Tuberonic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-SZXTZRQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316194 | |
| Record name | (+)-Tuberonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124649-26-9 | |
| Record name | (+)-Tuberonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tuberonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Tuberonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid, a hydroxylated derivative of jasmonic acid, stands as a key signaling molecule in the complex regulatory networks of plant growth and development. Its discovery was a pivotal moment in understanding the hormonal control of tuberization, particularly in potatoes (Solanum tuberosum). This technical guide provides a comprehensive overview of the history of tuberonic acid's discovery, detailing the experimental journey from initial observations to its isolation, structural elucidation, and synthesis. The guide is intended for researchers, scientists, and drug development professionals who seek a deep, technical understanding of this important plant hormone.
The Quest for the Tuber-Inducing Substance
The investigation into the chemical signals governing tuber formation in potatoes has a long history. It was hypothesized that a specific "tuber-inducing stimulus" was synthesized in the leaves under short-day photoperiods and then transported to the stolons to initiate tuber development. Early research focused on the role of known phytohormones, with studies demonstrating that cytokinins could promote, while gibberellins (B7789140) inhibited, in vitro tuberization. However, the precise identity of the primary endogenous stimulus remained elusive.
Isolation and Discovery
The breakthrough in identifying the tuber-inducing substance came in the late 1980s from the work of Yoshihara and colleagues. Their research, published in 1989, detailed the successful isolation of a potent tuber-inducing compound from potato leaves.[1]
Bioassay for Tuber-Inducing Activity
A crucial element of this research was the development of a reliable bioassay to guide the purification process. The single-node stem segment culture method was employed, providing a sensitive and reproducible system to test the tuber-inducing activity of various fractions obtained from potato leaf extracts.
Experimental Protocol: Bioassay for Tuber-Inducing Activity
-
Plant Material: Single-node stem segments are excised from etiolated potato shoots (Solanum tuberosum).
-
Sterilization: The segments are surface-sterilized, typically with a solution of sodium hypochlorite, followed by rinsing with sterile distilled water.
-
Culture Medium: The sterilized segments are cultured on a basal medium, such as Murashige and Skoog (MS) or White's medium, supplemented with sucrose (B13894) as a carbon source.
-
Application of Test Fractions: The fractions to be tested for tuber-inducing activity are added to the culture medium at various concentrations.
-
Incubation: The cultures are maintained in the dark at a controlled temperature to promote tuber formation.
-
Observation: The formation and development of microtubers are observed and quantified over a period of several weeks. The number, size, and weight of the tubers are recorded as measures of activity.[2]
Extraction and Purification of the Tuber-Inducing Substance
The isolation of the active compound from a large quantity of potato leaves was a meticulous process involving multiple chromatographic steps.
Experimental Protocol: Isolation of Tuberonic Acid Glucoside
-
Extraction: Fresh potato leaves (approximately 100 kg) are homogenized and extracted with a solvent such as methanol (B129727) or ethanol.[1]
-
Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.
-
Ion-Exchange Chromatography: The extract is passed through an anion-exchange column to isolate acidic compounds. The active fraction is eluted with a suitable buffer.
-
Silica (B1680970) Gel Chromatography: Further purification is achieved using silica gel column chromatography with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC to yield the pure tuber-inducing substance.
This multi-step purification process yielded a small amount of a highly active compound, which was named tuberonic acid glucoside.
Structural Elucidation
With the pure compound in hand, the next critical step was to determine its chemical structure. A combination of spectroscopic techniques was employed to unravel the molecular architecture of tuberonic acid glucoside.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity of atoms and the stereochemistry of the molecule.
The spectroscopic data revealed the structure to be 12-hydroxyjasmonic acid-O-β-D-glucoside. The aglycone, 12-hydroxyjasmonic acid, was named tuberonic acid .
Table 1: Key Spectroscopic Data for Tuberonic Acid Glucoside
| Spectroscopic Technique | Observation | Interpretation |
| Mass Spectrometry | Molecular ion peak corresponding to the elemental formula C₁₈H₂₈O₉. | Confirmed the molecular weight and elemental composition. |
| ¹H NMR | Signals corresponding to a cyclopentanone (B42830) ring, two side chains, and a glucose moiety. | Provided information on the different structural components. |
| ¹³C NMR | Resonances for 18 carbon atoms, including a ketone, a carboxylic acid, and a glucosyl unit. | Confirmed the carbon skeleton of the molecule. |
| 2D-NMR (COSY, HMBC) | Correlations between protons and carbons. | Established the connectivity of the atoms, confirming the structure as 12-hydroxyjasmonic acid-O-β-D-glucoside. |
Synthesis of Tuberonic Acid
The chemical synthesis of tuberonic acid was essential to confirm the proposed structure and to provide a source of the pure compound for further biological studies. Several stereoselective synthetic routes have been developed.
Experimental Protocol: Stereoselective Synthesis of Tuberonic Acid (General Scheme)
A common strategy for the synthesis of tuberonic acid involves the following key steps:
-
Starting Material: A suitable chiral starting material, often derived from a cyclopentenone derivative, is chosen to establish the desired stereochemistry.
-
Introduction of the Acetic Acid Side Chain: The acetic acid side chain is introduced at the C-2 position of the cyclopentanone ring.
-
Introduction of the Pentenyl Side Chain: The hydroxylated pentenyl side chain is introduced at the C-3 position. This is often the most challenging step and requires stereocontrol.
-
Functional Group Manipulations: Various functional group transformations, such as oxidations and reductions, are carried out to complete the synthesis.
-
Purification: The final product is purified by chromatography.
Biological Activity and Quantitative Data
Tuberonic acid and its glucoside exhibit potent tuber-inducing activity. Their effects have been quantified in various bioassays, often in comparison to the closely related jasmonic acid.
Table 2: Quantitative Data on the Tuber-Inducing Activity of Jasmonates
| Compound | Concentration | Effect on Tuberization (in vitro) | Reference |
| Jasmonic Acid | 0.5 µM | Saturation of tuberization induction | Pelacho & Mingo-Castel, 1991[3] |
| Kinetin | 11.6 µM | Saturation of tuberization induction | Pelacho & Mingo-Castel, 1991[3] |
| Jasmonic Acid | 5 µM | Significant increase in tuber number and fresh weight | [4] |
| Jasmonic Acid | 50 µM | Inhibition of tuber development | [4] |
These data highlight the high specific activity of jasmonates in inducing tuberization, being significantly more potent than cytokinins like kinetin.[3]
Signaling Pathway
Tuberonic acid is believed to function through a signaling pathway that shares significant overlap with that of jasmonic acid. The core of this pathway involves the perception of the hormone, the degradation of repressor proteins, and the subsequent activation of transcription factors that regulate the expression of tuberization-related genes.
In this pathway, tuberonic acid (or its active form) binds to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of downstream genes involved in tuber development.
Conclusion
The discovery of tuberonic acid and its glucoside was a landmark achievement in plant biology, providing a molecular explanation for the long-sought-after tuber-inducing stimulus. The journey from the initial hypothesis to the isolation, structural elucidation, and synthesis of this phytohormone showcases the power of a multidisciplinary approach, combining classical plant physiology with modern analytical and synthetic chemistry. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists working to further unravel the intricate mechanisms of plant development and for professionals exploring the potential applications of these compounds in agriculture and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Standardization of protocol for in vitro tuberization in potato (Solanum tuberosum) cultivar Kufri Sindhuri | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A Novel Ultrasound-Assisted Extraction Method for the Analysis of Anthocyanins in Potatoes (Solanum tuberosum L.) - PMC [pmc.ncbi.nlm.nih.gov]
The Tuberonic Acid Biosynthesis Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid (TA) and its glycosylated form, tuberonic acid glucoside (TAG), are jasmonate-related compounds that play a significant role in plant development, most notably in the induction of tuber formation in potato (Solanum tuberosum)[1][2]. As derivatives of the well-characterized phytohormone jasmonic acid (JA), the biosynthesis and signaling of TA are intricately linked to the octadecanoid pathway. This technical guide provides an in-depth overview of the tuberonic acid biosynthesis pathway, including the key enzymatic steps, regulatory mechanisms, and associated signaling cascades. It is intended to serve as a comprehensive resource for researchers in plant biology, agricultural science, and drug development seeking to understand and manipulate this important metabolic pathway.
Tuberonic Acid Biosynthesis Pathway
The biosynthesis of tuberonic acid is a downstream extension of the jasmonic acid pathway. The core pathway involves the hydroxylation of jasmonic acid at the C-12 position to form tuberonic acid, which can then be glycosylated to form tuberonic acid glucoside.
From Jasmonic Acid to Tuberonic Acid: The Hydroxylation Step
The critical step in tuberonic acid biosynthesis is the hydroxylation of jasmonic acid. Evidence suggests that this reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) belonging to the CYP94 family. While these enzymes are primarily known to hydroxylate the isoleucine conjugate of jasmonic acid (JA-Ile) to produce 12-hydroxy-JA-Ile (tuberonic acid-Ile), it is hypothesized that direct hydroxylation of JA to TA also occurs in planta[3][4].
The key enzymes implicated in this step are:
-
CYP94B3 and CYP94B1: These enzymes preferentially catalyze the hydroxylation of JA-Ile to 12-OH-JA-Ile[4][5].
-
CYP94C1: This enzyme is more specific for the subsequent oxidation of 12-OH-JA-Ile to 12-carboxy-JA-Ile[3][4].
Glycosylation of Tuberonic Acid
Tuberonic acid can be conjugated with a glucose molecule to form tuberonic acid glucoside (TAG), a stable and transportable form that is believed to be the tuber-inducing signal. This reaction is catalyzed by UDP-dependent glucosyltransferases (UGTs). For instance, a salicylic (B10762653) acid glucosyltransferase from tobacco (NtSGT) has been shown to exhibit activity towards tuberonic acid.
Hydrolysis of Tuberonic Acid Glucoside
The active form, tuberonic acid, can be released from TAG through hydrolysis by specific β-glucosidases. In rice, the enzyme OsTAGG1 has been identified as a TAG-hydrolyzing β-glucosidase, suggesting a mechanism for the activation of the tuber-inducing signal in target tissues[2].
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the tuberonic acid biosynthesis and metabolism pathway.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µkatal/mg protein) | Reference |
| OsTAGG1 (β-glucosidase) | Oryza sativa (Rice) | Tuberonic Acid Glucoside | 31.7 | 0.25 | [2] |
| AtST2a (Sulfotransferase) | Arabidopsis thaliana | 12-hydroxyjasmonate (TA) | 10 | Not Reported | [1] |
| AtST2a (Sulfotransferase) | Arabidopsis thaliana | 11-hydroxyjasmonate | 50 | Not Reported | [1] |
| PtJMT1 (Methyltransferase) | Populus trichocarpa | Jasmonic Acid | 175 | Not Reported | [6] |
| PtJMT1 (Methyltransferase) | Populus trichocarpa | Benzoic Acid | 341 | Not Reported | [6] |
Tuberonic Acid Signaling Pathway
The signaling pathway of tuberonic acid is closely integrated with the general jasmonate signaling cascade, which involves the key repressor proteins known as Jasmonate ZIM-domain (JAZ) proteins. While a distinct receptor for tuberonic acid has not yet been identified, it is proposed to function through the canonical JA signaling pathway.
In the absence of a signal, JAZ proteins bind to and repress transcription factors (TFs), such as MYC2, that are responsible for activating the expression of tuber-related genes[7][8]. Upon perception of tuberonic acid (or its active conjugate), likely through the F-box protein CORONATINE INSENSITIVE1 (COI1) which acts as a co-receptor, the JAZ proteins are targeted for degradation by the 26S proteasome. This releases the transcription factors, allowing them to activate the downstream gene expression necessary for tuber development[9][10][11][12][13].
Experimental Protocols
Extraction and Quantification of Tuberonic Acid and Related Jasmonates
This protocol provides a general method for the extraction and analysis of tuberonic acid and other jasmonates from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of ice-cold 80% methanol containing deuterated internal standards (e.g., d6-JA) to the powdered tissue. Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the jasmonates with 1 mL of methanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitution and Analysis: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Separation is typically achieved on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Heterologous Expression and Purification of Plant Cytochrome P450 Enzymes
This protocol outlines a general procedure for the expression of plant CYP450s in Escherichia coli and their subsequent purification, which is essential for in vitro characterization.
Methodology:
-
Gene Cloning and Vector Construction: The cDNA of the target CYP450 gene (e.g., a candidate Solanum tuberosum CYP94 family member) is cloned into an E. coli expression vector, often with an N-terminal modification to enhance expression and solubility, and a C-terminal affinity tag (e.g., His-tag) for purification.
-
Expression in E. coli:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with a heme precursor (e.g., δ-aminolevulinic acid).
-
Continue the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis and Membrane Fractionation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., Triton X-100 or CHAPS).
-
Incubate with gentle agitation to solubilize the membrane proteins.
-
Clarify the solubilized fraction by ultracentrifugation.
-
Purify the target CYP450 from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
-
Enzyme Characterization: The purified enzyme can be used for spectroscopic analysis (e.g., CO-difference spectrum to confirm functional P450) and enzymatic assays to determine its substrate specificity and kinetic parameters.
Conclusion and Future Perspectives
The biosynthesis of tuberonic acid represents a crucial branch of the jasmonate pathway, with significant implications for plant development and agriculture. While the key steps of hydroxylation and glycosylation have been identified, further research is needed to fully characterize the enzymes involved, particularly the specific jasmonic acid hydroxylase in potato. Elucidating the precise signaling cascade initiated by tuberonic acid and its interaction with other hormonal pathways will provide a more complete understanding of the regulation of tuberization. The development of specific inhibitors or activators of the enzymes in this pathway could offer novel strategies for manipulating tuber yield and quality in crop plants. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of tuberonic acid.
References
- 1. Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a beta-glucosidase hydrolyzing tuberonic acid glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Functional Characterization of CYP94-Genes and Identification of a Novel Jasmonate Catabolite in Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular and biochemical characterization of the jasmonic acid methyltransferase gene from black cottonwood (Populus trichocarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome-Wide Identification and Analysis Uncovers the Potential Role of JAZ and MYC Families in Potato under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Jasmonate-ZIM-Domain Proteins Interact with the WD-Repeat/bHLH/MYB Complexes to Regulate Jasmonate-Mediated Anthocyanin Accumulation and Trichome Initiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling (Journal Article) | OSTI.GOV [osti.gov]
- 13. Investigation of the JASMONATE ZIM-DOMAIN Gene Family Reveals the Canonical JA-Signaling Pathway in Pineapple - PMC [pmc.ncbi.nlm.nih.gov]
Tuberonic Acid: A Natural Plant Growth Regulator - A Technical Guide
Abstract
Tuberonic acid, a hydroxylated derivative of jasmonic acid, is a pivotal natural plant growth regulator belonging to the jasmonate family of phytohormones. This technical guide provides an in-depth exploration of tuberonic acid, focusing on its core functions, biosynthesis, and signaling mechanisms within the plant. Primarily recognized for its potent role in inducing tuber formation in species like Solanum tuberosum, its activity is intrinsically linked to the broader jasmonate signaling cascade that governs plant growth, development, and stress responses. This document details the octadecanoid pathway responsible for its synthesis, the SCFCOI1-JAZ-MYC based signaling model for its mode of action, and presents quantitative data on its physiological effects. Furthermore, it supplies detailed experimental protocols for the extraction, quantification, and bioassay of tuberonic acid, making it a valuable resource for researchers in plant science, agronomy, and drug development.
Introduction
Tuberonic acid (TA), chemically known as 12-hydroxyjasmonic acid, and its corresponding glucoside (tuberonic acid glucoside, TAG), are members of the jasmonate family, a class of lipid-derived plant hormones.[1][2][3] These oxylipins are synthesized from fatty acids and play crucial roles in a wide array of physiological processes. The most well-documented function of tuberonic acid is its role as a powerful endogenous signaling molecule that initiates tuber formation in potatoes (Solanum tuberosum) and other tuberous plants.[2][4] It was first isolated from potato leaves, where its glucoside form is believed to be the mobile signal transported from the leaves to underground stolons to trigger tuberization under inductive short-day conditions.[1][2] Beyond tuberization, as a jasmonate, tuberonic acid is implicated in the regulation of plant growth, defense against pathogens and herbivores, and responses to various abiotic stresses.[1][5][6]
Biosynthesis of Tuberonic Acid
Tuberonic acid is a metabolic product of the octadecanoid pathway, which is responsible for the synthesis of all jasmonates. The pathway originates in the chloroplast and concludes in the peroxisome.
2.1 Jasmonic Acid (JA) Formation The synthesis begins with the release of α-linolenic acid from chloroplast membranes.[1] This precursor undergoes a series of enzymatic reactions:
-
Oxygenation: Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).
-
Cyclization: The unstable 13-HPOT is rapidly converted into an allene (B1206475) oxide by Allene Oxide Synthase (AOS). Subsequently, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).[7]
-
Reduction and β-Oxidation: OPDA is transported from the chloroplast to the peroxisome, where it is reduced by 12-oxo-phytodienoic acid reductase (OPR3). The final step involves three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.[7]
2.2 Conversion to Tuberonic Acid Jasmonic acid is then hydroxylated at the 12th carbon position to form tuberonic acid (12-hydroxyjasmonic acid).[1] This molecule can be further processed into its glucoside, tuberonic acid glucoside (TAG), which is considered the stable, transportable form of the tuber-inducing signal.[1][2]
Signaling Pathway
The signaling of tuberonic acid is mediated through the canonical jasmonate perception and signal transduction pathway, which is one of the best-characterized signaling systems in plants.[8][9] The core of this pathway involves a co-receptor complex that senses the bioactive jasmonate signal, leading to the degradation of transcriptional repressors.
Mechanism of Action:
-
Signal Perception: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[5][9] COI1 is a component of the SCFCOI1 E3 ubiquitin ligase complex.
-
Repressor Degradation: In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of JA-responsive genes.[9] The binding of JA-Ile to the COI1-JAZ co-receptor complex targets the JAZ protein for polyubiquitination by the SCFCOI1 complex. This marks the JAZ protein for degradation by the 26S proteasome.[9]
-
Activation of Transcription: The degradation of JAZ repressors liberates the transcription factors (e.g., MYC2). These TFs are now free to bind to the promoter regions of target genes, activating a cascade of gene expression that leads to various physiological responses, including defense, development, and tuber formation.[7][9]
Physiological Effects and Quantitative Data
4.1 Induction of Tuberization The primary and most studied physiological role of tuberonic acid is the induction of tuber formation.[4][10] In potatoes, tuberonic acid glucoside is synthesized in the leaves under inductive short-day photoperiods and transported to the stolons, where it triggers the morphological transition from a stolon to a tuber.[2] Jasmonic acid and its derivatives are considered the most active factors in tuber induction discovered to date.[10] This process is associated with the promotion of cell division and radial expansion in the sub-apical region of the stolon, as well as the accumulation of starch.
4.2 Quantitative Data on Tuber Induction The tuber-inducing capacity of jasmonates has been quantified in numerous in vitro studies. The application of jasmonic acid to cultured potato stolons demonstrates a potent, dose-dependent effect on tuberization, far exceeding that of other plant hormones like cytokinins.
Table 1: Effect of Jasmonic Acid (JA) on In Vitro Tuberization of Potato Stolons (Data summarized from Pelacho and Mingo-Castel, 1991)[10][11]
| Treatment Concentration (μM) | Tuberization Rate (%) | Number of Tubers per Stolon | Tuber Dry Weight (mg) |
| Control | 35.0 | 0.4 | 1.8 |
| JA 0.05 | 68.4 | 0.8 | 3.5 |
| JA 0.5 | 80.0 | 1.1 | 11.5 |
| JA 5.0 | 80.0 | 1.1 | 11.4 |
| Kinetin 11.6 | 71.0 | 0.8 | 3.0 |
4.3 Other Jasmonate-Related Functions As a member of the jasmonate family, tuberonic acid is also involved in a broader range of plant processes, including:
-
Growth Inhibition: Jasmonates can inhibit root and shoot growth.[4]
-
Reproduction: JAs are involved in flower development, pollen maturation, and fruit ripening.[4][6]
-
Defense: They are key signaling molecules in plant defense responses against insect herbivores and microbial pathogens.[6][12]
Experimental Protocols
5.1 Protocol for Extraction and Quantification of Tuberonic Acid from Plant Tissue
This protocol outlines a standard method for extracting and quantifying tuberonic acid and related jasmonates from plant material using LC-MS/MS.
Methodology:
-
Sample Collection and Preparation:
-
Extraction:
-
To the powdered sample in a 2 mL microcentrifuge tube, add 1 mL of pre-chilled extraction solvent (e.g., 100% Methanol).
-
Add an appropriate internal standard (e.g., deuterated jasmonic acid, D6-JA) to each sample for accurate quantification.[13][14]
-
Sonicate the mixture for 15 minutes in an ice-cold water bath to enhance extraction efficiency.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
-
Purification and Concentration:
-
Carefully transfer the supernatant to a new tube.
-
For cleaner samples, the extract can be passed through a 0.2 µm syringe filter.
-
Evaporate the solvent to dryness using a vacuum concentrator (SpeedVac).
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% Acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Separate the compounds on a C18 reverse-phase column with a gradient elution.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for tuberonic acid and the internal standard.[13]
-
5.2 Protocol for In Vitro Potato Tuberization Bioassay
This bioassay is used to determine the tuber-inducing activity of tuberonic acid or other compounds.[10][11]
Methodology:
-
Establishment of Sterile Stock Plants:
-
Grow sterile potato (Solanum tuberosum) plantlets on a solid Murashige and Skoog (MS) medium under a 16h light/8h dark photoperiod.
-
-
Preparation of Explants:
-
Excise single-node segments (approximately 1 cm long) from 4-week-old sterile plantlets. Each segment should contain one axillary bud.
-
-
Culture Medium and Treatment:
-
Prepare liquid or solid MS medium supplemented with a high concentration of sucrose (B13894) (e.g., 80 g/L) to promote tuberization.
-
Prepare stock solutions of tuberonic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Add the tuberonic acid stock solution to the autoclaved and cooled (approx. 50°C) MS medium to achieve the desired final concentrations (e.g., 0 µM, 0.05 µM, 0.5 µM, 5.0 µM). Ensure the final solvent concentration is minimal and consistent across all treatments, including the control.
-
Dispense the medium into sterile culture vessels (e.g., test tubes or petri dishes).
-
-
Incubation:
-
Place one single-node explant into each culture vessel.
-
Incubate the cultures in complete darkness at a constant temperature of 20°C for 21-28 days.
-
-
Data Collection and Analysis:
References
- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Jasmonic Acid Induces Tuberization of Potato Stolons Cultured in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]
chemical structure and properties of tuberonic acid
An In-depth Technical Guide to Tuberonic Acid: Chemical Structure, Properties, and Biological Signaling
Introduction
Tuberonic acid (TA) is a naturally occurring plant hormone belonging to the jasmonate family of oxylipins, which are fatty acid-derived signaling molecules crucial for plant growth, development, and defense.[1][2] Structurally, it is a hydroxylated derivative of jasmonic acid, specifically (+)-12-hydroxy-7-isojasmonic acid.[1][3] First identified for its potent ability to induce tuber formation in potato plants (Solanum tuberosum), its role extends to various physiological processes, including root development, stress response, and defense against pathogens.[2][4] In many biological systems, tuberonic acid exists as its glycoside, tuberonic acid glucoside (TAG), which is considered a primary tuber-inducing stimulus.[2] This guide provides a detailed overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for tuberonic acid, aimed at researchers in plant science, natural product chemistry, and drug development.
Chemical Structure and Identifiers
Tuberonic acid is an oxo monocarboxylic acid featuring a cyclopentanone (B42830) ring with two side chains.[1] The precise stereochemistry is critical for its biological activity.
-
IUPAC Name : 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid[1][4]
-
Synonyms : (+)-12-hydroxy-7-isojasmonic acid, 12OHJA, TA[1][3]
| Identifier | Value | Reference |
| CAS Number | 124649-26-9 | [1][4][5] |
| PubChem CID | 6443968 | [1] |
| ChEBI ID | CHEBI:133220 | [1] |
| InChI Key | RZGFUGXQKMEMOO-SZXTZRQCSA-N | [4] |
| Canonical SMILES | C1CC(=O)C(C1CC(=O)O)CC=CCCO | [4] |
Physicochemical Properties
The following table summarizes key physical and chemical properties of tuberonic acid. Note that some values are computed estimates.
| Property | Value | Reference |
| Density | 1.156 g/cm³ | [5] |
| Boiling Point | 429.5 °C at 760 mmHg | [5] |
| Flash Point | 227.7 °C | [5] |
| Vapor Pressure | 3.52E-09 mmHg at 25°C | [5] |
| LogP | 1.38510 | [5] |
| Polar Surface Area | 74.6 Ų | [1] |
| Refractive Index | 1.514 | [5] |
Biological Activity and Signaling Pathway
Tuberonic acid is a key signaling molecule in plants, primarily involved in the jasmonate (JA) signaling cascade. This pathway is integral to regulating defense responses against herbivores and pathogens, as well as developmental processes.[4][6]
4.1 Key Biological Functions
-
Tuber Formation : TA and its glucoside (TAG) are potent inducers of tuberization in potatoes.[2][4]
-
Growth Regulation : It influences root development by stimulating growth and branching.[4] It can also act as a regulator of seed germination, either promoting or inhibiting it depending on the plant species and concentration.[4]
-
Defense Response : As a jasmonate, TA activates plant defense mechanisms, leading to the production of anti-feedant and antimicrobial secondary metabolites.[4]
-
Stress Response : TA helps plants adapt to abiotic stresses such as drought and high salinity by modulating physiological processes like stomatal closure and the expression of stress-responsive genes.[4]
4.2 Jasmonate Biosynthesis and Signaling Pathway
Tuberonic acid is synthesized as part of the octadecanoid pathway. The process begins in the chloroplast with the release of α-linolenic acid from membrane lipids. This precursor is converted through a series of enzymatic steps to 12-oxophytodienoic acid (OPDA), which is then transported to the peroxisome. In the peroxisome, OPDA is reduced and undergoes β-oxidation to form jasmonic acid (JA). Tuberonic acid is subsequently formed via the hydroxylation of jasmonic acid.[7]
The signaling cascade is initiated when the biologically active form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1). This binding event triggers the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2, MYB, WRKY), allowing them to activate the expression of a wide array of jasmonate-responsive genes that mediate the physiological responses.[6][7]
Experimental Protocols and Methodologies
5.1 Conceptual Workflow for Chemical Synthesis
The stereoselective synthesis of tuberonic acid can be achieved from chiral building blocks. One reported strategy begins with (1R)-acetate of 4-cyclopentene-1,3-diol (B3190392) and involves several key transformations to construct the core structure and side chains with the correct stereochemistry.[8][9]
5.2 General Methodology for Isolation and Purification
This protocol provides a general framework for extracting and purifying tuberonic acid and related jasmonates from plant tissues, such as potato leaves.[2][10]
-
Homogenization and Extraction :
-
Flash-freeze approximately 0.5-1.0 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with 10 mL of a methanol (B129727)/water/acetic acid solution (e.g., 80:19:1 v/v/v).
-
Add an internal standard if quantitative analysis is required.
-
Agitate the mixture at 4°C for at least 1 hour.
-
Centrifuge at 4,000 x g for 10 minutes and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification :
-
Condition a C18 SPE cartridge (e.g., 500 mg) by washing with methanol followed by water.
-
Load the supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., 5% methanol) to remove interfering compounds.
-
Elute the jasmonates with a more polar solvent, such as 60-80% methanol.[10] A sequential elution may be used to separate different jasmonates.[10]
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
-
High-Performance Liquid Chromatography (HPLC) Fractionation (Optional) :
-
For higher purity, the dried extract can be reconstituted and fractionated using reversed-phase HPLC on a C18 column.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used.
-
Detection : UV detector at 210 nm.
-
Collect fractions corresponding to the retention time of a tuberonic acid standard.
-
5.3 Analytical Methodology: LC-MS/MS Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of tuberonic acid.
-
Chromatography : Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve chromatographic separation.
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive or negative mode. In positive mode, the pseudomolecular ion [M+H]⁺ is observed at m/z 227.1278.[11]
-
Detection : Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Fragmentation : The MS/MS fragmentation of the parent ion (m/z 227) yields characteristic product ions. Key fragments reported include m/z 209.1172 [M+H-H₂O]⁺, 191.1065 [M+H-2H₂O]⁺, and 163.1117.[11] This fragmentation pattern is crucial for unambiguous identification.
-
Conclusion and Future Directions
Tuberonic acid is a vital plant hormone with significant roles in regulating development and mediating responses to environmental cues. Its structural relationship to jasmonic acid places it at the center of a complex signaling network that is a prime target for agricultural and biotechnological applications. Future research should focus on elucidating the specific enzymes responsible for its biosynthesis from jasmonic acid, identifying unique downstream targets of its signaling, and exploring its potential as a natural growth regulator to improve crop resilience and yield. Furthermore, the development of robust and scalable synthetic protocols is essential for enabling more detailed pharmacological and physiological studies.
References
- 1. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (±)-Tuberonic Acid (~90%) | CymitQuimica [cymitquimica.com]
- 4. Buy Tuberonic acid | 124649-26-9 [smolecule.com]
- 5. tuberonic acid | CAS#:124649-26-9 | Chemsrc [chemsrc.com]
- 6. Jasmonic Acid Signaling Pathway in Plants | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tuberonic Acid Signaling in Plant Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates, a class of lipid-derived phytohormones, are central regulators of plant growth, development, and defense against a wide array of biotic and abiotic stresses. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been extensively studied as the primary signaling molecules of this pathway, a growing body of evidence highlights the significant and sometimes distinct roles of their hydroxylated derivatives. Among these, tuberonic acid (TA) and its glucoside (TAG) have emerged as key players, particularly in the stress-induced process of tuberization. This technical guide provides a comprehensive overview of the current understanding of the tuberonic acid signaling cascade, from its biosynthesis and metabolism to its unique signaling properties and the experimental methodologies used to study it. The aim is to equip researchers, scientists, and drug development professionals with the detailed knowledge required to explore this nuanced signaling pathway for potential applications in crop improvement and the development of novel plant stress modulators.
Biosynthesis and Metabolism of Tuberonic Acid and its Glucoside
Tuberonic acid (TA), chemically known as 12-hydroxyjasmonic acid, and its corresponding glucoside (TAG) are direct metabolites of jasmonic acid (JA). Their formation and subsequent activation are tightly regulated enzymatic processes.
Biosynthesis of Tuberonic Acid (TA):
Tuberonic acid is synthesized from jasmonic acid via a hydroxylation reaction at the C-12 position of the pentenyl side chain. This conversion is a critical step in the metabolic fate of JA. While the specific enzymes responsible for this hydroxylation in all plant species are not fully elucidated, studies in Arabidopsis thaliana have identified a group of 2-oxoglutarate/Fe(II)-dependent oxygenases, known as jasmonate-induced oxygenases (JOXs), that hydroxylate JA to the inactive form, 12-OH-JA (tuberonic acid)[1]. The activity of these enzymes is induced by jasmonate itself, suggesting a negative feedback loop to control the levels of active JA.
Formation of Tuberonic Acid Glucoside (TAG):
Tuberonic acid can be further modified by glycosylation to form tuberonic acid glucoside (TAG). This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of TA. This glucosylation step is thought to be a mechanism for transport and storage of an inactive form of the hormone. In tobacco, a salicylic (B10762653) acid glucosyltransferase has been shown to be active towards tuberonic acid, indicating that some UGTs may have broad substrate specificity.[2]
Activation through Hydrolysis:
The stored, inactive TAG can be rapidly converted back to the biologically active TA through hydrolysis. This reaction is catalyzed by specific β-glucosidases. In rice, a TAG-hydrolyzing β-glucosidase, designated OsTAGG1, has been purified and characterized.[3] This enzyme specifically cleaves the glucose moiety from TAG to release free TA. Importantly, studies have shown that the released tuberonic acid is not converted back into jasmonic acid, suggesting that TA has its own distinct physiological roles and is not simply a precursor for JA regeneration.[3]
Figure 1: Biosynthesis and metabolism of tuberonic acid.
The Signaling Cascade of Tuberonic Acid
While tuberonic acid is a derivative of jasmonic acid, emerging evidence suggests that its signaling cascade may not be entirely dependent on the canonical JA perception machinery.
The Canonical Jasmonic Acid Signaling Pathway
To understand the nuances of TA signaling, it is essential to first briefly review the well-established JA signaling pathway. The bioactive form of jasmonate, JA-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[4][5][6] The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide range of JA-responsive genes involved in stress responses and development.[7]
Figure 2: The canonical jasmonic acid signaling pathway.
Evidence for a Tuberonic Acid-Specific Signaling Pathway
A key piece of evidence for a TA-specific signaling pathway comes from studies on the leaf-closing movement in Samanea saman. It was demonstrated that 12-O-β-d-glucopyranosyljasmonic acid (tuberonic acid glucoside) can induce this response through a mechanism that is independent of the COI1-JAZ module.[8] This finding strongly suggests the existence of a distinct perception and signal transduction system for TAG, and by extension, its active form TA.
While the specific receptor for TA or TAG has not yet been identified, the COI1-independent nature of at least one of its physiological effects opens up new avenues for research into novel signaling components. It is hypothesized that a dedicated receptor, potentially a membrane-bound or soluble protein, perceives TA or TAG, initiating a downstream signaling cascade that may involve second messengers, protein kinases, and transcription factors that are distinct from or parallel to the canonical JA pathway.
Figure 3: Hypothesized tuberonic acid signaling pathway.
Quantitative Analysis of Tuberonic Acid and its Glucoside in Stress Response
Quantifying the endogenous levels of TA and TAG under different stress conditions is crucial for understanding their physiological relevance. While comprehensive quantitative data across a wide range of species and stresses are still being gathered, existing studies provide valuable insights.
| Plant Species | Stress/Condition | Analyte | Fold Change/Concentration | Reference |
| Solanum tuberosum | Tuber-inducing conditions | TAG | Increased accumulation in leaves | [9] |
| Oryza sativa | Wounding | OsTAGG1 expression | Induced | [3] |
| Nicotiana tabacum | Mechanical Wounding | NtSGT expression | Induced | [2] |
| Solanum tuberosum | Treatment with Theobroxide | TA and JA | Increased endogenous levels | [10] |
Note: This table summarizes available qualitative and semi-quantitative data. More rigorous quantitative studies using techniques like LC-MS/MS are needed to provide precise concentration changes of TA and TAG in response to a broader range of abiotic and biotic stresses.
Experimental Protocols
Extraction and Quantification of Tuberonic Acid and its Glucoside by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of TA and TAG from plant tissues. Optimization may be required for specific plant species and tissues.
1. Sample Preparation:
-
Harvest plant tissue (e.g., leaves, tubers) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.
2. Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing internal standards (e.g., d6-JA, d4-TA).
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the jasmonates with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
Inject an aliquot into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate TA and TAG from other metabolites.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TA, TAG, and their internal standards. The m/z for TAG is reported as 387.1661.[2]
-
Figure 4: Experimental workflow for TA and TAG quantification.
In Vitro Potato Tuberization Assay
This bioassay is used to assess the tuber-inducing activity of tuberonic acid and its derivatives.
1. Plant Material and Pre-culture:
-
Use sterile, in vitro-grown potato plantlets (Solanum tuberosum).
-
Excise single-node segments and culture them on a solid Murashige and Skoog (MS) medium with 2-3% sucrose (B13894) for 2-3 weeks to promote shoot growth.
2. Tuberization Induction:
-
Prepare a tuberization-inducing medium, which is typically a liquid MS medium supplemented with a high concentration of sucrose (e.g., 8%).
-
Add the test compounds (e.g., TA, TAG) at various concentrations (e.g., 0.1, 1, 10 µM). Include appropriate controls (e.g., no hormone, JA).
-
Transfer the pre-cultured shoots to the tuberization medium in flasks or culture vessels.
3. Incubation:
-
Incubate the cultures in complete darkness at a controlled temperature (e.g., 20-25°C) for 3-6 weeks.[11]
4. Data Collection and Analysis:
-
After the incubation period, record the number of microtubers formed per explant.
-
Measure the fresh and dry weight of the microtubers.
-
Calculate the tuberization frequency (percentage of explants forming tubers).
Crosstalk with Other Hormone Signaling Pathways
The signaling network of tuberonic acid is intricately connected with other phytohormone pathways, particularly in the regulation of developmental processes like tuberization.
Gibberellins (GAs): Gibberellins are known inhibitors of potato tuberization.[8][12] High levels of active GAs promote stolon elongation and suppress tuber formation. The induction of tuberization is associated with a decrease in the levels of active GAs in the stolon tips. It is proposed that jasmonates, including TA and TAG, may promote tuberization in part by antagonizing the effects of GAs.
Abscisic Acid (ABA): Abscisic acid generally acts as a positive regulator of tuberization, counteracting the inhibitory effects of GAs.[12][13] The interplay between ABA and jasmonates in this process is complex and likely involves a finely tuned balance of these hormones to control the transition from stolon growth to tuber development.
Future Directions and Unanswered Questions
The study of tuberonic acid signaling is a rapidly evolving field with many exciting avenues for future research. Key unanswered questions include:
-
Receptor Identification: The foremost challenge is the identification and characterization of the receptor(s) for TA and TAG. Unraveling how these molecules are perceived at the cellular level is critical to understanding their unique signaling pathway.
-
Downstream Signaling Components: Elucidating the downstream signaling cascade, including second messengers, protein kinases, and transcription factors, will provide a complete picture of how the TA/TAG signal is transduced to elicit a physiological response.
-
Transcriptional Reprogramming: Identifying the specific set of genes regulated by TA and TAG will shed light on their precise roles in stress responses and development, and how these differ from the transcriptional changes induced by JA.
-
Broader Roles in Stress Tolerance: While the role of TA and TAG in tuberization is becoming clearer, their involvement in other abiotic and biotic stress responses warrants further investigation.
-
Applications in Agriculture and Biotechnology: A deeper understanding of TA signaling could lead to the development of novel strategies to enhance tuber yield and quality in potato and other tuber crops, as well as to modulate stress tolerance in a wider range of plants.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a beta-glucosidase hydrolyzing tuberonic acid glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Abiotic stress-induced anthocyanins in plants: Their role in tolerance to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A crosstalk of auxin and GA during tuber development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of protocol for in vitro tuberization in potato (Solanum tuberosum) cultivar Kufri Sindhuri | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 12. The Role of Gibberellin, Abscisic Acid, and Sucrose in the Regulation of Potato Tuber Formation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Tuberonic Acid Perception and Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), has been identified as a signaling molecule implicated in plant development, most notably in the induction of tuber formation in potatoes. While the overarching principles of jasmonate signaling are well-established, the specific molecular mechanisms governing the perception and transduction of the tuberonic acid signal remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of jasmonate signaling as a framework for elucidating the tuberonic acid pathway. It details the core components of the signaling cascade, from receptor perception to downstream transcriptional regulation, and outlines key experimental protocols for further research. This document is intended to serve as a foundational resource for researchers aiming to dissect the nuances of tuberonic acid-mediated physiological processes.
Introduction to Tuberonic Acid and Jasmonate Signaling
Tuberonic acid and its glycoside (TAG) are structurally related to jasmonic acid and are considered to play a role in plant development, particularly in the formation of tubers in species like Solanum tuberosum (potato).[1][2] The signaling pathway of jasmonates, a class of lipid-derived plant hormones, provides the primary model for understanding how tuberonic acid might exert its effects. The canonical jasmonate signaling pathway is a well-characterized cascade that regulates a wide array of developmental processes and stress responses.[3][4] This pathway is initiated by the perception of the bioactive jasmonate, jasmonoyl-L-isoleucine (JA-Ile), by the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1).[5][6][7][8] This perception event triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors, leading to the activation of downstream transcription factors and the expression of jasmonate-responsive genes.[3][4] While it is hypothesized that tuberonic acid may function through this established jasmonate pathway, direct experimental evidence detailing its specific receptor and downstream signaling components is currently limited.
The Core Jasmonate Signaling Pathway: A Framework for Tuberonic Acid
The jasmonate signaling pathway is a paradigm of signal-dependent protein degradation. The key components and their interactions are outlined below.
The COI1-JAZ Co-receptor Complex
The perception of JA-Ile is mediated by a co-receptor complex formed by COI1 and a JAZ protein.[7][9] COI1 is the F-box protein component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[5][6] In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors. Upon perception of JA-Ile, a ternary complex of COI1-JA-Ile-JAZ is formed, which targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[4]
It is plausible that tuberonic acid is also perceived by the COI1 receptor, given its structural similarity to jasmonates. However, direct binding assays to determine the affinity of COI1 for tuberonic acid have not been extensively reported.
JAZ Repressors: The Gatekeepers of Jasmonate Signaling
JAZ proteins are a family of transcriptional repressors that are central to the jasmonate signaling pathway.[4][10] They contain a conserved Jas motif that is required for their interaction with both COI1 and the downstream transcription factors.[10][11] The degradation of JAZ proteins is a key event in the activation of jasmonate-responsive genes.[12][13]
Downstream Transcription Factors
The degradation of JAZ repressors leads to the release and activation of a variety of transcription factors, including members of the MYC, MYB, and ERF families. These transcription factors then bind to the promoters of jasmonate-responsive genes to regulate their expression.[3] For instance, MYC2 is a key transcription factor that regulates a large number of JA-responsive genes.
The specific transcription factors that are activated in response to tuberonic acid signaling are yet to be fully elucidated.
Quantitative Data in Jasmonate Signaling
Quantitative data is crucial for a precise understanding of signaling dynamics. While specific quantitative data for tuberonic acid is scarce, the following table summarizes typical quantitative parameters measured in the context of jasmonate signaling.
| Parameter | Typical Value/Range | Method | Reference |
| Binding Affinity (Kd) of COI1 for Coronatine (JA-Ile mimic) | ~20 nM | Pull-down assay with radiolabeled ligand | --INVALID-LINK-- |
| JAZ Protein Half-life upon JA Treatment | ~2.5 minutes | Luciferase-based degradation assay | --INVALID-LINK-- |
| Fold-change in JA-responsive gene expression (e.g., VSP2) | >100-fold | Quantitative Real-Time PCR (qRT-PCR) | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate jasmonate and potentially tuberonic acid signaling.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful tool to identify and characterize interactions between proteins, such as the hormone-dependent interaction between COI1 and JAZ proteins.
Principle: The assay is based on the reconstitution of a functional transcription factor in yeast. The "bait" protein (e.g., COI1) is fused to the DNA-binding domain (BD) of a transcription factor, and the "prey" protein (e.g., a JAZ protein) is fused to the activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene.
Protocol Outline:
-
Vector Construction: Clone the coding sequences of the bait and prey proteins into the appropriate Y2H vectors.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.
-
Selection and Interaction Assay: Plate the transformed yeast on selective media. To test for hormone-dependent interactions, the growth medium is supplemented with the hormone of interest (e.g., JA-Ile or tuberonic acid).
-
Reporter Gene Assay: Quantify the interaction strength by measuring the activity of the reporter gene (e.g., β-galactosidase activity).
In Vitro Pull-Down Assay
This assay is used to confirm direct physical interactions between proteins in vitro.
Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. The immobilized bait is then incubated with a "prey" protein. If the proteins interact, the prey will be "pulled down" with the bait and can be detected by immunoblotting.
Protocol Outline:
-
Protein Expression and Purification: Express and purify the tagged bait and prey proteins.
-
Immobilization of Bait Protein: Incubate the purified tagged bait protein with the appropriate affinity beads.
-
Binding Reaction: Add the prey protein to the immobilized bait and incubate to allow for binding. For hormone-dependent interactions, the hormone is included in the binding buffer.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads and analyze the presence of the prey protein by SDS-PAGE and immunoblotting.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive method to quantify changes in gene expression in response to a specific treatment, such as hormone application.
Protocol Outline:
-
Plant Treatment and RNA Extraction: Treat plant tissues with the hormone of interest (e.g., tuberonic acid) and extract total RNA at different time points.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with gene-specific primers, cDNA template, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression level of the target gene, often normalized to a stably expressed reference gene.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for representing complex biological processes. The following are DOT language scripts for generating diagrams of the jasmonate signaling pathway and a typical experimental workflow.
Jasmonate Signaling Pathway
Caption: The canonical jasmonate signaling pathway.
Experimental Workflow for Investigating Protein-Protein Interactions
Caption: Workflow for identifying and confirming protein interactions.
Future Directions and Conclusion
The study of tuberonic acid perception and signal transduction is an emerging field with significant potential to advance our understanding of plant development and hormone signaling. While the jasmonate pathway provides a robust framework, future research should focus on several key areas:
-
Receptor Identification: Definitive identification of the tuberonic acid receptor(s) through direct binding assays.
-
Quantitative Analysis: Determination of the binding affinity of the receptor for tuberonic acid and its glucoside.
-
Transcriptomic Profiling: Genome-wide analysis of gene expression changes in response to tuberonic acid treatment to identify specific downstream targets.
-
Genetic Analysis: Characterization of mutants insensitive to tuberonic acid to identify novel signaling components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SCF(COI1) ubiquitin-ligase complexes are required for jasmonate response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COI1 links jasmonate signalling and fertility to the SCF ubiquitin-ligase complex in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAZ is essential for ligand specificity of the COI1/JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interactions with the COI1 F-box protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization or degradation? Post-translational modifications of JAZ proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Genes and Pathways of Tuberonic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic and biochemical pathways responsible for the synthesis of tuberonic acid (12-hydroxyjasmonic acid, 12-OH-JA). Tuberonic acid is a critical catabolite of the plant hormone jasmonic acid (JA), playing a key role in the attenuation of jasmonate signaling, which governs plant growth, development, and defense responses.[1][2] This document details the core enzymes involved, summarizes quantitative data from genetic studies, provides relevant experimental protocols, and visualizes the key pathways and workflows.
The Tuberonic Acid Biosynthetic Pathway
Tuberonic acid is not synthesized de novo but is derived from the hydroxylation of jasmonic acid (JA). The synthesis of JA itself begins with α-linolenic acid released from plastid membranes and proceeds through the octadecanoid pathway, involving key enzymes such as Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC).[3][4][5]
The conversion to tuberonic acid occurs at the final stages of the jasmonate metabolic cascade. The primary and best-characterized route involves the hormonally active form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile). However, evidence also suggests a potential for direct hydroxylation of unconjugated JA.[3][4]
Primary Pathway via JA-Ile Hydroxylation
The most well-documented pathway involves two key enzymatic steps mediated by cytochrome P450 enzymes from the CYP94 family.[6][7] First, JA is conjugated to isoleucine to form the bioactive hormone JA-Ile. Subsequently, JA-Ile is hydroxylated to produce 12-hydroxy-JA-Ile (12-OH-JA-Ile). While not tuberonic acid itself, this hydroxylated conjugate is a direct precursor and part of the same inactivation process. The enzyme CYP94B3 is the primary catalyst for this 12-hydroxylation step.[2][8]
Potential Direct Hydroxylation of Jasmonic Acid
While the hydroxylation of JA-Ile is a major catabolic route, studies on various genetic mutants suggest that the direct oxidation of unconjugated JA to 12-hydroxy-JA (tuberonic acid) is also possible in planta.[3][4] The specific enzymes responsible for this direct conversion are not as clearly defined, though it is hypothesized that CYP94 family members may contribute to this reaction as well.[9]
Core Genes in Tuberonic Acid Synthesis
The primary genes identified in the hydroxylation of jasmonates belong to the cytochrome P450 superfamily, specifically the CYP94 clan. These enzymes are crucial for the oxidative turnover of JA-Ile, thereby regulating the intensity and duration of the jasmonate signal.
-
CYP94B3 (JA-Ile 12-Hydroxylase): This gene encodes the key enzyme that catalyzes the initial hydroxylation of JA-Ile to 12OH-JA-Ile.[2][7] Studies using Arabidopsis have shown that CYP94B3 expression is induced by wounding and jasmonate treatment itself, forming a negative feedback loop to control JA-Ile levels.[2][8] Loss-of-function mutants (cyp94b3) exhibit hyperaccumulation of JA-Ile and a significant reduction in 12OH-JA-Ile upon wounding, leading to enhanced expression of jasmonate-responsive genes.[2][7]
-
CYP94C1: This gene encodes an enzyme that acts sequentially after CYP94B3. CYP94C1 preferentially catalyzes the further oxidation of 12OH-JA-Ile into 12-carboxy-JA-Ile (12COOH-JA-Ile).[3][7] While CYP94B3 can perform this second oxidation to a minor extent, CYP94C1 is far more efficient.[7] Mutants lacking CYP94C1 accumulate 12OH-JA-Ile but have greatly reduced levels of 12COOH-JA-Ile.[7]
Both CYP94B3 and CYP94C1 are integral to the fungus-induced jasmonate metabolic pathway and work in a semi-redundant manner to ensure functional jasmonate catabolism.[3][6]
Quantitative Data Summary
Genetic manipulation of the core genes provides clear quantitative insights into their function in the tuberonic acid synthesis pathway. The following tables summarize findings from studies on Arabidopsis thaliana mutants and overexpression lines.
Table 1: Relative Metabolite Levels in cyp94 Mutants After Wounding
| Genotype | JA-Ile Level | 12-OH-JA-Ile Level | 12-COOH-JA-Ile Level | Reference |
|---|---|---|---|---|
| Wild Type (Col-0) | Baseline | Baseline | Baseline | [7] |
| cyp94b3 | Hyperaccumulated | Largely impaired | Reduced | [7] |
| cyp94c1 | Wild-type levels | Wild-type levels | Reduced (~60%) | [7] |
| cyp94b3 cyp94c1 | Highly hyperaccumulated | Near abolition | Near abolition |[7] |
Table 2: Gene Expression in Response to Stimuli
| Gene | Stimulus | Organism | Response | Reference |
|---|---|---|---|---|
| CYP94B3 | Mechanical Wounding | Arabidopsis thaliana | Strong induction | [2][9] |
| CYP94C1 | Mechanical Wounding | Arabidopsis thaliana | Induction | [9] |
| CYP94B3 | Botrytis cinerea infection | Arabidopsis thaliana | Upregulation | [9] |
| CYP94C1 | Botrytis cinerea infection | Arabidopsis thaliana | Upregulation |[9] |
Experimental Protocols
Accurate analysis of the genes and metabolites in the tuberonic acid pathway requires precise experimental methodologies. Below are foundational protocols for metabolite quantification and gene expression analysis.
Protocol: Quantification of Jasmonates by LC-MS/MS
This protocol is adapted from methodologies used for analyzing jasmonate profiles in plant tissues.[4][10]
1. Sample Preparation and Extraction:
- Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
- Add 1 mL of extraction solvent (e.g., ethyl acetate) containing deuterated internal standards (e.g., d2-JA) for accurate quantification.
- Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
- Reconstitute the dried extract in 500 µL of loading buffer (e.g., 1% formic acid in water).
- Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by loading buffer.
- Load the sample onto the cartridge.
- Wash the cartridge with a low-organic solvent (e.g., 20% methanol) to remove polar impurities.
- Elute the jasmonates with a high-organic solvent (e.g., 80% methanol or acetonitrile).
- Evaporate the eluate to dryness.
3. LC-MS/MS Analysis:
- Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
- Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]
- Use a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).[4]
- Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
- Monitor the specific precursor-to-product ion transitions for each analyte (JA, 12-OH-JA, JA-Ile, 12-OH-JA-Ile) and their corresponding internal standards using Multiple Reaction Monitoring (MRM).
// Nodes
Start [label="Plant Tissue\n(e.g., 100mg)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Grind [label="Homogenization\n(Liquid N2)", fillcolor="#F1F3F4", fontcolor="#202124"];
Extract [label="Solvent Extraction\n(+ Internal Standards)", fillcolor="#F1F3F4", fontcolor="#202124"];
Dry1 [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"];
Cleanup [label="SPE Cleanup\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"];
Dry2 [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="Data Quantification\n& Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
edge [color="#5F6368", arrowhead=vee];
Start -> Grind;
Grind -> Extract;
Extract -> Dry1;
Dry1 -> Cleanup;
Cleanup -> Dry2;
Dry2 -> Analyze;
Analyze -> Data;
}
Protocol: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the transcript levels of CYP94B3 and CYP94C1.
1. RNA Extraction:
- Harvest and flash-freeze ~100 mg of plant tissue.
- Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including an on-column DNase treatment to eliminate genomic DNA contamination.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.
3. Quantitative PCR (qPCR):
- Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers for CYP94B3, CYP94C1, and a reference gene (e.g., ACTIN or UBIQUITIN), and a SYBR Green-based qPCR master mix.
- Run the reaction on a real-time PCR cycler.
- Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.
Conclusion
The synthesis of tuberonic acid is a pivotal metabolic process for attenuating jasmonate hormone signaling in plants. The pathway is primarily orchestrated by the sequential action of cytochrome P450 enzymes, with CYP94B3 and CYP94C1 identified as the core genes responsible for the oxidative catabolism of the active hormone JA-Ile. Genetic and metabolic analyses have firmly established that CYP94B3-mediated hydroxylation is a rate-limiting step in this inactivation cascade. Understanding the function and regulation of these genes is essential for manipulating plant defense responses and has significant implications for agricultural biotechnology and the development of novel plant protectants.
References
- 1. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 CYP94B3 mediates catabolism and inactivation of the plant hormone jasmonoyl-L-isoleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of CYP94-Genes and Identification of a Novel Jasmonate Catabolite in Flowers | PLOS One [journals.plos.org]
- 4. Functional Characterization of CYP94-Genes and Identification of a Novel Jasmonate Catabolite in Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP94-mediated jasmonoyl-isoleucine hormone oxidation shapes jasmonate profiles and attenuates defence responses to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochromes P450 CYP94C1 and CYP94B3 catalyze two successive oxidation steps of plant hormone Jasmonoyl-isoleucine for catabolic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arabidopsis CYP94B3 encodes jasmonyl-L-isoleucine 12-hydroxylase, a key enzyme in the oxidative catabolism of jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantification of Jasmonic Acid and Salicylic Acid in Plant–Insect Interactions | Springer Nature Experiments [experiments.springernature.com]
Identifying Novel Tuberonic Acid-Responsive Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Putative Tuberonic Acid Signaling Pathway
Tuberonic acid is believed to act through the well-characterized jasmonate signaling pathway. The core of this pathway involves a receptor complex, repressor proteins, and transcription factors that activate downstream gene expression.
In the absence of tuberonic acid, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and repress transcription factors such as MYC2, preventing the expression of target genes.[1][2] When tuberonic acid (or its active form) is present, it is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1][3] This binding event leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[1] The degradation of JAZ proteins releases the transcription factors, allowing them to bind to the promoter regions of tuberonic acid-responsive genes and initiate their transcription.[1][4]
Caption: Putative signaling pathway for tuberonic acid, based on the known jasmonate signaling cascade.
Data Presentation: Identifying Tuberonic Acid-Responsive Genes
The primary method for identifying novel responsive genes is transcriptome-wide analysis, such as RNA sequencing (RNA-Seq). This technique provides a snapshot of all expressed genes in a sample and allows for quantitative comparison between a control and a tuberonic acid-treated group. The results are typically presented in a table of differentially expressed genes (DEGs).
Below is a representative table of genes likely to be responsive to tuberonic acid, derived from studies on potato tuberization, a process that tuberonic acid is known to induce.[5] This data should be considered illustrative of the format and type of genes that may be identified.
Table 1: Representative Differentially Expressed Genes in Response to Jasmonate Signaling during Tuberization
| Gene ID | Gene Name/Annotation | Log₂ Fold Change | p-value | Regulation |
|---|---|---|---|---|
| Soltu.DM.04G021890 | Patatin-like protein | 4.58 | 1.2e-15 | Up-regulated |
| Soltu.DM.08G019120 | Gibberellin 2-oxidase | 3.91 | 4.5e-12 | Up-regulated |
| Soltu.DM.05G026480 | Sucrose synthase 4 | 3.25 | 8.1e-10 | Up-regulated |
| Soltu.DM.03G018220 | Starch branching enzyme | 2.76 | 3.3e-08 | Up-regulated |
| Soltu.DM.06G024550 | Pathogenesis-related protein PR-4 | 2.55 | 1.7e-07 | Up-regulated |
| Soltu.DM.02G028570 | Lipoxygenase | 2.13 | 9.8e-06 | Up-regulated |
| Soltu.DM.09G009950 | JAZ/TIFY protein | 1.89 | 4.2e-05 | Up-regulated |
| Soltu.DM.01G038450 | Photosystem II protein | -2.41 | 2.1e-07 | Down-regulated |
| Soltu.DM.07G010430 | Auxin-responsive protein IAA9 | -2.98 | 6.5e-09 | Down-regulated |
| Soltu.DM.11G012340 | Chlorophyll a-b binding protein | -3.52 | 1.1e-11 | Down-regulated |
Note: This table is a curated representation based on typical gene expression changes observed during potato tuberization, a process promoted by jasmonates like tuberonic acid. The values are illustrative.
Experimental Protocols
A logical workflow is essential for identifying and validating tuberonic acid-responsive genes. The process begins with sample treatment, followed by high-throughput screening with RNA-Seq, and concludes with the validation of key findings using quantitative real-time PCR (qRT-PCR).
Caption: Experimental workflow for identifying and validating tuberonic acid-responsive genes.
Protocol 1: Plant Tissue Treatment and RNA Extraction
This protocol describes the treatment of plant material with tuberonic acid and subsequent total RNA isolation.
Materials:
-
Plant material (e.g., Solanum tuberosum single-node segments, Arabidopsis seedlings)
-
Tuberonic acid stock solution (in ethanol (B145695) or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Liquid nitrogen
-
TRI Reagent or similar phenol-guanidine thiocyanate-based lysis solution[6]
-
Chloroform
-
Isopropanol
-
75% Ethanol (nuclease-free)
-
Nuclease-free water
-
Microcentrifuge tubes, pipettes, and filter tips
-
Mortar and pestle, pre-chilled
Procedure:
-
Treatment:
-
Prepare sterile liquid or solid media for plant tissue culture.
-
Add tuberonic acid to the treatment media to a final concentration (e.g., 1-10 µM).
-
Add an equivalent volume of the vehicle (e.g., ethanol) to the control media.
-
Culture the plant tissue for the desired time period (e.g., 6, 12, or 24 hours). Ensure at least three biological replicates for each condition.
-
-
Harvesting:
-
Quickly remove tissue from the media, gently blot dry, and flash-freeze in liquid nitrogen.
-
Store samples at -80°C until RNA extraction.
-
-
RNA Extraction (TRI Reagent Method): [6]
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen.
-
Transfer the powder to a tube containing 1 mL of TRI Reagent and vortex vigorously.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA should be visible.
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 30-50 µL of nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (for purity ratios A260/280 and A260/230) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN of >8 is recommended for RNA-Seq.[7]
-
Protocol 2: RNA-Seq Library Preparation and Analysis
This protocol provides a high-level overview of the steps for RNA-Seq. It is recommended to use a commercial kit (e.g., Illumina TruSeq Stranded mRNA) and follow the manufacturer's instructions.
Procedure Outline:
-
mRNA Purification: Start with 1 µg of high-quality total RNA. Isolate mRNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature. Prime the fragmented RNA with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Remove the RNA template and synthesize the second strand of cDNA, incorporating dUTP in place of dTTP. This step ensures strand-specificity.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments. This prepares the fragments for ligation to the sequencing adapters.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.
-
UNG Treatment and PCR Amplification: Treat with Uracil-N-Glycosylase (UNG) to degrade the dUTP-containing second strand, preserving strand information. Amplify the library via PCR to enrich for fragments with adapters on both ends and to add index sequences for multiplexing.
-
Library Validation and Sequencing: Validate the final library quality and quantity using capillary electrophoresis and qPCR. Pool indexed libraries and sequence on a high-throughput platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: [7][8]
-
Quality Control: Use tools like FastQC to assess raw read quality and trim adapters and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., the potato genome) using a splice-aware aligner like HISAT2 or STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between the tuberonic acid-treated and control samples. The output will be a table similar to Table 1.
-
Protocol 3: qRT-PCR for Validation
This protocol is for validating the expression of selected DEGs identified from the RNA-Seq data.
Materials:
-
cDNA synthesized from the same RNA samples used for RNA-Seq.
-
Gene-specific primers for target genes and at least two stable reference (housekeeping) genes (e.g., Actin, EF1α).
-
SYBR Green qPCR Master Mix.
-
qPCR instrument and compatible plates/tubes.
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. Include a "no-RT" control to check for genomic DNA contamination.[9]
-
-
Primer Design and Validation:
-
Design primers to amplify a 100-200 bp product.
-
Validate primer efficiency by running a standard curve with a serial dilution of pooled cDNA. An efficiency between 90-110% is ideal.
-
-
qPCR Reaction Setup: [10]
-
Prepare a master mix for each primer pair. For a 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
0.8 µL Forward Primer (10 µM)
-
0.8 µL Reverse Primer (10 µM)
-
2.0 µL diluted cDNA (e.g., 1:10 dilution)
-
6.4 µL Nuclease-free water
-
-
Run all samples in triplicate (technical replicates).
-
-
Thermal Cycling: [11]
-
Initial Denaturation: 95°C for 3-5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data).
-
-
Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C, to verify amplicon specificity.
-
-
Data Analysis:
-
Export the quantification cycle (Cq) values.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Normalize the Cq value of the target gene to the geometric mean of the reference genes (ΔCq = Cq_target - Cq_reference).
-
Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample (ΔΔCq = ΔCq_treated - avg(ΔCq_control)).
-
The fold change is calculated as 2^(-ΔΔCq).
-
Perform statistical analysis (e.g., t-test) on the ΔCq values to determine significance.
-
Conclusion
This guide provides a robust framework for researchers to identify and validate novel tuberonic acid-responsive genes. By leveraging the known jasmonate signaling pathway as a model and employing a systematic experimental workflow from RNA-Seq to qRT-PCR, scientists can uncover the genetic basis of tuberonic acid's biological functions. The detailed protocols and data presentation standards outlined here are intended to ensure that the generated data is reliable, reproducible, and easily comparable across studies, ultimately accelerating research in plant science and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Jasmonate ZIM-Domain Family Reveals PavJAZ8 Regulates Fruit Aroma Traits in Sweet Cherry (Prunus avium L.) [mdpi.com]
- 4. Diversification of JAZ-MYC signaling function in immune metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in gene expression in potato meristems treated with the sprout suppressor 1,4-dimethylnaphthalene are dependent on tuber age and dormancy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Design, execution, and interpretation of plant RNA-seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Tuberonic Acid in Plant Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of tuberonic acid (TA) in plant tissues. Tuberonic acid, a hydroxylated form of jasmonic acid, plays a significant role in plant development and defense, most notably in the induction of tuber formation in potatoes. Understanding its biosynthesis, conjugation, catabolism, and transport is crucial for harnessing its potential in agriculture and drug development.
Biosynthesis of Tuberonic Acid
Tuberonic acid is a secondary metabolite derived from the octadecanoid pathway, which is responsible for the synthesis of jasmonates. The biosynthesis of TA is a multi-step process that begins with α-linolenic acid released from plastid membranes.
The key steps leading to tuberonic acid are:
-
Oxygenation of α-linolenic acid: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13-hydroperoxy-octadecatrienoic acid (13-HPOT).
-
Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) act sequentially to convert 13-HPOT into 12-oxo-phytodienoic acid (12-oxo-PDA).[1][2][3]
-
Reduction and β-Oxidation: The double bond in the cyclopentenone ring of 12-oxo-PDA is reduced by 12-oxo-phytodienoic acid reductase (OPR). Subsequent steps of β-oxidation shorten the carboxylic acid side chain to produce jasmonic acid (JA).[2][3]
-
Hydroxylation: The final step in the formation of tuberonic acid is the hydroxylation of jasmonic acid at the C-12 position.[4]
The fungal elicitor, theobroxide, has been shown to induce the synthesis of both jasmonic acid and tuberonic acid in plants like potato and morning glory by increasing the activity of LOX and AOC.[5]
Conjugation: The Formation of Tuberonic Acid Glucoside
A primary metabolic fate of tuberonic acid in plant tissues is its conjugation with glucose to form tuberonic acid glucoside (TAG).[4][6] This glycosylation is a common mechanism for regulating the biological activity, solubility, and subcellular localization of phytohormones and other secondary metabolites.[6][7]
The formation of TAG is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of tuberonic acid.[6] Interestingly, salicylic (B10762653) acid glucosyltransferases (SAGTs) from both tobacco (NtSGT) and rice (OsSGT) have been shown to be active towards tuberonic acid, catalyzing its glucosylation.[6] The expression of these enzymes can be induced by stresses such as mechanical wounding.[6]
Glycosylation is believed to be a key step in preparing tuberonic acid for transport and storage, often within the vacuole.[8]
Catabolism and Deconjugation
The conversion of tuberonic acid to its glucoside is a reversible process. Tuberonic acid glucoside can be hydrolyzed back to the biologically active tuberonic acid by specific β-glucosidases.[9] In rice, a specific TAG-hydrolyzing β-glucosidase, designated OsTAGG1, has been purified and characterized.[9] This enzyme releases the physiologically active tuberonic acid from its inactive glucoside form.[9]
Studies in rice have indicated that the tuberonic acid released from TAG hydrolysis is not converted back into jasmonic acid, suggesting that the hydroxylation of JA to TA may be an irreversible step in this context.[9] Besides hydroxylation and subsequent glycosylation, the metabolism of jasmonic acid can also involve the formation of glucose and gentiobiose esters.[4]
Transport and Subcellular Localization
While the specific transporters for tuberonic acid and its glucoside have not been fully elucidated, the general principles of terpenoid and phytohormone transport in plants are likely applicable.
-
Tuberonic Acid (TA): As a more lipophilic molecule compared to its glucoside, tuberonic acid may be able to passively diffuse across cell membranes to some extent.
-
Tuberonic Acid Glucoside (TAG): Being more hydrophilic, TAG likely requires protein transporters for movement across membranes.[8] ATP-binding cassette (ABC) transporters and multidrug and toxic compound extrusion (MATE) transporters are known to be involved in the transport of glucosylated secondary metabolites, often into the vacuole for storage.[8] The transport of TAG from its site of synthesis to target tissues is a critical aspect of its function in processes like tuber induction.
Quantitative Data
The following table summarizes the available quantitative data on the enzymatic activity related to tuberonic acid metabolism.
| Enzyme | Substrate | Plant Source | Km (µM) | Vmax (µkatal/mg protein) | Reference |
| OsTAGG1 | Tuberonic Acid Glucoside (TAG) | Rice (Oryza sativa) | 31.7 | 0.25 | [9] |
Experimental Protocols
The study of the metabolic fate of tuberonic acid involves several key experimental techniques.
Extraction of Tuberonic Acid and its Metabolites
Objective: To extract tuberonic acid and its glucoside from plant tissues.
Protocol:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extract the powdered tissue with a suitable solvent, such as 80% methanol (B129727) or a mixture of methyl tert-butyl ether (MTBE), methanol, and water. The choice of solvent will depend on the target analytes and downstream analysis.
-
Centrifuge the extract to pellet the solid debris.
-
Collect the supernatant containing the metabolites.
-
For quantitative analysis, a known amount of an internal standard (e.g., deuterated jasmonic acid) should be added at the beginning of the extraction.
-
The extract can be further purified and concentrated using solid-phase extraction (SPE) cartridges.
Analysis by HPLC-MS
Objective: To separate, identify, and quantify tuberonic acid and its metabolites.
Protocol:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Separate the metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile (B52724) or methanol, both typically containing a small amount of formic acid to improve ionization.
-
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, is used for detection and quantification.
-
Identification of tuberonic acid and its glucoside is achieved by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification is performed by creating a calibration curve with known concentrations of the standards.
In Vivo Metabolic Labeling
Objective: To trace the metabolic fate of tuberonic acid precursors.
Protocol:
-
Synthesize or procure a radiolabeled precursor, such as [¹⁴C]-jasmonic acid or [³H]-jasmonic acid.[4]
-
Introduce the labeled precursor to the plant tissue, for example, by immersing shoots in a solution containing the labeled compound.[4]
-
After a specific incubation period, harvest the tissue and perform the extraction as described above.
-
Analyze the extract using radio-HPLC or by collecting HPLC fractions and measuring their radioactivity with a scintillation counter.
-
The identity of the radioactive metabolites can be confirmed by co-elution with authentic standards and by mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of jasmonic Acid by several plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Fate of Jasmonates in Tobacco Bright Yellow-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Sweet Side of Plant-Specialized Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
The Role of Tuberonic Acid in Flower and Fruit Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), and its glycoside (TAG) are increasingly recognized for their roles in plant development. While historically linked to tuberization, emerging evidence suggests a broader regulatory function for these compounds in reproductive processes, including flower and fruit development. This technical guide provides an in-depth overview of the current understanding of tuberonic acid's involvement in floral induction, organogenesis, fruit set, ripening, and senescence. It summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate further research and potential applications in crop improvement and drug development.
Introduction
Tuberonic acid, chemically known as 12-hydroxyjasmonic acid, is a member of the jasmonate family of plant hormones. Jasmonates are lipid-derived signaling molecules that play critical roles in a wide array of plant processes, including growth, development, and defense responses. Tuberonic acid is primarily found in its glucosylated form, tuberonic acid glucoside (TAG), which is considered a storage or transport form. The release of the active tuberonic acid is catalyzed by specific β-glucosidases.
While the role of jasmonic acid in plant defense and stress responses is well-established, the specific functions of its hydroxylated derivatives, such as tuberonic acid, are an active area of research. This guide focuses on the emerging role of tuberonic acid in the intricate processes of flower and fruit development, providing a technical resource for researchers in the field.
Biosynthesis and Signaling of Tuberonic Acid
Tuberonic acid is synthesized from jasmonic acid through a hydroxylation step. The biosynthesis pathway is integrated within the broader jasmonate synthesis pathway.
Tuberonic Acid Biosynthesis
The biosynthesis of tuberonic acid is a continuation of the jasmonic acid pathway, which begins with the release of α-linolenic acid from chloroplast membranes.
Figure 1: Biosynthesis pathway of Tuberonic Acid from α-Linolenic Acid.
Tuberonic Acid Signaling
The signaling pathway of tuberonic acid is believed to be largely integrated with the canonical jasmonate signaling pathway. The active form, TA, likely interacts with the COI1-JAZ co-receptor complex to initiate downstream gene expression.
Figure 2: Simplified signaling pathway of Tuberonic Acid.
Role in Flower Development
While direct evidence is still accumulating, studies on jasmonates provide a framework for understanding the potential roles of tuberonic acid in flower development.
Floral Induction
Jasmonates have been shown to influence the transition from vegetative to reproductive growth. In some species, such as the morning glory (Pharbitis nil), application of jasmonates can induce flowering under non-inductive conditions. It is hypothesized that tuberonic acid, as an active jasmonate, contributes to this process by modulating the expression of flowering time genes.
Floral Organ Development
The development of floral organs is a tightly regulated process involving a cascade of gene expression, with MADS-box genes playing a central role. Jasmonates are known to interact with the regulatory networks governing floral organ identity. While specific data for tuberonic acid is limited, it is plausible that it influences the expression of genes responsible for petal, stamen, and carpel development.
Role in Fruit Development
The involvement of jasmonates in fruit development is multifaceted, encompassing fruit set, ripening, and senescence.
Fruit Set
Fruit set, the transition of a flower to a developing fruit, is a critical determinant of yield. Hormonal balance is key to this process. While auxins and gibberellins (B7789140) are the primary promoters of fruit set, jasmonates, including likely tuberonic acid, may play a modulatory role, potentially influencing the abortion of unfertilized flowers and the allocation of resources to developing fruits.
Fruit Ripening
Fruit ripening is a complex process involving changes in color, texture, and aroma. Jasmonates have been implicated in the ripening of both climacteric and non-climacteric fruits. They can influence the biosynthesis of other hormones, such as ethylene (B1197577) and abscisic acid, which are key regulators of ripening. Tuberonic acid may contribute to the accumulation of pigments and the modification of cell walls during this process.
Fruit and Flower Senescence
Senescence is the final stage of development, leading to the programmed death of tissues. Jasmonates are well-known promoters of senescence in various plant organs, including petals and fruits. They are involved in the degradation of chlorophyll, proteins, and other macromolecules, allowing for the remobilization of nutrients to other parts of the plant. Tuberonic acid is likely an active component in this signaling cascade.
Quantitative Data on Jasmonate Effects
Direct quantitative data for tuberonic acid's effects on flower and fruit development are sparse. The following table summarizes data from studies on the broader class of jasmonates (Jasmonic Acid or Methyl Jasmonate) to provide a contextual understanding.
| Plant Species | Jasmonate Applied | Concentration | Observed Effect | Reference |
| Pharbitis nil (Morning Glory) | Methyl Jasmonate | 10 µM | Induction of flowering under long-day conditions | [Fictional Reference, 2023] |
| Solanum lycopersicum (Tomato) | Jasmonic Acid | 50 µM | Accelerated ripening, increased lycopene (B16060) content by 25% | [Fictional Reference, 2022] |
| Fragaria × ananassa (Strawberry) | Methyl Jasmonate | 100 µM | Increased fruit firmness by 15% and anthocyanin content by 30% | [Fictional Reference, 2021] |
| Arabidopsis thaliana | Jasmonic Acid | 1 µM | Delayed petal senescence by 2 days | [Fictional Reference, 2020] |
Note: The data presented above are illustrative and based on general findings for jasmonates. Specific effects of tuberonic acid may vary.
Experimental Protocols
General Protocol for Exogenous Application of Tuberonic Acid
This protocol outlines a general method for applying tuberonic acid to plants to study its effects on flower and fruit development.
The Evolutionary Trajectory of Tuberonic Acid Signaling: From General Stress Response to Specialized Developmental Cue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tuberonic acid (TA) signaling pathway, a specialized branch of the broader jasmonate (JA) signaling cascade, represents a fascinating example of molecular evolution, adapting a general stress-response mechanism for specific developmental programs in plants, most notably tuberization. This technical guide delineates the evolutionary journey of the TA signaling pathway, from the emergence of its core components to its functional divergence. We present a synthesis of current knowledge, including the molecular evolution of key biosynthetic enzymes, the adaptation of receptor systems, and the experimental methodologies crucial for its study. Furthermore, we explore the implications of this pathway for drug development and crop improvement, providing a comprehensive resource for professionals in the field.
Introduction: Tuberonic Acid in the Jasmonate Family
Tuberonic acid, chemically known as 12-hydroxy-epi-jasmonic acid, is a hydroxylated derivative of jasmonic acid.[1] Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in a wide array of plant processes, including growth, development, and responses to biotic and abiotic stresses.[2][3] While the jasmonic acid signaling pathway is a well-established general defense and developmental regulator, the tuberonic acid pathway has evolved to fulfill more specialized functions, particularly in the formation of storage organs like tubers.[4] This guide will explore the evolutionary steps that led to the establishment of this specialized signaling module.
The Evolutionary Genesis of Tuberonic Acid Biosynthesis
The synthesis of tuberonic acid is intrinsically linked to the evolution of the jasmonate biosynthetic pathway. The core pathway, leading to the production of jasmonic acid from α-linolenic acid, is ancient and can be traced back to early land plants.[5] The key evolutionary event for the emergence of tuberonic acid signaling was the acquisition of enzymes capable of hydroxylating jasmonic acid at the C-12 position.
The Ancestral Jasmonate Pathway
The biosynthesis of jasmonic acid involves a series of enzymatic reactions localized in the chloroplast and peroxisome.[6][7] Homologs of the key enzymes in this pathway, such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC), and 12-oxophytodienoate reductase (OPR), are found across the plant kingdom, suggesting an early evolutionary origin.[5]
The Emergence of Jasmonate Hydroxylases
The hydroxylation of jasmonic acid to form tuberonic acid is catalyzed by specific oxygenases. Phylogenetic and functional studies have identified two major families of enzymes involved in this critical step:
-
Cytochrome P450 Monooxygenases (CYP450s): The CYP94 family of cytochrome P450s are key players in jasmonate metabolism, including hydroxylation.[4][8] Phylogenetic analyses of the CYP94 family across different plant species reveal lineage-specific expansions and functional diversifications, suggesting that the ability to hydroxylate jasmonates has evolved and been refined over time.[8]
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): This large superfamily of enzymes is involved in a wide range of oxidation reactions in plants.[5][9] Specific members of the 2-ODD family have been identified as jasmonate-induced oxygenases (JOXs) that catalyze the formation of 12-OH-JA.[5] The diversification of the DOXC class of 2-ODDs during land plant evolution likely contributed to the emergence of specialized metabolic pathways, including tuberonic acid biosynthesis.[8][9]
The evolution of these hydroxylases from ancestral oxygenase enzymes represents a crucial step in the functional diversification of jasmonate signaling. This new enzymatic capability allowed for the production of a novel signaling molecule, tuberonic acid, which could then be co-opted for new regulatory functions.
Co-evolution of Receptor and Signaling Components
The evolution of a new signaling molecule is often accompanied by the adaptation of receptor and downstream signaling components to ensure specific and efficient signal transduction.
The Core Jasmonate Receptor Complex: COI1-JAZ
The perception of jasmonates is mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors and the activation of downstream transcription factors.[10]
Specificity and Functional Divergence
While the core COI1-JAZ receptor system is conserved across land plants, the specificity and downstream effects of different jasmonates, including tuberonic acid, can vary. The evolution of tuberonic acid signaling likely involved subtle changes in the ligand-binding pocket of COI1 or in the JAZ proteins, leading to differential affinities for various jasmonates. This co-evolution of ligand and receptor would have allowed for the fine-tuning of the signaling output, enabling tuberonic acid to regulate a distinct set of target genes compared to jasmonic acid.[11] In tuber-forming species, this divergence was likely a key factor in linking environmental cues to the developmental program of tuberization.[4][12]
Experimental Protocols for Studying the Tuberonic Acid Signaling Pathway
A thorough understanding of the tuberonic acid signaling pathway relies on a suite of robust experimental techniques. Below are detailed methodologies for key experiments.
Quantification of Tuberonic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately measure the levels of tuberonic acid in plant tissues.
Protocol:
-
Sample Preparation:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing a known amount of a suitable internal standard (e.g., dihydrojasmonic acid).
-
Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and re-extract the pellet with 0.5 mL of the same extraction solvent.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
Resuspend the dried extract in 50 µL of methanol.
-
Add 50 µL of 2% (w/v) methoxyamine hydrochloride in pyridine (B92270) and incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes for silylation of hydroxyl and carboxyl groups.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 80°C for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for specific fragments of tuberonic acid and the internal standard for accurate quantification.
-
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
Objective: To investigate interactions between key proteins in the tuberonic acid signaling pathway, such as COI1 and JAZ proteins.[9]
Protocol:
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., a JAZ protein) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
-
Clone the coding sequence of the "prey" protein (e.g., COI1) into a GAL4 activation domain (AD) vector (e.g., pGADT7).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
-
Interaction Assay:
-
After 3-5 days of growth, pick individual colonies and streak them onto selective media:
-
SD/-Leu/-Trp/-His (lacking histidine) to test for the activation of the HIS3 reporter gene.
-
SD/-Leu/-Trp/-Ade (lacking adenine) to test for the activation of the ADE2 reporter gene.
-
-
Perform a β-galactosidase filter lift assay to test for the activation of the lacZ reporter gene.
-
Growth on selective media and blue color development in the β-galactosidase assay indicate a positive interaction between the bait and prey proteins.
-
-
Ligand-Dependency Test:
-
To test if the interaction is dependent on tuberonic acid, supplement the selective media with different concentrations of tuberonic acid or its methyl ester.
-
In Vitro Pull-Down Assay
Objective: To confirm direct physical interactions between proteins identified in Y2H or other screens.[13][14]
Protocol:
-
Protein Expression and Purification:
-
Express the "bait" protein as a fusion with an affinity tag (e.g., Glutathione S-transferase, GST) in E. coli. Purify the fusion protein using glutathione-agarose beads.
-
Express the "prey" protein with a different tag (e.g., a His-tag or as a radiolabeled protein via in vitro transcription/translation).
-
-
Binding Reaction:
-
Incubate the immobilized GST-bait protein with the purified prey protein in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 1-2 hours at 4°C with gentle rotation.
-
Include a control with GST alone to check for non-specific binding.
-
-
Washing:
-
Wash the beads three to five times with the binding buffer to remove unbound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and detect the prey protein by Western blotting using an antibody against its tag or by autoradiography if it is radiolabeled.
-
Data Presentation: Quantitative Insights into Tuberonic Acid Signaling
To facilitate a clear understanding of the quantitative aspects of tuberonic acid signaling, the following tables summarize key data from relevant studies.
Table 1: Tuberonic Acid Levels in Response to Tuber-Inducing and Non-Inducing Conditions
| Plant Species | Tissue | Condition | Tuberonic Acid Concentration (ng/g FW) | Fold Change | Reference |
| Solanum tuberosum | Stolon Tips | Short Day (Inducing) | 85.2 ± 12.5 | 4.7 | (Hypothetical Data) |
| Solanum tuberosum | Stolon Tips | Long Day (Non-inducing) | 18.1 ± 3.2 | 1.0 | (Hypothetical Data) |
| Solanum tuberosum | Leaves | Short Day (Inducing) | 45.7 ± 8.9 | 3.1 | (Hypothetical Data) |
| Solanum tuberosum | Leaves | Long Day (Non-inducing) | 14.8 ± 2.1 | 1.0 | (Hypothetical Data) |
Table 2: Binding Affinities of Jasmonates to the COI1-JAZ Co-receptor Complex
| Ligand | Plant Species | Dissociation Constant (Kd) (nM) | Reference |
| Jasmonoyl-Isoleucine (JA-Ile) | Arabidopsis thaliana | 20 ± 5 | (Hypothetical Data) |
| Tuberonic Acid | Arabidopsis thaliana | 150 ± 25 | (Hypothetical Data) |
| Jasmonoyl-Isoleucine (JA-Ile) | Solanum tuberosum | 15 ± 4 | (Hypothetical Data) |
| Tuberonic Acid | Solanum tuberosum | 80 ± 12 | (Hypothetical Data) |
Visualization of the Tuberonic Acid Signaling Pathway and Experimental Workflows
To provide a clear visual representation of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Physiological and protein profiling analysis provides insight into the underlying molecular mechanism of potato tuber development regulated by jasmonic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. protocols.io [protocols.io]
- 4. Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Yeast two-hybrid analysis of jasmonate signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 12. Molecular signals that govern tuber development in potato | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 13. researchgate.net [researchgate.net]
- 14. Pull-down analysis of interactions among jasmonic acid core signaling proteins [pubmed.ncbi.nlm.nih.gov]
Tuberonic Acid: A Linchpin in Phytohormonal Crosstalk for Tuber Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), and its glycoside (TAG) are pivotal signaling molecules that initiate the complex developmental process of tuberization in plants, most notably in Solanum tuberosum (potato). This process is not governed by a single hormonal pathway but rather by a sophisticated network of interactions, or crosstalk, between multiple phytohormones. Understanding these interactions at a molecular level is critical for developing strategies to enhance crop yield and resilience. This technical guide provides a comprehensive overview of the current knowledge on tuberonic acid's interaction with other key phytohormones—jasmonates, gibberellins (B7789140), auxins, cytokinins, and abscisic acid. It summarizes quantitative data, presents conceptual signaling pathways, and outlines the general methodologies employed in this field of research.
Introduction: The Role of Tuberonic Acid in Tuberization
Tuberization is a complex morphological switch from indeterminate stolon growth to determinate tuber development. This transition is triggered by environmental cues, such as short photoperiods, which lead to the synthesis of a transmissible signal in the leaves. This signal was identified as tuberonic acid glucoside (TAG).[1] Transported to the underground stolons, TAG is hydrolyzed to its active form, tuberonic acid (TA), which initiates the signaling cascade leading to cell division, swelling, and starch accumulation that characterize tuber formation. TA and TAG are structurally related to jasmonic acid and are considered key endogenous stimuli for the tuberization process.[1] However, the signaling pathway of TA is not isolated; it is intricately modulated by the prevailing balance of other major phytohormones.
The Jasmonate Connection: Biosynthesis of Tuberonic Acid
Tuberonic acid is a direct metabolite of the jasmonic acid pathway, establishing a foundational link between these two hormone classes. The biosynthesis begins with α-linolenic acid in the chloroplast and proceeds through a series of enzymatic steps in both the chloroplast and peroxisome to produce jasmonic acid. JA is then hydroxylated to form 12-hydroxyjasmonic acid, which is tuberonic acid. This can be further glycosylated to form tuberonic acid glucoside (TAG).
Crosstalk with Other Phytohormones
The decision to initiate tuberization is ultimately determined by the hormonal balance at the stolon tip. Tuberonic acid acts as a primary inductive signal, but its efficacy is strongly influenced by the levels of gibberellins, auxins, cytokinins, and abscisic acid.
Gibberellins (GA): The Primary Antagonist
Gibberellins are potent inhibitors of tuberization, promoting stolon elongation instead.[1] The induction of tuber formation is fundamentally linked to a sharp decrease in the concentration of bioactive GAs at the stolon tip. This antagonistic relationship represents the primary hormonal switch controlling the stolon-to-tuber transition.
| Interacting Hormone | Plant Species | Observed Effect on Tuberization | Quantitative Data | Reference/Experiment Type |
| Gibberellin (GA) | Solanum tuberosum | Inhibitory . Promotes stolon elongation. | Endogenous GA1 levels are 3- to 6-fold lower in developing tubers compared to elongating stolons. | In vitro culture, HPLC, GC-MS |
This GA/TA balance is a critical regulatory checkpoint. High GA levels suppress the tuber-inducing signals, while a reduction in GA concentration is a prerequisite for TA-mediated signaling to proceed.
Auxins (IAA): A Synergistic Promoter
Auxin (indole-3-acetic acid, IAA) generally acts as a promoter of tuber initiation. Studies have shown that auxin levels rise in the stolon tip just before swelling begins, suggesting a synergistic role with tuberonic acid in inducing cell division and differentiation.[2]
| Interacting Hormone | Plant Species | Observed Effect on Tuberization | Quantitative Data | Reference/Experiment Type |
| Auxin (IAA) | Solanum tuberosum | Promotive . Induces cell division and swelling. | Auxin content increases several-fold in stolon tips prior to tuber swelling. | In vivo hormone measurement, transgenic lines[3] |
The interaction suggests that while TA may provide the initial "tuberize" signal, auxin is required to execute the subsequent program of cell growth and organ development.
Cytokinins (CK): A Concentration-Dependent Modulator
Cytokinins exhibit a more complex, concentration-dependent role in tuberization. Low concentrations of active cytokinins can promote tuber formation, advancing the initiation time and increasing tuber weight.[4] However, high concentrations become inhibitory. This dual role suggests that cytokinins act as fine-tuners of the tuberization process. A recent study demonstrated that applying a low concentration of the cytokinin 2ip (0.1 μM) shifted the overall hormone balance to favor tuberization, increasing active CKs and IAA while decreasing total jasmonates and ABA.[4]
| Interacting Hormone | Plant Species | Observed Effect on Tuberization | Quantitative Data | Reference/Experiment Type |
| Cytokinin (CK) | Solanum tuberosum | Promotive at low concentrations , inhibitory at high concentrations. | 0.1 μM 2ip significantly increased tuberization rate and fresh weight. >50 μM 2ip was inhibitory. | In vitro culture, hormone quantification[4] |
| Cytokinin (CK) | Solanum tuberosum | In cv. Alpha, adding Kinetin or BAP increased microtuber number by 2.4-3.3 units compared to control. | The addition of ABA to cytokinin treatments reduced microtuber number by 3.1 units . | In vitro culture[5] |
Abscisic Acid (ABA): An Indirect Promoter and Stress Modulator
Abscisic acid (ABA) is primarily known as a stress hormone, but it also plays a role in tuber development. Evidence suggests that ABA promotes tuberization indirectly by antagonizing the inhibitory effects of gibberellins.[6] The ABA/GA ratio, therefore, is another critical factor. While ABA itself may not be the primary trigger, its presence helps to create a hormonal environment conducive to tuber formation, particularly under stress conditions.[6][7]
| Interacting Hormone | Plant Species | Observed Effect on Tuberization | Quantitative Data | Reference/Experiment Type |
| Abscisic Acid (ABA) | Solanum tuberosum | Promotive , primarily by counteracting GA's inhibitory effect. | In cv. Alpha, adding ABA (1.0 mg/l) to cytokinin treatments reduced microtuber weight by ~83 mg . | In vitro culture[5] |
Integrated Signaling Network
The initiation of tuberization by tuberonic acid is best visualized as the outcome of a complex signaling network where multiple hormonal inputs are integrated. The central axis of this network is the antagonistic balance between tuber-promoting signals (TA, Auxin, low CK) and the tuber-inhibiting signal (GA). ABA acts as a modulator, tilting the balance towards tuberization by counteracting GA.
Methodologies in Phytohormone Interaction Research
Studying the intricate relationships between tuberonic acid and other phytohormones requires a multi-faceted approach. While detailed, step-by-step experimental protocols are beyond the scope of this guide and are highly specific to the experimental setup, the core methodologies can be summarized.
Note: The provision of detailed, replicable experimental protocols is not feasible. Researchers should consult primary literature for specific methodologies.
A typical workflow involves:
-
Plant Material and Treatment: Using in vitro single-node cuttings or whole plants (Solanum tuberosum) grown under controlled inductive (short-day) and non-inductive (long-day) conditions. Exogenous hormones or biosynthesis inhibitors are applied to the growth medium or via foliar spray.
-
Sample Collection: Stolon tips, developing tubers, and other tissues are harvested at specific time points, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Hormone Quantification: Endogenous phytohormone levels are measured using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography coupled with Mass Spectrometry (GC-MS). These methods allow for sensitive and accurate quantification of multiple hormones from a single tissue sample.
-
Gene Expression Analysis: The expression levels of genes involved in hormone biosynthesis and signaling pathways (e.g., GA2ox, StPIN) are quantified using quantitative Reverse Transcription PCR (qRT-PCR).
-
Data Analysis and Interpretation: The quantitative data on hormone levels and gene expression are correlated with the observed physiological changes (e.g., tuber formation rate, size, weight) to build models of hormonal interaction.
Conclusion and Future Perspectives
Tuberonic acid is a central, inductive signal for tuberization, but its action is deeply embedded within a network of phytohormonal crosstalk. The antagonistic relationship with gibberellins forms the primary regulatory switch, which is further modulated by synergistic inputs from auxins and concentration-dependent effects of cytokinins. Abscisic acid contributes by reinforcing the pro-tuberization state, largely by inhibiting GA.
While the key players have been identified, significant gaps in our understanding remain. The precise molecular components of the tuberonic acid signaling pathway, from perception to downstream gene activation, are still largely unknown.[8] Future research, leveraging advanced quantitative proteomics, metabolomics, and gene-editing technologies like CRISPR-Cas9, will be essential to dissect the specific protein-protein interactions and transcriptional networks that govern this vital developmental process. A deeper understanding of these interactions holds immense potential for the rational design of novel plant growth regulators and the genetic improvement of one of the world's most important food crops.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of auxin and strigolactones on tuber initiation and stolon architecture in potato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of auxin synthesis gene tms1 under control of tuber-specific promoter enhances potato tuberization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokinin-induced phenotypic and endogenous phytohormonal dynamics during potato (Solanum tuberosum L.) tuber development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of two cytokinins and a growth inhibitor on the in vitro tuberization of two genotypes of Solanum tuberosum L. cvs. Atlantic and Alpha [scielo.sa.cr]
- 6. Roles of Abscisic Acid and Gibberellins in Stem/Root Tuber Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | StSN2 enhances tuber formation in potato via upregulating of the ABA signaling pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Tuberonic Acid: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberonic acid, a hydroxylated derivative of the phytohormone jasmonic acid, and its corresponding glucoside, play significant roles in plant growth and defense mechanisms, notably in the induction of tuber formation. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for tuberonic acid and its glucoside. Quantitative data from various plant and fungal sources are summarized, and detailed experimental protocols for extraction, purification, and quantification are provided. Furthermore, this guide illustrates the key signaling pathways involving jasmonates, offering a molecular context for the biological activity of tuberonic acid.
Natural Sources and Occurrence of Tuberonic Acid and its Glucoside
Tuberonic acid (TA) and tuberonic acid glucoside (TAG) have been identified in a variety of plant species and are also produced by certain fungi. The primary and most well-documented source is the potato plant (Solanum tuberosum L.), where these compounds were first isolated and their tuber-inducing properties were discovered.[1][2]
Table 1: Natural Sources of Tuberonic Acid and its Glucoside
| Organism Type | Species | Common Name | Tissue/Part | Compound(s) Detected | Reference(s) |
| Plant | Solanum tuberosum L. | Potato | Leaflets, Tubers | Tuberonic acid, Tuberonic acid glucoside | [1][2] |
| Plant | Moringa oleifera Lam. | Moringa | Leaves | Tuberonic acid | [3] |
| Plant | Portulaca oleracea L. | Purslane | Aerial parts | Tuberonic acid, Tuberonic acid glucoside | [4] |
| Plant | Solanum lycopersicum L. | Tomato | Fruit | Not specified | |
| Plant | Solanum torvum Sw. | Turkey Berry | Not specified | Not specified | |
| Fungus | Lasiodiplodia theobromae | - | Culture filtrate | Jasmonic acid, Hydroxy-jasmonic acid derivatives | [5][6][7] |
While the presence of tuberonic acid and its derivatives has been confirmed in these sources, publicly available quantitative data remains limited. The most comprehensive quantitative analysis has been conducted on the production of jasmonates by the fungus Lasiodiplodia theobromae.
Table 2: Quantitative Data on Jasmonate Production by Lasiodiplodia theobromae
| Compound | Culture Conditions | Concentration (mg/L) | Reference |
| Jasmonic Acid (JA) | 500 mL flasks with KNO₃ | up to 1250 | [8] |
| 11/12-Hydroxy-JA | 500 mL flasks with KNO₃ | up to 200 | [8] |
| Jasmonic Acid (JA) | 250 mL flasks with KNO₃ | approx. 550 | [8] |
| Jasmonic Acid (JA) | 100 mL flasks with KNO₃ | approx. 420 | [8] |
| 11/12-Hydroxy-JA | 250 mL flasks with KNO₃ | approx. 130 | [8] |
| 11/12-Hydroxy-JA | 100 mL flasks with KNO₃ | approx. 100 | [8] |
Note: 11/12-Hydroxy-JA is a form of tuberonic acid.
Experimental Protocols
Extraction and Purification of Tuberonic Acid and its Glucoside from Plant Material
The following protocol is a generalized procedure based on methods for extracting jasmonates and other organic acids from plant tissues. Optimization may be required depending on the specific plant matrix.
Materials:
-
Fresh or frozen plant material (e.g., potato leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) Methanol (B129727)
-
Ethyl acetate (B1210297)
-
1% (v/v) Acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 80% methanol (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at 4°C for at least 4 hours with occasional shaking.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Re-extraction: Re-extract the pellet with another volume of 80% methanol, centrifuge again, and combine the supernatants.
-
Solvent Partitioning: Add an equal volume of 1% acetic acid to the combined supernatant. Partition the extract against an equal volume of ethyl acetate. Repeat the partitioning of the aqueous phase twice more with ethyl acetate. Combine the ethyl acetate fractions.
-
Drying: Dry the combined ethyl acetate phase under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with methanol followed by 1% acetic acid.
-
Redissolve the dried extract in a small volume of the appropriate solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove lipids and other interfering compounds.
-
Elute the fraction containing tuberonic acid and its glucoside with a suitable solvent or solvent gradient (e.g., increasing concentrations of methanol in water). Collect the fractions.
-
-
Final Preparation: Evaporate the solvent from the collected fractions and redissolve the purified extract in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for HPLC).
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the preferred method for the sensitive and specific quantification of tuberonic acid and its glucoside.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a standard of tuberonic acid and its glucoside. For tuberonic acid (C₁₂H₁₈O₄, MW: 226.27), the precursor ion would be [M-H]⁻ at m/z 225.1. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.
Quantification:
-
A calibration curve should be prepared using authentic standards of tuberonic acid and tuberonic acid glucoside.
-
Stable isotope-labeled internal standards (e.g., d₆-tuberonic acid) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
Signaling Pathways
Tuberonic acid is a hydroxylated metabolite of jasmonic acid (JA), a key signaling molecule in plants involved in responses to both biotic and abiotic stresses, as well as in developmental processes. The signaling pathway of tuberonic acid is therefore intricately linked to the well-characterized jasmonic acid pathway.
The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the chloroplast and peroxisome to produce JA. Tuberonic acid is formed by the hydroxylation of jasmonic acid. The biologically active form of jasmonate is its isoleucine conjugate, JA-Ile.
The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for JA-Ile. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon perception of JA-Ile, COI1 recruits JAZ proteins to the SCFCOI1 ubiquitin E3 ligase complex, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, allowing them to activate the expression of downstream JA-responsive genes, which in turn mediate various physiological and defense responses.
Below are diagrams illustrating the jasmonic acid biosynthesis and signaling pathways.
Caption: Biosynthesis of Jasmonic Acid and Tuberonic Acid.
Caption: Jasmonic Acid Signaling Pathway.
References
- 1. OXALIC ACID CONCENTRATIONS IN PURSLANE (PORTULACA OLERACEAE L.) IS ALTERED BY THE STAGE OF HARVEST AND THE NITRATE TO AMMONIUM RATIOS IN HYDROPONICS | International Society for Horticultural Science [ishs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Tuberonic Acid from Potato Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid (12-hydroxyjasmonic acid) and its glycoside are important signaling molecules in plants, notably recognized for their role in inducing tuber formation in potatoes (Solanum tuberosum)[1]. These compounds are derivatives of jasmonic acid, a key phytohormone involved in plant defense and development[2][3][4]. The extraction and quantification of tuberonic acid from potato leaves are crucial for studying its physiological functions and for potential applications in agriculture and drug development. These application notes provide a detailed protocol for the extraction, purification, and quantification of tuberonic acid from potato leaves, along with a summary of its biosynthetic pathway.
Data Presentation
| Compound | Presence in Potato Leaves | Relative Abundance | Method of Detection |
| Tuberonic Acid | Reported | Varies | HPLC-MS/MS |
| Tuberonic Acid Glucoside | Reported | Generally higher than the aglycone | HPLC-MS/MS |
Experimental Protocols
This section details a synthesized protocol for the extraction, purification, and quantification of tuberonic acid and its glucoside from potato leaves, based on established methods for phytohormone analysis in plant tissues.
Protocol 1: Extraction and Purification of Tuberonic Acid and its Glucoside
Objective: To extract and purify tuberonic acid and its glucoside from potato leaf tissue for subsequent quantification.
Materials:
-
Fresh potato leaves
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction Solvent: 80% methanol (B129727) in water with 1% acetic acid
-
Internal Standards (e.g., d6-Abscisic Acid, for recovery assessment)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Methanol (100%)
-
1% Acetic acid in water
-
Centrifuge
-
Vacuum manifold
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
Procedure:
-
Sample Preparation:
-
Harvest fresh potato leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Accurately weigh the powdered leaf tissue (typically 100-200 mg) into a centrifuge tube.
-
-
Extraction:
-
Add 1 mL of cold extraction solvent (80% methanol with 1% acetic acid) to the powdered tissue.
-
If using, add internal standards to the extraction solvent to assess recovery during sample preparation.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C for at least 1 hour with gentle shaking to ensure complete extraction.
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge again.
-
Combine the supernatants.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 2 mL of 100% methanol followed by 2 mL of 1% acetic acid in water through it. Do not allow the cartridge to dry out.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 1% acetic acid in water to remove polar impurities.
-
Elute the tuberonic acid and its glucoside with 2 mL of 80% methanol.
-
Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for HPLC-MS/MS analysis.
-
Protocol 2: Quantification of Tuberonic Acid by HPLC-MS/MS
Objective: To quantify the concentration of tuberonic acid in the purified extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tuberonic acid from other compounds. A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI negative mode.
-
MS/MS Parameters: The specific precursor and product ions for tuberonic acid and its glucoside need to be determined using authentic standards. For tuberonic acid (12-hydroxyjasmonic acid), the precursor ion [M-H]⁻ would be m/z 225.1.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of tuberonic acid of known concentrations in the initial mobile phase.
-
Sample Analysis: Inject the reconstituted sample extract and the standard solutions into the HPLC-MS/MS system.
-
Data Analysis:
-
Identify the peaks for tuberonic acid in the sample chromatograms based on retention time and specific MS/MS transitions compared to the authentic standard.
-
Quantify the amount of tuberonic acid in the sample by comparing the peak area to the standard curve.
-
Calculate the final concentration in the original leaf tissue, taking into account the initial weight of the tissue and the final volume of the extract.
-
Signaling Pathways and Experimental Workflows
Tuberonic Acid Biosynthesis Pathway
The biosynthesis of tuberonic acid originates from jasmonic acid, which is produced through the octadecanoid pathway. Jasmonic acid is then hydroxylated to form tuberonic acid, which can be subsequently glycosylated to form tuberonic acid glucoside.
Caption: Biosynthesis pathway of tuberonic acid from jasmonic acid in potato.
Experimental Workflow for Tuberonic Acid Extraction and Analysis
The overall workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Workflow for the extraction and analysis of tuberonic acid from potato leaves.
References
- 1. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and protein profiling analysis provides insight into the underlying molecular mechanism of potato tuber development regulated by jasmonic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tuberonic Acid by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of tuberonic acid in plant tissues using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Tuberonic acid, a derivative of jasmonic acid, is a phytohormone involved in plant defense and development, notably in the induction of tuber formation in potatoes.[1] Accurate quantification of this compound is crucial for understanding its physiological roles and for potential applications in agriculture and drug development.
Introduction
High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[2] This method is particularly well-suited for the analysis of phytohormones like tuberonic acid, which are often present at low concentrations. The protocol outlined below describes the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of tuberonic acid.
Experimental Protocols
Sample Preparation (from Potato Tubers)
This protocol is optimized for the extraction of tuberonic acid from potato tubers.
Materials:
-
Potato tubers
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Centrifuge tubes (50 mL and 1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) (Optional, for sample cleanup)
Procedure:
-
Harvesting and Cleaning: Harvest fresh potato tubers. Wash them thoroughly with tap water to remove any soil and debris, followed by a rinse with deionized water. Pat dry with a paper towel.[3]
-
Homogenization: Cut the tubers into small pieces (approximately 1 cm³). Immediately freeze the pieces in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[4]
-
Extraction:
-
Weigh approximately 1 g of the frozen powder into a 50 mL centrifuge tube.
-
Add 10 mL of pre-chilled extraction solvent (90:10 methanol:water with 0.1% formic acid).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ice bath for 15 minutes.
-
Agitate on a shaker at 4°C for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new centrifuge tube.
-
Optional SPE Cleanup: For cleaner samples, the extract can be passed through a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the extract and wash with water. Elute the tuberonic acid with methanol.
-
Final Preparation: Filter the supernatant (or eluted sample) through a 0.22 µm PTFE syringe filter into an HPLC vial. The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2.2.1. HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
2.2.2. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Tuberonic Acid
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Tuberonic Acid (Quantifier) | 227.13 | 191.11 | 0.1 | Optimize experimentally | Optimize experimentally |
| Tuberonic Acid (Qualifier) | 227.13 | 209.12 | 0.1 | Optimize experimentally | Optimize experimentally |
Note: The precursor ion for tuberonic acid is [M+H]⁺ with a molecular formula of C₁₂H₁₈O₄. The fragment ions correspond to losses of water and other moieties.[5] Cone voltage and collision energy should be optimized for the specific instrument used to achieve maximum signal intensity.
Data Presentation and Quantification
Calibration Curve
Prepare a series of standard solutions of tuberonic acid in the extraction solvent at concentrations ranging from 1 ng/mL to 1000 ng/mL. Inject these standards into the HPLC-MS/MS system and generate a calibration curve by plotting the peak area against the concentration.
Table 3: Example Calibration Curve Data for Tuberonic Acid
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | Experimentally Determined |
| 5 | Experimentally Determined |
| 10 | Experimentally Determined |
| 50 | Experimentally Determined |
| 100 | Experimentally Determined |
| 500 | Experimentally Determined |
| 1000 | Experimentally Determined |
Method Validation
To ensure the reliability of the method, it should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
Table 4: Method Validation Parameters for Tuberonic Acid Quantification
| Parameter | Acceptance Criteria | Example Value |
| Linearity (R²) | > 0.99 | Experimentally Determined |
| LOD (ng/mL) | S/N > 3 | Experimentally Determined |
| LOQ (ng/mL) | S/N > 10 | Experimentally Determined |
| Precision (%RSD) | < 15% | Experimentally Determined |
| Accuracy (% Bias) | ± 15% | Experimentally Determined |
| Recovery (%) | 80-120% | Experimentally Determined |
Visualizations
Experimental Workflow
Caption: Workflow for Tuberonic Acid Quantification.
Tuberonic Acid Signaling Pathway
Tuberonic acid is synthesized from jasmonic acid, a key player in plant defense signaling. The pathway is initiated by various stress signals.
Caption: Tuberonic Acid Biosynthesis and Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cipotato.org [cipotato.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Tuberonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid, is a key signaling molecule in plants, notably involved in the induction of tuber formation in potatoes.[1] Its role in plant development and defense mechanisms makes it a significant target for agricultural and biological research. Stable isotope-labeled (SIL) tuberonic acid is an invaluable tool for researchers, enabling precise quantification in complex biological matrices through isotope dilution mass spectrometry (IDMS), as well as facilitating metabolic flux analysis and studies of its signaling pathways. This document provides detailed protocols for the chemical synthesis of deuterated ([D]) and carbon-13 ([¹³C]) labeled tuberonic acid, along with its glucoside, and outlines its biological significance and applications.
Applications of Stable Isotope-Labeled Tuberonic Acid
-
Quantitative Analysis: SIL tuberonic acid serves as an ideal internal standard for accurate quantification of endogenous TA levels in plant tissues using LC-MS/MS. The co-elution of the labeled standard with the analyte of interest allows for correction of matrix effects and variations in sample preparation and instrument response.
-
Metabolic Studies: Labeled TA can be used to trace its metabolic fate in plants, identifying downstream metabolites and catabolic products. This is crucial for understanding the regulation of its signaling activity.
-
Receptor Binding Assays: Labeled tuberonic acid can be employed in competitive binding assays to identify and characterize its protein receptors, providing insights into its mode of action at the molecular level.
-
Pathway Elucidation: The use of labeled precursors in plant feeding experiments can help to elucidate the biosynthetic and signaling pathways of tuberonic acid and its derivatives.[2]
Tuberonic Acid Signaling Pathway
Tuberonic acid is a component of the jasmonate family of plant hormones and its signaling is intricately linked to the jasmonic acid (JA) pathway. The biosynthesis of JA originates from α-linolenic acid in the chloroplasts and peroxisomes. Jasmonic acid can then be hydroxylated to form tuberonic acid. The biologically active form is often the glucoside of tuberonic acid (TAG), which is considered a mobile signal that can be transported throughout the plant.[1] The signaling cascade involves the perception of the jasmonate signal, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors that regulate the expression of genes involved in plant development and defense.
References
Application Note: Bioassay for Tuberonic Acid Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a sensitive and reproducible bioassay to determine the biological activity of tuberonic acid (TA) and its derivatives. The primary method described is the in vitro potato microtuber induction assay, a physiologically relevant measure of tuberonic acid's hormonal activity.[1]
Introduction
Tuberonic acid (TA) and its glycoside (TAG) are members of the jasmonate family of plant hormones.[1] First isolated from potato (Solanum tuberosum) leaves, these compounds are known to play a significant role in the induction of tuber formation.[1][2] Tuberonic acid glucoside (TAG) is hydrolyzed by β-glucosidases to release the biologically active tuberonic acid.[2] Quantifying the biological activity of tuberonic acid is crucial for research into plant development, stress response, and for screening novel compounds that may mimic or antagonize its effects.
This application note details a robust bioassay based on the induction of microtubers from single-node potato stem segments cultured in vitro.[1] The assay provides a quantitative measure of TA activity by establishing a dose-response relationship.
Principle of the Assay
The bioassay leverages the natural role of tuberonic acid as a signaling molecule that promotes the transition from stolon growth to tuber development in potatoes.[3][4] Sterile, single-node explants from potato plantlets are cultured on a tuber-inducing medium containing varying concentrations of tuberonic acid. The biological activity is quantified by measuring the percentage of explants that form microtubers and other tuberization metrics over a set incubation period. This provides a clear dose-dependent response that can be used to determine the effective concentration of TA.
Signaling Pathway Context
Tuberonic acid is structurally and functionally related to jasmonic acid (JA).[1] Its signaling is believed to follow a similar pathway to that of JA-Isoleucine (JA-Ile), the bioactive form of jasmonic acid. In this pathway, the hormone facilitates the interaction between a receptor protein (like COI1) and a JAZ (Jasmonate ZIM-domain) repressor protein.[5] This interaction leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of JAZ releases transcription factors (e.g., MYC2) that it was repressing. These activated transcription factors then induce the expression of tuberization-related genes, such as those involved in cell division and starch accumulation.[4][5]
Experimental Workflow
The overall workflow for the bioassay is a multi-step process that requires sterile tissue culture techniques and careful data collection.
Detailed Experimental Protocol
Materials and Reagents
-
Plant Material: Disease-free, in vitro propagated potato plantlets (Solanum tuberosum L.), 4-6 weeks old.
-
Media:
-
Basal Medium: Murashige and Skoog (MS) medium, including vitamins.
-
Gelling Agent: Agar (B569324) (e.g., 7-8 g/L).
-
Carbon Source: Sucrose (B13894) (e.g., 80 g/L for tuber induction).[6]
-
Growth Regulators: Benzylaminopurine (BAP) (e.g., 2 mg/L).[6]
-
-
Test Compound: Tuberonic Acid (TA).
-
Solvent: Ethanol (B145695) or DMSO for dissolving TA.
-
Equipment:
-
Laminar flow hood.
-
Autoclave.
-
pH meter.
-
Analytical balance.
-
Sterile petri dishes (90-100 mm).
-
Sterile forceps and scalpels.
-
Growth chamber or incubator set to 20-25°C in continuous darkness.[7]
-
Micropipettes.
-
Protocol Steps
-
Preparation of Tuber-Inducing Medium: a. Prepare MS medium according to the manufacturer's instructions. b. Add sucrose to a final concentration of 8% (80 g/L) and BAP to 2 mg/L.[6] c. Adjust the pH to 5.7-5.8 before adding agar. d. Add agar, heat to dissolve, and autoclave at 121°C for 20 minutes. e. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Preparation of Tuberonic Acid Stock and Working Solutions: a. Prepare a 1 mM stock solution of Tuberonic Acid in a minimal volume of ethanol or DMSO. Store at -20°C. b. From the stock solution, prepare a series of dilutions to be added to the molten agar medium. A typical final concentration range for jasmonates is 0.01 µM to 50 µM.[4][8] c. For each concentration, add the appropriate volume of TA solution to the molten MS medium and swirl gently to mix. Ensure the final solvent concentration is consistent across all treatments (including the control) and is non-toxic (e.g., <0.1%). d. Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify in the laminar flow hood.
-
Preparation of Potato Explants: a. Under sterile conditions in a laminar flow hood, select healthy stems from the in vitro plantlets. b. Using a sterile scalpel, cut the stems into single-node segments, each approximately 1 cm long with one axillary bud and its attached leaf.
-
Inoculation and Incubation: a. Place 5-10 single-node explants horizontally onto the surface of the solidified medium in each petri dish. Ensure good contact with the agar. b. Seal the petri dishes with parafilm. c. For each TA concentration, prepare at least 3-5 replicate plates. d. Incubate the plates in a growth chamber in complete darkness at 20-25°C for 3 to 4 weeks.[7]
-
Data Collection and Analysis: a. After the incubation period, record the number of explants that have formed a visible microtuber (typically a small, swollen structure at the axillary bud). b. Calculate the "Tuberization Percentage" for each plate: (Number of tuberized explants / Total number of explants) x 100. c. (Optional) Other quantifiable metrics include the number of microtubers per explant and the fresh weight of the microtubers.[9][10] d. Average the results from the replicate plates for each concentration.
Data Presentation and Interpretation
The primary output of the bioassay is a dose-response curve, where the tuberization percentage is plotted against the logarithm of the tuberonic acid concentration.[11]
Example Dose-Response Data
The following table presents hypothetical data from a tuberonic acid bioassay.
| Tuberonic Acid (µM) | Log [TA] | No. of Explants | No. Tuberized | Tuberization (%) |
| 0 (Control) | - | 30 | 3 | 10.0 |
| 0.01 | -2.00 | 30 | 5 | 16.7 |
| 0.1 | -1.00 | 30 | 14 | 46.7 |
| 1 | 0.00 | 30 | 23 | 76.7 |
| 10 | 1.00 | 30 | 26 | 86.7 |
| 50 | 1.70 | 30 | 27 | 90.0 |
Analysis and Key Parameters
The data can be fitted to a four-parameter logistic (4PL) sigmoidal curve using appropriate software (e.g., R, GraphPad Prism).[12] This allows for the calculation of key parameters that quantify the activity.
| Parameter | Description | Example Value |
| EC₅₀ | The concentration of TA that produces 50% of the maximal response. | ~0.15 µM |
| Hill Slope | The steepness of the curve at the EC₅₀. | 1.2 |
| R² | The coefficient of determination, indicating the goodness of fit of the curve. | >0.98 |
| Max Response | The maximum achievable tuberization percentage in the assay. | 90% |
| Min Response | The basal tuberization percentage without added TA. | 10% |
A lower EC₅₀ value indicates higher potency of the test compound. This bioassay provides a reliable framework for comparing the activity of different tuberonic acid analogs or for screening for novel tuber-inducing compounds.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a beta-glucosidase hydrolyzing tuberonic acid glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonic Acid induces tuberization of potato stolons cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and protein profiling analysis provides insight into the underlying molecular mechanism of potato tuber development regulated by jasmonic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of JA signalling reveals the influence of StJAZ1-like on tuber initiation and tuber bulking in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of potato (Solanum tuberosum, L.) microtubers using plastic culture bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of an in vitro Microtuberization and Temporary Immersion Bioreactor System to Evaluate Heat Stress Tolerance in Potatoes (Solanum tuberosum L.) [frontiersin.org]
- 10. smujo.id [smujo.id]
- 11. Intro dose-response | Bioassay [bioassay.dk]
- 12. youtube.com [youtube.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exogenous Application of Tuberonic Acid to Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid (TA) and its glucoside (TAG) are members of the jasmonate family of plant hormones, which are known to be integral signaling molecules in various plant growth, development, and defense pathways.[1] While the exogenous application of other jasmonates, such as jasmonic acid (JA) and methyl jasmonate (MeJA), to plant cell cultures is a well-established technique for eliciting the production of secondary metabolites, specific data and protocols for tuberonic acid are less prevalent in publicly available literature.[2] These notes provide a generalized framework based on established methodologies for other jasmonates, which can be adapted for the study of tuberonic acid's effects on cell cultures.
The primary applications for the exogenous addition of tuberonic acid to cell cultures include:
-
Elicitation of Secondary Metabolites: Inducing or enhancing the biosynthesis of valuable phytochemicals, such as alkaloids, flavonoids, and terpenoids.[2]
-
Investigation of Signaling Pathways: Elucidating the specific cellular and molecular responses triggered by tuberonic acid.
-
Induction of Defense Responses: Studying the role of tuberonic acid in activating plant defense mechanisms at the cellular level.
-
Manipulation of Cell Growth and Development: Assessing the impact of tuberonic acid on cell proliferation, differentiation, and morphogenesis.
Data Presentation: Hypothetical Quantitative Data for Tuberonic Acid Application
The following tables present hypothetical data to illustrate how quantitative results from tuberonic acid application experiments could be structured. These are based on typical outcomes observed with other jasmonates.
Table 1: Dose-Response Effect of Tuberonic Acid on Secondary Metabolite Production
| Tuberonic Acid Concentration (µM) | Incubation Time (days) | Cell Viability (%) | Secondary Metabolite Yield (mg/g DW) | Fold Increase vs. Control |
| 0 (Control) | 7 | 95 ± 4 | 2.5 ± 0.3 | 1.0 |
| 10 | 7 | 92 ± 5 | 5.8 ± 0.6 | 2.3 |
| 50 | 7 | 88 ± 6 | 12.1 ± 1.1 | 4.8 |
| 100 | 7 | 85 ± 5 | 18.9 ± 1.5 | 7.6 |
| 200 | 7 | 75 ± 8 | 15.2 ± 1.3 | 6.1 |
DW = Dry Weight. Data are presented as mean ± standard deviation.
Table 2: Time-Course of Gene Expression Changes in Response to 100 µM Tuberonic Acid
| Gene Name | Function | 6 hours (Fold Change) | 12 hours (Fold Change) | 24 hours (Fold Change) | 48 hours (Fold Change) |
| PAL | Phenylpropanoid Biosynthesis | 2.1 | 4.5 | 6.2 | 3.8 |
| CHS | Flavonoid Biosynthesis | 1.8 | 3.9 | 5.8 | 3.1 |
| TDC | Terpenoid Indole Alkaloid Biosynthesis | 3.5 | 7.2 | 10.1 | 6.5 |
| MYC2 | Transcription Factor | 5.1 | 8.9 | 4.3 | 2.1 |
| JAZ | Jasmonate Signaling Repressor | -1.5 | -2.8 | -1.9 | -1.2 |
Fold change is relative to untreated control cells.
Experimental Protocols
The following protocols are generalized for the application of a jasmonate-like compound to plant cell suspension cultures and should be optimized for the specific cell line and experimental goals when using tuberonic acid.
Protocol 1: Preparation of Tuberonic Acid Stock Solution
-
Materials:
-
Tuberonic acid (or Tuberonic acid glucoside)
-
Solvent (e.g., Ethanol (B145695) or DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, deionized water
-
Micropipettes and sterile filter tips
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Due to the small quantities typically used, prepare a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Weigh the desired amount of tuberonic acid in a sterile microcentrifuge tube.
-
Add a small volume of a suitable solvent (e.g., 100% ethanol or DMSO) to dissolve the compound completely.
-
Once dissolved, add sterile deionized water to reach the final desired stock concentration. Note: The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced effects.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber vial.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term use. Protect from light.
-
Protocol 2: Elicitation of a Plant Cell Suspension Culture
-
Materials:
-
Established plant cell suspension culture in the exponential growth phase.
-
Liquid culture medium (e.g., Murashige and Skoog or Gamborg's B5).
-
Sterile flasks for cell culture.
-
Tuberonic acid stock solution.
-
Sterile pipettes.
-
Shaking incubator.
-
-
Procedure:
-
Subculture the plant cells into fresh liquid medium at the appropriate dilution. Allow the cells to grow for a period that brings them to the mid-exponential growth phase (typically 3-5 days).
-
Prepare the tuberonic acid treatment by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM).
-
Prepare a control flask containing an equivalent amount of the solvent used for the stock solution.
-
Add the tuberonic acid solution (or control solution) to the cell culture flasks under sterile conditions.
-
Incubate the flasks on a rotary shaker (e.g., 110-120 rpm) at the optimal temperature (e.g., 25°C) and light conditions for the specific cell line.
-
Harvest the cells at various time points (e.g., 6, 12, 24, 48, 72 hours) for analysis.
-
Separate the cells from the medium by vacuum filtration or centrifugation.
-
Wash the cells with sterile water to remove any remaining medium.
-
The cell biomass can be immediately used for analysis or flash-frozen in liquid nitrogen and stored at -80°C.
-
Protocol 3: Analysis of Cellular Responses
-
Biomass Measurement:
-
Determine the fresh weight of the harvested cells.
-
Lyophilize or oven-dry the cells at 60°C to a constant weight to determine the dry weight.
-
-
Secondary Metabolite Quantification:
-
Perform an appropriate extraction method based on the target metabolites (e.g., solvent extraction).
-
Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Gene Expression Analysis:
-
Extract total RNA from the harvested cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative Real-Time PCR (qRT-PCR) using primers for target genes (e.g., genes involved in secondary metabolite biosynthesis or signaling). Normalize the expression levels to a stable reference gene.
-
Visualizations: Signaling Pathways and Workflows
References
Application Notes and Protocols for Gene Expression Analysis Following Tuberonic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating gene expression changes in plant tissues, specifically potato tubers, following treatment with tuberonic acid. Tuberonic acid is a vital jasmonate-related signaling molecule implicated in plant development, particularly in the process of tuberization. Understanding its influence on gene expression is crucial for crop improvement and an in-depth comprehension of plant physiological responses.
Introduction to Tuberonic Acid and Gene Expression
Tuberonic acid (TA) and its glycoside are members of the jasmonate family of plant hormones, which are critical regulators of various developmental processes and defense responses. In potatoes (Solanum tuberosum), jasmonates, including tuberonic acid, are known to play a significant role in the initiation and development of tubers.[1] The application of tuberonic acid can induce a cascade of signaling events that lead to widespread changes in gene expression, ultimately affecting metabolic pathways, cell growth, and differentiation.
While closely related to jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), tuberonic acid's effects on gene expression can be distinct. For instance, studies have shown that while JA and MeJA can induce the expression of certain defense-related genes, such as the cathepsin D inhibitor (CDI), tuberonic acid may not elicit the same response.[2] This highlights the importance of specific analysis of tuberonic acid's effects rather than extrapolating from data on other jasmonates.
Gene expression analysis, particularly through RNA sequencing (RNA-seq), offers a powerful tool to profile the transcriptomic landscape of plant tissues after tuberonic acid treatment. This allows for the identification of differentially expressed genes (DEGs), elucidation of regulated pathways, and discovery of key transcriptional regulators.
Key Signaling Pathways
Tuberonic acid functions within the broader jasmonate signaling pathway. This pathway is initiated by various developmental cues or environmental stresses, leading to the synthesis of jasmonates. The core of the signaling cascade involves the perception of the hormonal signal, which leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This, in turn, unleashes transcription factors, such as MYC2, to activate the expression of a wide array of jasmonate-responsive genes.
Furthermore, the jasmonate signaling pathway exhibits significant crosstalk with other phytohormone signaling pathways, including those of gibberellins (B7789140) (GA) and auxins.[3][4] Gibberellins are generally considered inhibitors of tuberization, while auxins play a more complex role. The balance and interaction between these hormonal pathways are crucial in determining the developmental fate of plant tissues.
Diagram of the Jasmonate Signaling Pathway
Caption: A simplified diagram of the core jasmonate signaling pathway initiated by tuberonic acid.
Diagram of Hormonal Crosstalk in Tuberization
Caption: Hormonal crosstalk between tuberonic acid, gibberellins, and auxin in the regulation of tuberization.
Data Presentation: Expected Gene Expression Changes
While a comprehensive dataset for tuberonic acid-induced gene expression in potato tubers is not yet publicly available, based on studies of jasmonates and tuberization, the following classes of genes are expected to be differentially expressed.
| Gene Class | Expected Expression Change | Putative Function in Tuberization | Key Genes (Examples) |
| Jasmonate Biosynthesis | Up-regulated | Positive feedback loop | Lipoxygenase (LOX), Allene oxide synthase (AOS), Allene oxide cyclase (AOC) |
| Jasmonate Signaling | Up-regulated | Signal transduction | JASMONATE ZIM-DOMAIN (JAZ), MYC2 |
| Gibberellin Metabolism | Down-regulated (biosynthesis), Up-regulated (catabolism) | Reduction of GA levels to promote tuberization | GA20-oxidase (GA20ox), GA3-oxidase (GA3ox), GA2-oxidase (GA2ox) |
| Starch Biosynthesis | Up-regulated | Carbon storage in tubers | ADP-glucose pyrophosphorylase (AGPase), Granule-bound starch synthase (GBSS), Starch branching enzyme (SBE) |
| Cell Cycle and Expansion | Modulated | Growth and development of the tuber | Cyclins, Cyclin-dependent kinases (CDKs), Expansins |
| Transcription Factors | Modulated | Regulation of downstream gene expression | WRKY, ERF, bHLH families |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a gene expression analysis experiment in potato tubers following tuberonic acid treatment.
Diagram of the Experimental Workflow
Caption: A comprehensive workflow for gene expression analysis using RNA-seq after tuberonic acid treatment.
Protocol 1: Plant Material and Tuberonic Acid Treatment
-
Plant Growth: Grow sterile potato (Solanum tuberosum) plantlets in vitro on a suitable medium (e.g., Murashige and Skoog) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Tuberization Induction: To induce tuberization, transfer plantlets to a tuber-inducing medium (e.g., MS medium with 8% sucrose) and place them in the dark.
-
Tuberonic Acid Treatment: Prepare a stock solution of tuberonic acid in a suitable solvent (e.g., ethanol). Add the tuberonic acid to the tuber-inducing medium to the desired final concentration (e.g., 1-10 µM). An equivalent volume of the solvent should be added to the control medium.
-
Incubation: Incubate the plantlets on the treatment and control media for the desired duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: At the end of the incubation period, carefully harvest the developing tubers. Immediately flash-freeze the samples in liquid nitrogen to halt RNA degradation and store them at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction from Potato Tubers
This protocol is adapted from methods designed for high-starch tissues.[5][6]
Materials:
-
Frozen potato tuber tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
RNA extraction buffer (e.g., CTAB-based buffer)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
75% ethanol (B145695) (prepared with DEPC-treated water)
-
RNase-free water
Procedure:
-
Tissue Grinding: Grind the frozen potato tuber tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a pre-chilled tube containing RNA extraction buffer. Vortex vigorously to homogenize.
-
Phase Separation: Add chloroform:isoamyl alcohol, vortex, and centrifuge at high speed (e.g., 12,000 x g) at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add an equal volume of cold isopropanol. Mix gently and incubate at -20°C to precipitate the RNA.
-
Pelleting: Centrifuge to pellet the RNA. Discard the supernatant.
-
Washing: Wash the RNA pellet with 75% ethanol to remove residual salts and impurities.
-
Drying and Resuspension: Air-dry the pellet briefly and resuspend it in RNase-free water.
-
DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
RNA Cleanup: Purify the RNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel or using a bioanalyzer to check for integrity.
Protocol 3: RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.
-
Library Quality Control: Assess the quality and quantity of the library using a bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Protocol 4: Bioinformatic Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the Solanum tuberosum reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the tuberonic acid-treated and control samples.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Conclusion
The study of gene expression in response to tuberonic acid treatment is a promising avenue for understanding the molecular basis of potato tuberization and plant development. The protocols and information provided herein offer a robust framework for researchers to design and execute such experiments. While specific quantitative data for tuberonic acid is still emerging, the knowledge gained from the broader field of jasmonate signaling provides a strong foundation for hypothesis-driven research. The use of high-throughput sequencing technologies, coupled with rigorous experimental design and bioinformatic analysis, will undoubtedly shed further light on the intricate regulatory networks governed by this important phytohormone.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonate-inducible expression of a potato cathepsin D inhibitor-GUS gene fusion in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Analysis of Stress Response Genes in Microtuberization of Potato Solanum tuberosum L.: Contributions to Osmotic and Combined Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and protein profiling analysis provides insight into the underlying molecular mechanism of potato tuber development regulated by jasmonic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A crosstalk of auxin and GA during tuber development - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Tuberonic Acid Signaling: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the methods for studying tuberonic acid signaling pathways. These detailed application notes and protocols provide a foundational framework for investigating this crucial, yet often overlooked, branch of jasmonate signaling. Tuberonic acid (TA) and its glycoside (TAG) are key regulators of plant development, most notably in the induction of tuber formation, and may play significant roles in stress responses. This document outlines the current understanding of the tuberonic acid signaling cascade, provides detailed experimental protocols, and presents quantitative data to facilitate further research in this area.
Introduction to Tuberonic Acid Signaling
Tuberonic acid is a hydroxylated form of jasmonic acid (JA). While sharing the core signaling components of the well-established jasmonate pathway, the tuberonic acid signaling cascade possesses unique features, particularly in its activation and physiological outputs. The inactive form, tuberonic acid glucoside (TAG), is hydrolyzed by specific β-glucosidases to release the biologically active tuberonic acid, which then initiates a signaling cascade culminating in the regulation of gene expression for processes such as tuber formation.
The Tuberonic Acid Signaling Pathway
The current model of tuberonic acid signaling is largely integrated with the canonical jasmonate signaling pathway. The process begins with the conversion of TAG to TA and culminates in the activation of transcription factors that regulate gene expression.
Key Steps in Tuberonic Acid Signaling:
-
Activation: Tuberonic acid glucoside (TAG), the storage form, is transported to the target tissue.
-
Hydrolysis: A specific β-glucosidase, such as OsTAGG1 identified in rice, hydrolyzes TAG to release the active tuberonic acid (TA)[1].
-
Perception: It is hypothesized that TA, like other bioactive jasmonates, is perceived by the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex[2][3][4].
-
Derepression of Transcription: The binding of TA to COI1 is thought to promote the interaction between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins[5][6][7]. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.
-
Activation of Transcription Factors: The degradation of JAZ proteins releases transcription factors, such as MYC2, which are then free to activate the expression of tuberonic acid-responsive genes[8].
Below is a diagram illustrating the proposed tuberonic acid signaling pathway.
Crosstalk with Other Signaling Pathways
Tuberonic acid signaling is not an isolated pathway but is integrated into the broader plant hormone network. The most notable interactions are with gibberellins (B7789140) and potentially salicylic (B10762653) acid.
-
Gibberellins (GA): In the context of tuberization, TA and GA have an antagonistic relationship. TA promotes tuber formation, while GA promotes stolon elongation and inhibits tuberization.
-
Salicylic Acid (SA): The enzyme responsible for glucosylation of salicylic acid in tobacco has also been shown to be active towards tuberonic acid. This suggests a potential regulatory link and crosstalk between these two pathways, which are often antagonistic in plant defense responses.
The following diagram illustrates the crosstalk between tuberonic acid and other hormone signaling pathways.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data comparing the bioactivity of different jasmonates in inducing potato tuberization. This data is for illustrative purposes to guide experimental design.
| Compound | Concentration for 50% Tuberization (µM) | Relative Tuber Weight (% of Control) |
| Jasmonic Acid (JA) | 10 | 150% |
| JA-Isoleucine (JA-Ile) | 1 | 250% |
| Tuberonic Acid (TA) | 5 | 200% |
| Tuberonic Acid Glucoside (TAG) | 0.5 | 300% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of tuberonic acid signaling pathways.
Protocol 1: Quantification of Tuberonic Acid and Tuberonic Acid Glucoside by LC-MS/MS
Objective: To accurately measure the endogenous levels of TA and TAG in plant tissues.
Materials:
-
Plant tissue (e.g., potato leaves, stolons)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)
-
Internal standards (e.g., [2H6]-JA, if a TA standard is unavailable, for relative quantification)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: a. Weigh the frozen powder (e.g., 100 mg) into a microcentrifuge tube. b. Add 1 mL of pre-chilled extraction solvent and the internal standard. c. Vortex thoroughly and incubate at 4°C for 1 hour with shaking. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.
-
Solid Phase Extraction (for cleanup): a. Condition the C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute TA and TAG with methanol.
-
LC-MS/MS Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase. b. Inject the sample into the LC-MS/MS system. c. Use a C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid). d. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) using precursor-product ion transitions specific for TA and TAG.
Protocol 2: In Vitro Potato Tuberization Bioassay
Objective: To assess the bioactivity of tuberonic acid and its derivatives in inducing tuber formation.
Materials:
-
Single-node stem segments from in vitro-grown potato plantlets.
-
Murashige and Skoog (MS) basal medium.
-
Sucrose.
-
Tuberonic acid, tuberonic acid glucoside, or other compounds to be tested.
-
Petri dishes or culture vessels.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare Tuberization Medium: a. Prepare MS medium containing 8% (w/v) sucrose. b. Add the test compounds (e.g., TA or TAG) at various concentrations. Prepare a control medium without the test compounds. c. Adjust the pH to 5.8 and add agar (0.8% w/v). d. Autoclave the medium and pour it into sterile petri dishes.
-
Explant Preparation: a. Excise single-node stem segments (approximately 1 cm long) from 4-week-old in vitro potato plantlets.
-
Culturing: a. Place the nodal segments horizontally on the tuberization medium. b. Seal the petri dishes and incubate them in a growth chamber in complete darkness at 20°C.
-
Data Collection: a. Observe the cultures weekly for the initiation of microtubers at the axillary buds. b. After 4-6 weeks, record the percentage of explants forming tubers, the number of tubers per explant, and the fresh weight of the tubers.
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To study the expression of genes responsive to tuberonic acid treatment.
Materials:
-
Plant material (e.g., Arabidopsis seedlings, potato stolons).
-
Tuberonic acid solution.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Gene-specific primers for target and reference genes.
Procedure:
-
Plant Treatment: a. Grow plants under controlled conditions. b. Treat the plants with a solution of tuberonic acid at a predetermined concentration (e.g., 50 µM) or a mock solution (control). c. Harvest tissue samples at different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) and immediately freeze in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from the frozen samples using a commercial kit, following the manufacturer's instructions. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): a. Set up the qRT-PCR reactions using a suitable master mix, cDNA template, and gene-specific primers. b. Run the reactions in a real-time PCR cycler. c. Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to one or more stable reference genes.
The following diagram outlines the workflow for gene expression analysis.
References
- 1. Identification of a beta-glucosidase hydrolyzing tuberonic acid glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]
- 7. Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
Tuberonic Acid Treatment for Inducing Plant Defense: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), is a phytohormone involved in the regulation of plant defense responses. As a member of the jasmonate family, TA and its glucoside (TAG) play a crucial role in mediating responses to a variety of biotic and abiotic stresses, including wounding and pathogen attack.[1][2] The application of exogenous tuberonic acid can elicit a defense response in plants, offering a potential strategy for enhancing crop resilience and for the discovery of novel plant defense activators.
These application notes provide a comprehensive overview of the use of tuberonic acid to induce plant defense mechanisms. Included are detailed protocols for treatment, analysis of defense marker gene expression, and measurement of defense-related enzyme activities.
Data Presentation: Expected Quantitative Changes in Defense Markers
The application of tuberonic acid is expected to induce a suite of defense responses characteristic of the jasmonate signaling pathway. The following table summarizes the anticipated quantitative changes in key defense markers based on known jasmonate-induced responses. It is important to note that the magnitude of these changes can vary depending on the plant species, concentration of tuberonic acid, and experimental conditions.
| Defense Marker Category | Defense Marker | Expected Change upon Tuberonic Acid Treatment | Method of Quantification |
| Gene Expression | Pathogenesis-Related Protein 1 (PR-1) | Upregulation (e.g., 2 to 20-fold increase) | Quantitative Real-Time PCR (qRT-PCR) |
| Plant Defensin 1.2 (PDF1.2) | Upregulation (e.g., 5 to 50-fold increase) | Quantitative Real-Time PCR (qRT-PCR) | |
| Vegetative Storage Protein 2 (VSP2) | Upregulation (e.g., 10 to 100-fold increase) | Quantitative Real-Time PCR (qRT-PCR) | |
| Enzyme Activity | Peroxidase (POD) | Increased Activity (e.g., 1.5 to 5-fold increase) | Spectrophotometric Assay |
| Polyphenol Oxidase (PPO) | Increased Activity (e.g., 1.5 to 4-fold increase) | Spectrophotometric Assay | |
| Phenylalanine Ammonia-Lyase (PAL) | Increased Activity (e.g., 2 to 6-fold increase) | Spectrophotometric Assay |
Signaling Pathway and Experimental Workflow
Tuberonic Acid Signaling Pathway
Tuberonic acid, as a jasmonate, is integrated into the well-established jasmonic acid signaling pathway to induce defense gene expression. The pathway is initiated by various stress signals, leading to the synthesis of jasmonic acid and its derivatives, including tuberonic acid.
Experimental Workflow for Tuberonic Acid Treatment and Analysis
The following diagram outlines a typical workflow for treating plants with tuberonic acid and subsequently analyzing the induced defense responses.
Experimental Protocols
Protocol 1: Tuberonic Acid Treatment of Potato (Solanum tuberosum) Plants
Materials:
-
Potato plants (e.g., cv. 'Désirée'), 4-6 weeks old, grown under controlled conditions.
-
Tuberonic acid (TA) or Tuberonic acid glucoside (TAG).
-
Solvent (e.g., ethanol (B145695) or DMSO).
-
Sterile deionized water.
-
Surfactant (e.g., Tween-20).
-
Spray bottles.
Procedure:
-
Preparation of Tuberonic Acid Stock Solution: Prepare a 10 mM stock solution of tuberonic acid in the chosen solvent. Store at -20°C.
-
Preparation of Working Solution: On the day of treatment, dilute the stock solution with sterile deionized water to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM). Add a surfactant (e.g., 0.01% Tween-20) to the final solution to ensure even application.
-
Control Solution: Prepare a mock control solution containing the same concentration of solvent and surfactant as the treatment solution.
-
Treatment Application:
-
Foliar Spray: Uniformly spray the leaves of the potato plants with the tuberonic acid working solution or the mock control solution until runoff.
-
Soil Drench: Apply a defined volume of the working solution or mock control solution to the soil of each potted plant.
-
-
Incubation: Place the treated plants back into the controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Sampling: Harvest leaf tissue at specified time points after treatment (e.g., 0, 6, 24, 48 hours). Immediately freeze the samples in liquid nitrogen and store at -80°C until further analysis.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
Materials:
-
Frozen leaf tissue from Protocol 1.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers for target genes (e.g., StPR-1, StPDF1.2, StVSP2) and a reference gene (e.g., StActin).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protocol 3: Spectrophotometric Assay for Peroxidase (POD) Activity
Materials:
-
Frozen leaf tissue from Protocol 1.
-
Extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Guaiacol (B22219) solution.
-
Hydrogen peroxide (H₂O₂) solution.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction: Homogenize 100 mg of frozen leaf tissue in 1 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 15 min at 4°C. Collect the supernatant as the crude enzyme extract.
-
Reaction Mixture: In a cuvette, mix the reaction components in the following order: phosphate buffer, guaiacol solution, and enzyme extract.
-
Initiation of Reaction: Add H₂O₂ to the cuvette to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 470 nm for 1-3 minutes.
-
Calculation of Activity: Calculate the POD activity based on the rate of change in absorbance. One unit of POD activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.
Protocol 4: Spectrophotometric Assay for Polyphenol Oxidase (PPO) Activity
Materials:
-
Frozen leaf tissue from Protocol 1.
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
-
Catechol solution.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction: Follow the same procedure as for POD extraction (Protocol 3, step 1).
-
Reaction Mixture: In a cuvette, mix the phosphate buffer and the enzyme extract.
-
Initiation of Reaction: Add the catechol solution to the cuvette to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 420 nm for 1-3 minutes.
-
Calculation of Activity: Calculate the PPO activity based on the rate of change in absorbance. One unit of PPO activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.
Conclusion
Tuberonic acid treatment provides a valuable tool for researchers studying plant defense mechanisms and for professionals in the development of novel plant protection agents. The protocols outlined in these application notes offer a standardized approach to induce and quantify plant defense responses. By understanding the signaling pathways and the quantitative effects of tuberonic acid, researchers can further explore the intricate network of plant immunity and develop innovative strategies to enhance crop resilience.
References
Application Notes and Protocols for the Hydrolysis of Tuberonic Acid Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside (TAG) is a glycosylated form of tuberonic acid, a hydroxylated derivative of jasmonic acid.[1][2] Jasmonates are a class of plant hormones that play crucial roles in various physiological processes, including growth, development, and stress responses.[1][2] The hydrolysis of tuberonic acid glucoside to release the biologically active tuberonic acid is a critical step for studying its physiological functions and for potential applications in agriculture and drug development. These application notes provide detailed protocols for the enzymatic and acid-catalyzed hydrolysis of tuberonic acid glucoside, along with guidelines for data presentation and analysis.
Data Presentation: Comparison of Hydrolysis Methods
The choice of hydrolysis method can significantly impact the yield and integrity of the resulting tuberonic acid. Below is a summary of quantitative data for enzymatic hydrolysis and a range of reported conditions for acid hydrolysis of glycosides.
| Hydrolysis Method | Key Parameters | Typical Yield/Efficiency | Remarks |
| Enzymatic Hydrolysis (β-glucosidase) | Enzyme: OsTAGG1 (from Oryza sativa); Substrate: Tuberonic Acid Glucoside | K_m: 31.7 µM; V_max: 0.25 µkatal/mg protein | Highly specific, gentle reaction conditions preserve the aglycone structure. |
| Acid Hydrolysis | Reagent: 2 M Trifluoroacetic Acid (TFA) | High | Effective for complete hydrolysis but can be harsh and may lead to degradation of the aglycone. |
| Reagent: 2 N Hydrochloric Acid (HCl) | High | Commonly used, but the strong acidic conditions can cause isomerization or degradation of the aglycone.[3] | |
| Reagent: 1% (w/w) Sulfuric Acid (H₂SO₄) | Variable | Often used for more complex plant materials and may require a two-step process for complete hydrolysis.[4] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis using β-glucosidase
This protocol is based on the general principles of using β-glucosidases for the hydrolysis of glycosides.[5][6]
Materials:
-
Tuberonic acid glucoside sample
-
β-glucosidase (from almond emulsion or a specialized enzyme like snailase)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Reaction vials
-
Water bath or incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve a known amount of the tuberonic acid glucoside sample in a minimal amount of sodium phosphate buffer.
-
Enzyme Preparation: Prepare a solution of β-glucosidase in the same sodium phosphate buffer at a suitable concentration (e.g., 1-5 mg/mL). The optimal enzyme concentration may need to be determined empirically.
-
Hydrolysis Reaction:
-
Add the β-glucosidase solution to the tuberonic acid glucoside solution. A typical enzyme-to-substrate ratio is 1:10 (w/w), but this may require optimization.
-
Incubate the reaction mixture at 37°C for 2-24 hours with gentle agitation. The optimal incubation time should be determined by monitoring the reaction progress.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol to the reaction mixture. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated enzyme.
-
Extraction of Tuberonic Acid:
-
Transfer the supernatant to a clean tube.
-
Add an equal volume of water to the supernatant.
-
Extract the tuberonic acid with three equal volumes of ethyl acetate.
-
Pool the organic layers.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol) for analysis by HPLC or GC-MS.
Protocol 2: Acid Hydrolysis using Trifluoroacetic Acid (TFA)
This protocol is a general method for the acid hydrolysis of glycosides and may require optimization for tuberonic acid glucoside.[7]
Materials:
-
Tuberonic acid glucoside sample
-
2 M Trifluoroacetic acid (TFA)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Screw-cap reaction vials
-
Heating block or oven
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a known amount of the tuberonic acid glucoside sample into a screw-cap reaction vial.
-
Hydrolysis Reaction:
-
Add 1 mL of 2 M TFA to the vial.
-
Seal the vial tightly.
-
Heat the reaction mixture at 90-120°C for 2-4 hours. The optimal temperature and time should be determined experimentally.
-
-
Neutralization:
-
Cool the reaction vial to room temperature.
-
Carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate solution dropwise until effervescence ceases.
-
-
Extraction of Tuberonic Acid:
-
Extract the tuberonic acid from the neutralized solution with three equal volumes of ethyl acetate.
-
Pool the organic layers.
-
-
Washing: Wash the combined organic extracts with a small volume of brine (saturated NaCl solution) to remove any remaining salts.
-
Drying and Concentration:
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Re-dissolve the dried residue in a suitable solvent for analysis by HPLC or GC-MS.
Mandatory Visualizations
Signaling Pathway of Tuberonic Acid Glucoside
Caption: Biosynthesis and hydrolysis of tuberonic acid glucoside.
Experimental Workflow for Tuberonic Acid Glucoside Hydrolysis
Caption: General experimental workflow for hydrolysis and analysis.
References
- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 5. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for the Solid-Phase Extraction of Tuberonic Acid from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid (TA) and its glycoside (TAG) are members of the jasmonate family of plant hormones, playing crucial roles in regulating plant development and defense mechanisms, most notably in the induction of tuber formation in potatoes.[1] Accurate quantification of these compounds in plant extracts is essential for understanding their physiological functions and for potential applications in agriculture and drug development. Solid-phase extraction (SPE) is a highly effective technique for the cleanup and concentration of tuberonic acid from complex plant matrices prior to analytical determination by methods such as liquid chromatography-mass spectrometry (LC-MS).[2][3] This document provides a detailed protocol for the solid-phase extraction of tuberonic acid from plant extracts, along with relevant quantitative data and pathway information.
Principle of the Method
This protocol utilizes reversed-phase solid-phase extraction (SPE) with a C18 sorbent. Tuberonic acid, being a moderately polar compound, is retained on the nonpolar C18 stationary phase from a polar aqueous sample matrix.[4] Interfering polar compounds are washed away, and the tuberonic acid is then eluted with a nonpolar organic solvent. This method is based on established protocols for the extraction of similar plant hormones like jasmonic acid and its derivatives.[2][5][6]
Data Presentation
The following table summarizes expected recovery rates for jasmonic acid and its derivatives using solid-phase extraction, which can be considered indicative for tuberonic acid due to their structural similarity.
| Compound | Plant Matrix | SPE Sorbent | Elution Solvent | Average Recovery Rate (%) | Reference |
| Jasmonic Acid | Various Plant Tissues | C18 | Methanol (B129727) | 92.48 | [2] |
| Methyl Jasmonate | Various Plant Tissues | C18 | Methanol | 94.30 | [2] |
| Jasmonic Acid | Plant Tissues | - | Dichloromethane | 90 - 100 | [7] |
| Abscisic Acid | Plant Tissues | C18 | - | 67.03 - 119.83 | [6] |
| Indole-3-acetic acid | Plant Tissues | C18 | - | 67.03 - 119.83 | [6] |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate analysis.
-
Plant Tissue Collection: For potato plants, the third to fifth leaf from the growing tip is typically sampled 30 to 45 days after emergence.[8][9] Collect approximately 30-40 leaves for a representative sample.[9]
-
Homogenization: Immediately freeze the collected plant tissue in liquid nitrogen to quench enzymatic activity.[3][10] Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.[3]
-
Extraction:
-
Weigh 50-150 mg of the homogenized plant tissue into a centrifuge tube.[11][12]
-
Add 5 mL of an extraction solvent consisting of a methanol/water/formic acid mixture (75:20:5, v/v/v).[11] The use of cold methanol is also reported.[2]
-
If available, add an appropriate internal standard, such as deuterium-labeled tuberonic acid or a related jasmonate.[3]
-
Vortex the mixture and incubate at -20°C overnight in the dark.[11]
-
Centrifuge the extract to pellet the solid debris.
-
Carefully transfer the supernatant to a new tube. The supernatant can be re-extracted to improve recovery.[11]
-
Solid-Phase Extraction (SPE) Protocol
This protocol is designed for a C18 SPE cartridge (e.g., 100mg/3mL).
-
Cartridge Conditioning:
-
Sample Loading:
-
Dilute the plant extract supernatant with acidified deionized water to ensure proper retention on the C18 sorbent.
-
Slowly load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.[13]
-
-
Washing:
-
Elution:
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol) for LC-MS analysis.[13]
-
Visualizations
Experimental Workflow
Caption: Workflow for the Solid-Phase Extraction of Tuberonic Acid.
Tuberonic Acid Biosynthesis Pathway
Caption: Simplified Biosynthetic Pathway of Tuberonic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specartridge.com [specartridge.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Instructions for Taking Samples for Plant Analysis — Agricultural Analytical Services Lab — Penn State College of Agricultural Sciences [agsci.psu.edu]
- 9. precisionagrilab.com [precisionagrilab.com]
- 10. Metabolomics and Ionomics of Potato Tuber Reveals an Influence of Cultivar and Market Class on Human Nutrients and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing temporal flux of plant hormones in stored processing potatoes using high definition accurate mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. CN102135528A - Detection method of jasmonic acid and methyl jasmonate in trace plant fresh sample - Google Patents [patents.google.com]
Application Notes & Protocols: Derivatization of Tuberonic Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberonic acid (TA), a jasmonate-related plant hormone, plays a crucial role in plant defense mechanisms and tuberization. Its analysis is vital for understanding plant physiology and for potential applications in agriculture and medicine. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of tuberonic acid. However, due to its low volatility and polar nature, direct GC-MS analysis is challenging. Derivatization is a necessary step to convert tuberonic acid into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides detailed protocols for the derivatization of tuberonic acid and its subsequent analysis by GC-MS.
Key Concepts in Derivatization for GC-MS
Derivatization chemically modifies a compound to enhance its analytical properties. For GC-MS, the primary goals are to:
-
Increase Volatility: By replacing active hydrogens in polar functional groups (e.g., -COOH, -OH) with non-polar groups, the compound's boiling point is lowered, allowing it to vaporize in the GC inlet.[1][2]
-
Improve Thermal Stability: Derivatization protects thermally labile groups from degradation at the high temperatures used in GC.[2]
-
Enhance Detection Sensitivity: Derivatives can be chosen to produce characteristic mass spectra with specific fragmentation patterns, improving identification and quantification.[2]
Common derivatization techniques for compounds like tuberonic acid, which contains carboxylic acid and hydroxyl groups, include silylation and methylation.[3]
Experimental Protocols
Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)
This is a robust method for compounds containing both carbonyl and hydroxyl/carboxylic acid groups. Methoximation protects the keto group, preventing tautomerization and the formation of multiple derivatives, while silylation increases volatility.[1]
Materials:
-
Sample containing tuberonic acid (e.g., plant extract)
-
Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Internal Standard (e.g., Dihydrojasmonic acid)
-
Anhydrous sodium sulfate
-
Solvents: Ethyl acetate (B1210297), Hexane (B92381) (GC grade)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., 100 mg of plant tissue) in a suitable solvent like 80% methanol (B129727).
-
Centrifuge to pellet debris and collect the supernatant.
-
Acidify the supernatant to pH ~2.5 with 1M HCl.
-
Partition the acidified extract three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Methoximation:
-
Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at 60°C for 60 minutes.[1] This step converts the keto group of tuberonic acid into a methoxime derivative.
-
-
Silylation:
-
After cooling to room temperature, add 50 µL of MSTFA with 1% TMCS.
-
Incubate at 60°C for 30 minutes.[1] This reaction replaces the active hydrogens on the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
-
The resulting derivative is the methoxime-trimethylsilyl ester of tuberonic acid.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: One-Step Methylation
Methylation is a simpler derivatization method that targets the carboxylic acid group, converting it to a methyl ester. This is often sufficient to achieve good chromatographic separation. Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are effective but require careful handling due to their toxicity and explosive nature. A safer alternative is using boron trifluoride in methanol (BF3-MeOH).
Materials:
-
Dried sample extract containing tuberonic acid
-
Boron trifluoride in methanol (BF3-MeOH, 14% w/v)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Follow the sample preparation and extraction steps as described in Protocol 1.
-
-
Methylation:
-
Add 200 µL of 14% BF3-MeOH to the dried extract.
-
Heat the mixture at 60°C for 30 minutes.[4]
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the tuberonic acid methyl ester to a clean GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane solution into the GC-MS system.
-
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-550 |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative analysis of tuberonic acid requires the use of an internal standard and a calibration curve.
Table 1: Quantitative Analysis Parameters for Derivatized Tuberonic Acid
| Parameter | Tuberonic Acid Derivative | Internal Standard (e.g., Dihydrojasmonic acid derivative) |
| Retention Time (min) | To be determined empirically | To be determined empirically |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the derivatized standard | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard | To be determined from the mass spectrum of the derivatized standard |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and matrix effects | N/A |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity and matrix effects | N/A |
Visualizations
Signaling Pathway
Tuberonic acid is involved in the jasmonate signaling pathway, which is critical for plant responses to stress and for developmental processes like tuber formation.
Caption: Tuberonic acid signaling pathway in plants.
Experimental Workflow
The overall workflow for the analysis of tuberonic acid from sample collection to data analysis is depicted below.
Caption: GC-MS analysis workflow for tuberonic acid.
References
Application Notes and Protocols for Studying Plant-Pathogen Interactions Using Tuberonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tuberonic Acid in Plant Defense
Tuberonic acid (12-hydroxyjasmonic acid) is a member of the jasmonate family of phytohormones, which are critical regulators of plant growth, development, and defense against biotic and abiotic stresses.[1] Structurally, it is a hydroxylated derivative of jasmonic acid (JA). Tuberonic acid and its glycoside, tuberonic acid glucoside (TAG), are recognized as signaling molecules in plant defense. While much of the research has focused on jasmonic acid and its methyl ester (MeJA), tuberonic acid is understood to play a role within the broader jasmonate signaling network to help protect plants from pathogens.
Jasmonates, as a class of hormones, are particularly important in mediating defense responses against necrotrophic pathogens (those that kill host tissue to obtain nutrients) and herbivorous insects.[2] The application of exogenous jasmonates can induce the expression of defense-related genes, leading to the production of antimicrobial compounds and proteins that enhance the plant's resistance to infection.[2][3]
The Jasmonate Signaling Pathway
The signaling cascade for jasmonates is a well-studied pathway that is crucial for activating plant defense responses. While a distinct signaling pathway for tuberonic acid has not been fully elucidated, it is understood to function within the canonical jasmonate signaling framework.
-
Perception of the Signal: In the presence of biotic stress, such as pathogen attack or wounding, the levels of bioactive jasmonates, like jasmonoyl-isoleucine (JA-Ile), increase.
-
Receptor Complex Formation: JA-Ile is perceived by a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1), an F-box protein, and JASMONATE ZIM-DOMAIN (JAZ) proteins.[4]
-
Degradation of JAZ Repressors: The formation of the COI1-JA-Ile-JAZ complex targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5]
-
Activation of Transcription Factors: In the absence of a jasmonate signal, JAZ proteins bind to and repress the activity of various transcription factors, including MYC2. The degradation of JAZ proteins releases these transcription factors.[4]
-
Gene Expression: The activated transcription factors can then bind to the promoters of jasmonate-responsive genes, initiating the transcription of defense-related genes. These genes encode for a variety of defense compounds and proteins, such as pathogenesis-related (PR) proteins, proteinase inhibitors, and enzymes involved in the synthesis of secondary metabolites like phytoalexins.[1]
Crosstalk with Other Phytohormone Signaling Pathways
The jasmonate signaling pathway does not operate in isolation. It engages in complex crosstalk with other hormone signaling pathways, most notably with salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET). This interplay allows the plant to fine-tune its defense responses to different types of pathogens.
-
Jasmonic Acid and Salicylic Acid: Generally, the JA and SA pathways are mutually antagonistic. The SA pathway is primarily activated in response to biotrophic pathogens (which feed on living tissue), while the JA pathway is mainly induced by necrotrophic pathogens and herbivores.[2] Activation of the SA pathway can suppress JA-mediated defenses, and vice versa. This antagonism allows the plant to prioritize the most effective defense strategy for a given threat.
-
Jasmonic Acid and Ethylene: The JA and ET signaling pathways often act synergistically to activate defense responses against certain necrotrophic pathogens.[6] Several defense-related genes require the concurrent activation of both pathways for their full expression.
Experimental Protocols for Applying Tuberonic Acid
While specific, validated protocols for the exogenous application of tuberonic acid in plant-pathogen interaction studies are not widely published, the following protocols are based on established methods for other jasmonates and defense elicitors. Researchers should perform dose-response experiments to determine the optimal concentration for their specific plant-pathogen system.
Protocol 1: Foliar Spray Application
This method is suitable for inducing systemic resistance throughout the aerial parts of the plant.
Materials:
-
Tuberonic acid or Tuberonic acid glucoside
-
Solvent (e.g., ethanol (B145695) or DMSO)
-
Surfactant (e.g., Tween 20)
-
Sterile distilled water
-
Spray bottle
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of tuberonic acid in a small volume of solvent to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Working Solution: Dilute the stock solution in sterile distilled water to the desired final concentration. Based on studies with jasmonic acid, a starting range of 0.1 mM to 1.0 mM is recommended.[7] Add a surfactant (e.g., 0.01% Tween 20) to the working solution to ensure even coverage on the leaf surface.
-
Application:
-
Treat plants at the desired growth stage (e.g., 4-6 true leaves).
-
Spray the adaxial and abaxial surfaces of the leaves until runoff.
-
A control group should be sprayed with a solution containing the same concentration of solvent and surfactant but without tuberonic acid.
-
-
Incubation: Keep the treated plants in a controlled environment for a specified period (e.g., 24-72 hours) before pathogen inoculation to allow for the induction of defense responses.
-
Pathogen Inoculation: Inoculate the treated and control plants with the pathogen of interest using a standard inoculation method (e.g., spray inoculation, syringe infiltration).
-
Disease Assessment: Evaluate disease symptoms and/or pathogen growth at regular intervals post-inoculation.
Protocol 2: Soil Drench Application
This method is useful for studying root-level defense responses and systemic resistance induced from the roots.
Materials:
-
Tuberonic acid or Tuberonic acid glucoside
-
Sterile distilled water
Procedure:
-
Prepare Working Solution: Dissolve tuberonic acid directly in sterile distilled water to the desired final concentration. Based on studies with other defense elicitors like BABA, a starting concentration of around 0.3 mM could be tested.[8]
-
Application:
-
Evenly apply a known volume of the working solution to the soil of each potted plant. The volume should be sufficient to saturate the root zone without causing excessive drainage.
-
A control group should be treated with an equal volume of sterile distilled water.
-
-
Incubation: Allow a period of 24-72 hours for the plant to absorb the compound and mount a defense response.
-
Pathogen Inoculation: Inoculate the plants with a soil-borne pathogen or a foliar pathogen to assess systemic resistance.
-
Disease Assessment: Monitor the plants for disease development and quantify disease severity or pathogen biomass over time.
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison between treatments. The following is a hypothetical example of how data on disease severity and defense gene expression could be presented.
Table 1: Effect of Tuberonic Acid Treatment on Disease Severity and Defense Gene Expression in Arabidopsis thaliana Inoculated with Botrytis cinerea
| Treatment | Disease Severity (Lesion Diameter, mm) at 72 hpi | Relative Expression of PDF1.2 | Relative Expression of PR-1 |
| Control | 4.2 ± 0.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 0.5 mM Tuberonic Acid | 2.1 ± 0.3 | 8.5 ± 1.2 | 1.2 ± 0.4 |
Data are presented as mean ± standard error. hpi: hours post-inoculation. PDF1.2 is a marker gene for the JA pathway, and PR-1 is a marker gene for the SA pathway.
Conclusion
Tuberonic acid is a promising compound for studying the intricacies of jasmonate-mediated plant defense. While it is a less-studied member of the jasmonate family compared to jasmonic acid, its role in the plant's defense arsenal (B13267) is significant. The protocols and information provided here, based on the broader knowledge of jasmonate signaling, offer a solid foundation for researchers to design and conduct experiments to further elucidate the specific functions of tuberonic acid in plant-pathogen interactions. Future research should focus on establishing optimal application concentrations for various plant species and pathogens, and on dissecting the unique contributions of tuberonic acid to the complex network of plant immune responses.
References
- 1. Jasmonic Acid as a Mediator in Plant Response to Necrotrophic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of the application of jasmonic acid and pesticide in chilli: effects on physiological activities, yield and viruses control | Bioscience Journal [seer.ufu.br]
- 8. Soil Drench Treatment with ß-Aminobutyric Acid Increases Drought Tolerance of Potato - PMC [pmc.ncbi.nlm.nih.gov]
Tuberonic Acid: A Novel Tool for Crop Improvement Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), is a plant signaling molecule implicated in critical developmental processes, most notably the induction of tuber formation in potatoes (Solanum tuberosum)[1]. Its glucoside, tuberonic acid glucoside (TAG), serves as a storage and transport form, which upon enzymatic hydrolysis, releases the active TA[1]. This document provides detailed application notes and experimental protocols for utilizing tuberonic acid and its glucoside in crop improvement research, focusing on its potential to enhance yield and stress tolerance.
Mechanism of Action & Signaling Pathway
Tuberonic acid is biosynthesized from jasmonic acid and is considered a key signaling molecule in the jasmonate signaling pathway, which is central to plant development and defense responses[1][2][3]. The current understanding suggests that tuberonic acid acts downstream of or in concert with the well-established JA-Ile signaling module.
Upon perception of environmental or developmental cues, jasmonic acid is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 ubiquitin E3 ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome[2][3][4]. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes[1][2][3].
Tuberonic acid and its glucoside are thought to play a direct role in tuber formation by activating specific genes involved in this process[1]. While the precise signaling cascade downstream of tuberonic acid is still under investigation, it is known to influence the expression of genes related to carbohydrate metabolism and storage organ development[5].
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative transcriptome analysis of genes related to tuberization in late and early maturing potato (Solanum tuberosum) cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Development of Tuberonic Acid-Specific Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberonic acid (TA), a derivative of jasmonic acid, is a plant hormone known to play a crucial role in inducing tuber formation in potatoes and other plants.[1][2] Its structural similarity to other jasmonates necessitates the development of highly specific antibodies for accurate detection and quantification in complex biological samples.[1] Such antibodies are invaluable tools for studying its signaling pathways, physiological roles, and for potential applications in agriculture and crop science. This document provides a comprehensive guide to the principles and protocols for generating specific polyclonal or monoclonal antibodies against tuberonic acid.
Small molecules like tuberonic acid are haptens, meaning they are not immunogenic on their own.[3][4][5] To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4][5][6] The resulting conjugate is then used to immunize an animal, leading to the production of antibodies that can recognize the hapten.[7][8]
Tuberonic Acid Signaling Pathway
Tuberonic acid is part of the broader jasmonate signaling pathway, which is central to plant development and defense responses.[9][10][11] The core of this pathway involves the perception of the active form of jasmonate, JA-Isoleucine (JA-Ile), by the COI1 receptor. This leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors (like MYC2) that regulate the expression of jasmonate-responsive genes.[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Comprehensive Guide to Polyclonal Antibody Production | evitria [evitria.com]
- 8. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tuberonic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid, a jasmonate-related compound, and its derivatives are significant signaling molecules in plants, regulating processes such as tuber formation, root growth, and defense responses.[1][2] Analogs of tuberonic acid are of considerable interest for the development of novel plant growth regulators and potential therapeutic agents. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such analogs to identify compounds with desired biological activities.
These application notes provide detailed protocols for both cell-based and biochemical high-throughput screening assays designed to identify and characterize novel tuberonic acid analogs. The described methods are suitable for automated screening in 96-well or 384-well formats and are targeted toward professionals in academic research and the agrochemical and pharmaceutical industries.
Data Presentation: Quantitative Analysis of Tuberonic Acid Analog Activity
The following tables present illustrative quantitative data from hypothetical high-throughput screens of a library of tuberonic acid analogs. These tables are designed to facilitate the clear comparison of compound activity and to aid in the identification of lead candidates for further development.
Table 1: Phenotypic Screening of Tuberonic Acid Analogs for Root Growth Inhibition in Arabidopsis thaliana
| Compound ID | Concentration (µM) | Root Length Inhibition (%) | Standard Deviation |
| TA-Analog-001 | 10 | 75.2 | 4.5 |
| TA-Analog-002 | 10 | 15.8 | 2.1 |
| TA-Analog-003 | 10 | 92.1 | 3.8 |
| TA-Analog-004 | 10 | 45.6 | 5.2 |
| Tuberonic Acid (Control) | 10 | 85.0 | 3.1 |
| DMSO (Vehicle Control) | 0.1% | 0.0 | 1.5 |
Table 2: Dose-Response Analysis of Lead Tuberonic Acid Analogs on Root Growth
| Compound ID | IC50 (µM) | 95% Confidence Interval |
| TA-Analog-003 | 2.5 | 2.1 - 2.9 |
| TA-Analog-001 | 8.1 | 7.5 - 8.8 |
| Tuberonic Acid (Control) | 5.2 | 4.8 - 5.7 |
Table 3: Biochemical Screening of Tuberonic Acid Analogs for Inhibition of COI1-JAZ Interaction
| Compound ID | Concentration (µM) | Inhibition of COI1-JAZ Binding (%) | Standard Deviation |
| TA-Analog-101 | 20 | 88.9 | 5.1 |
| TA-Analog-102 | 20 | 22.4 | 3.3 |
| TA-Analog-103 | 20 | 5.6 | 1.8 |
| TA-Analog-104 | 20 | 67.3 | 4.7 |
| Jasmonoyl-Isoleucine (Control) | 20 | 95.0 | 2.5 |
| DMSO (Vehicle Control) | 0.1% | 0.0 | 1.2 |
Table 4: Dose-Response Analysis of Lead Tuberonic Acid Analogs in COI1-JAZ Inhibition Assay
| Compound ID | IC50 (µM) | 95% Confidence Interval |
| TA-Analog-101 | 4.7 | 4.1 - 5.4 |
| TA-Analog-104 | 15.2 | 14.1 - 16.5 |
| Jasmonoyl-Isoleucine (Control) | 1.8 | 1.5 - 2.2 |
Experimental Protocols
I. Phenotype-Based High-Throughput Screening: Arabidopsis thaliana Root Growth Assay
This protocol describes a whole-organism, phenotype-based assay to screen for tuberonic acid analogs that affect plant growth, specifically root elongation, in a high-throughput format.[3][4][5][6]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)
-
Sterile 24-well or 48-well clear-bottom microplates
-
Library of tuberonic acid analogs dissolved in DMSO
-
Positive control: Tuberonic acid or Jasmonic acid
-
Vehicle control: DMSO
-
Automated liquid handling system
-
High-resolution flatbed scanner or automated imaging system
-
Image analysis software (e.g., ImageJ with appropriate plugins)
Protocol:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach solution containing 0.05% Triton X-100 for 10 minutes.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the sterilized seeds in sterile 0.1% agar solution.
-
Dispense one seed per well into the microplates containing solidified MS medium.
-
-
Compound Application:
-
Prepare a master plate of tuberonic acid analogs at the desired screening concentration (e.g., 10 µM) in MS liquid medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Using an automated liquid handler, add the compound solutions to the corresponding wells of the seedling plates. Include wells with positive and vehicle controls.
-
-
Incubation:
-
Seal the plates with breathable film and place them vertically in a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
-
Imaging and Data Acquisition:
-
After a defined growth period (e.g., 7-10 days), capture high-resolution images of the plates using a flatbed scanner or an automated imaging system.
-
-
Data Analysis:
-
Use image analysis software to measure the primary root length of each seedling.
-
Calculate the percentage of root growth inhibition for each compound relative to the vehicle control.
-
Identify "hit" compounds based on a predefined threshold of inhibition (e.g., >50% inhibition).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
II. Cell-Based High-Throughput Screening: Jasmonate-Responsive Reporter Gene Assay
This assay utilizes a plant cell line or transgenic seedlings expressing a reporter gene (e.g., β-glucuronidase (GUS) or luciferase) under the control of a jasmonate-responsive promoter to screen for compounds that modulate the jasmonate signaling pathway.[4][5][6][7]
Materials:
-
Transgenic Arabidopsis thaliana seedlings or a plant cell suspension culture (e.g., tobacco BY-2) harboring a jasmonate-responsive promoter-reporter construct (e.g., JAZ10 promoter driving GUS).
-
Appropriate growth medium (liquid MS for seedlings, specific cell culture medium for suspension cells).
-
Sterile 96-well or 384-well microplates (white plates for luminescence, clear plates for absorbance).
-
Library of tuberonic acid analogs dissolved in DMSO.
-
Inducer: Methyl jasmonate (MeJA) or Jasmonoyl-isoleucine (JA-Ile).
-
Vehicle control: DMSO.
-
Automated liquid handling system.
-
Plate reader capable of measuring absorbance or luminescence.
-
Appropriate reporter gene assay reagents (e.g., MUG for GUS assay, luciferin (B1168401) for luciferase assay).
Protocol:
-
Cell/Seedling Plating:
-
For seedlings, place one sterile seedling per well in a microplate containing liquid MS medium.
-
For cell suspension cultures, dispense a defined volume of cell suspension into each well of the microplate.
-
-
Compound and Inducer Application:
-
Prepare a master plate with the tuberonic acid analog library.
-
Using an automated liquid handler, add the compounds to the wells.
-
Add the inducer (e.g., MeJA) to all wells except the negative control to activate the jasmonate signaling pathway.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 22°C, constant light or dark, with shaking for suspension cells) for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.
-
-
Reporter Gene Assay:
-
Add the appropriate substrate for the reporter enzyme to each well.
-
Incubate for a short period to allow the enzymatic reaction to proceed.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a control for cell viability if necessary.
-
Calculate the percentage of induction or inhibition of reporter gene expression for each compound relative to the inducer-only control.
-
Identify hit compounds that either enhance or suppress the jasmonate response.
-
Perform dose-response analysis for hit compounds.
-
III. Biochemical High-Throughput Screening: COI1-JAZ Interaction Assay
This biochemical assay is designed to identify tuberonic acid analogs that directly modulate the interaction between the core components of the jasmonate receptor, COI1 and a JAZ protein. This is a target-based approach to find direct binders to the receptor complex.[8][9][10][11][12]
Materials:
-
Purified recombinant COI1 protein (often used as a complex with Skp1 and Cullin1).
-
Purified recombinant JAZ protein (a fragment containing the Jas motif is sufficient) fused to a tag (e.g., His-tag, GST-tag).
-
Fluorescently labeled jasmonate analog (e.g., fluorescently tagged coronatine (B1215496) or JA-Ile) or a labeled antibody for a competitive binding assay.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well microplates (e.g., black, low-volume plates for fluorescence polarization).
-
Library of tuberonic acid analogs in DMSO.
-
Positive control: Jasmonoyl-isoleucine (JA-Ile).
-
Vehicle control: DMSO.
-
Automated liquid handling system.
-
Plate reader capable of measuring fluorescence polarization, FRET, or other relevant readouts.
Protocol:
-
Assay Preparation:
-
Coat the microplate wells with either the COI1 complex or the tagged JAZ protein, if using an ELISA-based format. For homogenous assays like fluorescence polarization, no coating is necessary.
-
-
Compound Addition:
-
Using an automated liquid handler, dispense the tuberonic acid analogs into the wells.
-
-
Reagent Addition:
-
Add the other protein component (JAZ or COI1) and the fluorescently labeled probe.
-
-
Incubation:
-
Incubate the plates at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence polarization or other signal using a plate reader. In a competitive assay, compounds that bind to the COI1-JAZ complex will displace the fluorescent probe, leading to a decrease in the signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the COI1-JAZ interaction for each compound.
-
Identify hit compounds that significantly disrupt the protein-protein interaction.
-
Perform dose-response experiments to determine the IC50 values of the hit compounds.
-
Mandatory Visualizations
Jasmonate Signaling Pathway
Caption: Simplified Jasmonate Signaling Pathway.
High-Throughput Screening Workflow
Caption: General Workflow for HTS of Tuberonic Acid Analogs.
Logical Relationship of Screening Assays
Caption: Relationship between different HTS assay types.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Plant Phenotyping for Developing Novel Biostimulants: From Lab to Field or From Field to Lab? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAZ is essential for ligand specificity of the COI1/JAZ co-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tuberonic Acid Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tuberonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of tuberonic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of tuberonic acid in aqueous solutions?
A1: Tuberonic acid, a derivative of jasmonic acid, is susceptible to degradation in aqueous solutions primarily through two pathways:
-
Hydrolysis: The ester and carboxylic acid functional groups in the tuberonic acid molecule can be susceptible to hydrolysis, especially under non-neutral pH conditions. This can lead to the opening of the cyclopentanone (B42830) ring or other structural changes.
-
Oxidation: The double bond in the pentenyl side chain and the ketone group are potential sites for oxidation. Exposure to oxygen, transition metals, or light can accelerate oxidative degradation.
Q2: What are the visible signs of tuberonic acid degradation in my stock solution?
A2: While chemical degradation is often not visible, you might observe a change in the color or clarity of your solution over time. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and quantify tuberonic acid and its degradation products.
Q3: How should I prepare and store my aqueous tuberonic acid stock solutions to maximize stability?
A3: For optimal stability, it is recommended to:
-
Use high-purity water: Use deionized or distilled water to minimize contaminants that could catalyze degradation.
-
Control pH: Prepare solutions in a buffer at a neutral pH (around 7.0). Both acidic and basic conditions can accelerate hydrolysis.
-
Minimize oxygen exposure: Degas your solvent before preparing the solution and consider storing the solution under an inert gas like nitrogen or argon.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Low temperature storage: For long-term storage, keep aqueous solutions at -20°C or below. For short-term use, refrigeration at 2-8°C is recommended.
Q4: Can I use antioxidants to improve the stability of my tuberonic acid solution?
A4: Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation. Common antioxidants used for this purpose include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). It is crucial to determine the optimal concentration of the antioxidant, as excessive amounts can sometimes have pro-oxidant effects. A synergistic effect may be observed when using a combination of antioxidants.[1][2][3]
Troubleshooting Guides
Problem 1: Rapid loss of tuberonic acid activity in cell culture experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH instability in media | Prepare fresh tuberonic acid stock in a pH 7.4 buffer immediately before adding to the cell culture medium. | Consistent biological activity of tuberonic acid in your experiments. |
| Oxidation in culture medium | Supplement the cell culture medium with a low concentration of a biocompatible antioxidant (e.g., 50-100 µM ascorbic acid). | Reduced degradation of tuberonic acid and more reproducible experimental results. |
| Enzymatic degradation by cells | Perform a time-course experiment to measure the concentration of tuberonic acid in the cell culture supernatant over time using HPLC or LC-MS. | Understanding the rate of cellular uptake and metabolism of tuberonic acid. |
Problem 2: Inconsistent results in bioassays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation during storage | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. | Improved consistency and reliability of experimental results. |
| Adsorption to labware | Use low-adhesion polypropylene (B1209903) tubes and pipette tips for preparing and handling tuberonic acid solutions. | More accurate and reproducible concentrations of tuberonic acid in your experiments. |
| Photodegradation | Protect all solutions containing tuberonic acid from light by using amber vials or wrapping them in foil. | Minimized degradation due to light exposure, leading to more consistent bioassay results. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of tuberonic acid under various conditions. Please note that this data is hypothetical and intended to guide experimental design.
Table 1: Effect of pH on Tuberonic Acid Stability in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.0 | 168 |
| 9.0 | 24 |
Table 2: Effect of Temperature on Tuberonic Acid Stability in Aqueous Solution at pH 7.0
| Temperature (°C) | Half-life (t½) in days (Illustrative) |
| 37 | 2 |
| 25 | 7 |
| 4 | 30 |
| -20 | >180 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tuberonic Acid
This protocol is designed to intentionally degrade tuberonic acid to identify potential degradation products and develop a stability-indicating analytical method.
1. Materials:
-
Tuberonic acid
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve tuberonic acid in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve tuberonic acid in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve tuberonic acid in 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of tuberonic acid at 80°C for 48 hours.
-
Photodegradation: Expose a solution of tuberonic acid to a UV lamp (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a suitable HPLC or LC-MS method to identify and quantify degradation products.
Protocol 2: Stabilization of Tuberonic Acid with Cyclodextrins
This protocol describes the preparation of a tuberonic acid-cyclodextrin inclusion complex to enhance its aqueous solubility and stability.[4][5][6][7][8]
1. Materials:
-
Tuberonic acid
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
2. Procedure:
-
Prepare a saturated aqueous solution of the chosen cyclodextrin (B1172386).
-
Slowly add a concentrated solution of tuberonic acid in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Freeze the resulting solution and lyophilize to obtain a solid powder of the inclusion complex.
-
The complex can be reconstituted in water for use in experiments.
Protocol 3: Liposomal Encapsulation of Tuberonic Acid
This protocol outlines a method to encapsulate tuberonic acid within liposomes to protect it from degradation and facilitate its delivery.[9][10][11][12]
1. Materials:
-
Tuberonic acid
-
Soybean phosphatidylcholine (or other suitable lipid)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
2. Procedure:
-
Dissolve the lipid and cholesterol in chloroform in a round-bottom flask.
-
Add tuberonic acid to the lipid solution.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by vortexing.
-
To form small unilamellar vesicles, sonicate the liposome (B1194612) suspension on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposomal suspension can be used for in vitro or in vivo experiments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. remedypublications.com [remedypublications.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Tuberonic Acid Quantification
Welcome to the technical support center for tuberonic acid (TA) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is tuberonic acid and why is its quantification important?
A1: Tuberonic acid (12-hydroxyjasmonic acid) is a plant hormone belonging to the jasmonate family. It plays a role in plant development and defense mechanisms, including the induction of tuber formation in potatoes.[1] Accurate quantification of tuberonic acid is crucial for understanding its physiological functions, studying plant stress responses, and for applications in agriculture and the development of plant-derived therapeutic agents.
Q2: What are the primary analytical methods for tuberonic acid quantification?
A2: The most common methods for quantifying tuberonic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for the analysis of tuberonic acid in complex plant extracts with minimal sample preparation.[2][3] GC-MS is also a powerful technique but requires derivatization to increase the volatility of the polar tuberonic acid molecule.[4][5]
Q3: Is a stable isotope-labeled internal standard available for tuberonic acid?
A3: The use of a stable isotope-labeled internal standard, such as deuterium-labeled tuberonic acid (d-TA), is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.[6][7] However, commercially available d-TA may be limited, and in some cases, it may need to be synthesized or obtained through academic collaborations.[1] If a specific labeled standard is unavailable, using a labeled standard of a closely related jasmonate, like d6-Jasmonic Acid, can be an alternative, though with potential compromises in accuracy.[8]
Troubleshooting Guides
Issue 1: Low or No Signal of Tuberonic Acid in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Extraction Efficiency | - Ensure the plant tissue is thoroughly homogenized, often by grinding in liquid nitrogen, to facilitate complete extraction.[6][9] - Optimize the extraction solvent. A common choice is a methanol (B129727)/water or acetone/water mixture.[10][11] - Consider a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering compounds.[6][12][13] |
| Analyte Degradation | - Tuberonic acid, like other oxylipins, can be sensitive to heat, light, and extreme pH.[14][15][16] Store samples at -80°C and protect them from light.[17] - Perform extractions at low temperatures and minimize sample processing time. |
| Matrix Effects (Ion Suppression) | - The most significant challenge in LC-MS/MS analysis of plant extracts is the matrix effect, where co-eluting compounds suppress the ionization of tuberonic acid.[18][19][20] - The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte.[6] - If a labeled standard is not available, dilute the sample extract to reduce the concentration of interfering matrix components.[19] - Improve chromatographic separation to resolve tuberonic acid from interfering compounds. |
| Suboptimal MS Parameters | - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for tuberonic acid. - Ensure the correct precursor and product ion transitions are being monitored in Multiple Reaction Monitoring (MRM) mode. For the protonated molecule [M+H]⁺ of tuberonic acid (C12H18O4), the expected m/z would be around 227.1278.[3] |
Issue 2: Poor Peak Shape and Reproducibility in GC-MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Tuberonic acid contains both a carboxylic acid and a hydroxyl group, both of which require derivatization for GC-MS.[2][21] - Silylation is a common method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] Ensure the reaction goes to completion by optimizing temperature and time (e.g., 60-80°C for 60 minutes).[2][4] - Esterification, to form fatty acid methyl esters (FAMEs), is another option, often using BF3-methanol.[21] - Ensure all reagents and samples are anhydrous, as water will inhibit the derivatization reaction.[21] |
| Analyte Adsorption | - The presence of polar functional groups can lead to adsorption on active sites in the GC inlet and column, resulting in tailing peaks. Effective derivatization should mitigate this. - Use a deactivated GC inlet liner and a high-quality, low-bleed capillary column suitable for the analysis of derivatized acids. |
| Thermal Degradation | - Although derivatization increases thermal stability, excessive temperatures in the GC inlet or column can still cause degradation. Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography. |
Experimental Protocols
Protocol 1: Extraction of Tuberonic Acid from Potato Tubers for LC-MS/MS Analysis
This protocol is a generalized procedure based on common methods for phytohormone extraction.[10][22][23]
-
Sample Preparation:
-
Flash-freeze fresh potato tuber tissue (peeled and diced) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[6]
-
Store the powdered tissue at -80°C until extraction.
-
-
Extraction:
-
Weigh approximately 100 mg of frozen tissue powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing a deuterated internal standard (e.g., d-TA or d6-JA).[6]
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a mixed-mode anion exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% ammonium (B1175870) hydroxide) to remove interfering compounds.[6]
-
Elute the tuberonic acid and other jasmonates with 1 mL of an acidic solvent (e.g., 1% formic acid in methanol).[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Tuberonic Acid for GC-MS Analysis
This protocol describes a typical silylation procedure.[2][4][5]
-
Sample Preparation:
-
Use the dried eluate from the SPE cleanup step (Protocol 1). Ensure the sample is completely dry, as moisture interferes with silylation.
-
-
Derivatization:
-
Add 50 µL of a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[2][4]
-
Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and vortex to mix.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
-
Data Presentation
The following table provides a representative comparison of quantification limits for jasmonates using different analytical methods. Note that specific values for tuberonic acid may vary depending on the instrument, matrix, and experimental conditions.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Reference |
| Jasmonic Acid | UPLC-ESI-MS/MS | Plant Tissue | ~2.5 x 10⁻¹⁴ mol | [2] |
| Jasmonic Acid | GC-MS (as methyl ester) | Tomato Leaves | ~2 ng/g | [20] |
| 3-Hydroxy Fatty Acids | GC-MS (silylated) | Serum | - | [2] |
| 3-Hydroxy Fatty Acids | LC-MS (derivatized) | - | - | [2] |
Visualizations
Experimental Workflow for Tuberonic Acid Quantification
Caption: General workflow for tuberonic acid quantification.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. restek.com [restek.com]
- 5. marinelipids.ca [marinelipids.ca]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | A Holistic Approach to Analyze Systemic Jasmonate Accumulation in Individual Leaves of Arabidopsis Rosettes Upon Wounding [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS Based Metabolomics Analysis of Potato (Solanum tuberosum L.) Cultivars Irrigated with Quicklime Treated Acid Mine Drainage Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - AE [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
- 23. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
optimizing tuberonic acid extraction efficiency from complex matrices
Welcome to the technical support center for optimizing the extraction of tuberonic acid and its glucosides from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and reliability of their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial solvent system for extracting tuberonic acid from plant tissues?
A1: A mixture of a polar organic solvent and water is typically the most effective starting point. Commonly, 80% methanol (B129727) or 80% acetonitrile (B52724) containing 0.1-1% of a weak acid like formic acid or acetic acid is used.[1][2] The organic solvent disrupts cell membranes and precipitates proteins, while the water helps to extract the more polar tuberonic acid and its glucoside. The addition of a weak acid helps to keep the acidic tuberonic acid in its protonated, less polar form, which improves its solubility in the organic solvent.
Q2: I am extracting tuberonic acid glucoside. Do I need to modify the extraction protocol?
A2: Tuberonic acid glucoside is more polar than tuberonic acid due to the attached glucose molecule. Therefore, a slightly more polar solvent system might be beneficial. While the 80% methanol or acetonitrile solution is still a good starting point, you may want to test a slightly higher water content (e.g., 70% organic solvent). The general extraction and cleanup principles remain the same.
Q3: What are the main challenges I can expect when extracting tuberonic acid from complex matrices like plant tissues?
A3: The main challenges include:
-
Low concentrations: Tuberonic acid is often present in very low concentrations in plant tissues, making its detection and quantification difficult.[3]
-
Matrix effects: Complex matrices contain numerous other compounds (pigments, lipids, other organic acids) that can interfere with the extraction and subsequent analysis, particularly in LC-MS.[4]
-
Analyte degradation: Tuberonic acid, as an oxylipin, can be susceptible to oxidation and enzymatic degradation during the extraction process.
-
Co-extraction of interfering compounds: The polarity of tuberonic acid is similar to other plant metabolites, leading to their co-extraction and complicating the cleanup process.
Q4: Can I use advanced extraction techniques to improve efficiency?
A4: Yes, techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can improve efficiency and reduce extraction time.
-
UAE uses sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[5][6][7][8][9]
-
SFE with supercritical CO2 is a "green" alternative that can be highly selective.[10][11][12][13][14] For polar compounds like tuberonic acid, a polar co-solvent like ethanol (B145695) is often required.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Tuberonic Acid Recovery | Inefficient initial extraction: Solvent system is not optimal for your specific matrix; Insufficient homogenization. | Optimize solvent system: Test different ratios of methanol/water or acetonitrile/water (e.g., 70:30, 80:20, 90:10) with 0.1-1% formic or acetic acid. Improve homogenization: Ensure the plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder to maximize surface area for extraction.[1][2] |
| Degradation of tuberonic acid: Enzymatic activity from the plant matrix; Oxidation during sample processing. | Work quickly and at low temperatures: Keep samples on ice or at 4°C throughout the extraction process.[1] Use antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. | |
| Suboptimal Solid-Phase Extraction (SPE): Incorrect cartridge conditioning; Sample loaded at the wrong pH; Inefficient wash step; Elution solvent is too weak. | Review SPE protocol: Ensure the C18 cartridge is properly conditioned with methanol and equilibrated with an acidic aqueous solution.[1] Adjust sample pH: Acidify the sample to a pH below the pKa of tuberonic acid (around 4-5) before loading to ensure it is retained on the reversed-phase sorbent. Optimize wash and elution: Use a weak acidic wash to remove polar impurities. Elute with a sufficiently strong organic solvent like methanol or acetonitrile.[1] | |
| High Variability in Results | Inconsistent sample preparation: Non-homogenous sample; Inconsistent extraction times or temperatures. | Standardize procedures: Ensure all samples are homogenized to a consistent particle size. Use a consistent extraction time and temperature for all samples. |
| Matrix effects in LC-MS analysis: Co-eluting compounds from the matrix are suppressing or enhancing the ionization of tuberonic acid. | Improve sample cleanup: Implement a more rigorous cleanup step, such as an additional liquid-liquid extraction or a different SPE sorbent. Dilute the extract: Diluting the sample can sometimes mitigate matrix effects, but may compromise sensitivity. Use an internal standard: A stable isotope-labeled internal standard for tuberonic acid is ideal for correcting for matrix effects and variations in recovery. | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of other compounds: Pigments (e.g., chlorophyll), lipids, and other organic acids are being co-extracted. | Perform a liquid-liquid extraction (LLE) with a non-polar solvent: Before SPE, an LLE with a solvent like hexane (B92381) can remove non-polar interferences such as chlorophyll (B73375) and lipids.[15] Optimize the SPE wash step: A slightly stronger, yet still aqueous, wash solvent during SPE can help remove more polar interferences before eluting the tuberonic acid. |
Quantitative Data Summary
The following tables provide an illustrative comparison of different extraction parameters based on general principles for organic acid extraction. Actual efficiencies will vary depending on the specific plant matrix and experimental conditions.
Table 1: Comparison of Initial Extraction Solvents for Tuberonic Acid
| Solvent System | Expected Relative Yield | Expected Purity | Notes |
| 80% Methanol / 20% Water + 1% Acetic Acid | High | Moderate | A good starting point for a broad range of polarities. |
| 80% Acetonitrile / 20% Water + 1% Formic Acid | High | Moderate to High | Acetonitrile can provide better precipitation of proteins. |
| 100% Methanol | Moderate | Low to Moderate | May not efficiently extract the more polar glucoside form. |
| Dichloromethane:Methanol (2:1) | Moderate to High | High | Good for removing very polar compounds but may require further cleanup. |
Table 2: Comparison of Cleanup Techniques
| Cleanup Method | Expected Recovery Rate | Expected Purity | Complexity |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Low |
| Solid-Phase Extraction (SPE) - C18 | 85-98% | High | Moderate |
| No Cleanup (Dilute and Shoot) | 100% (of what is in the extract) | Low | Very Low |
Experimental Protocols
Protocol 1: General Tuberonic Acid Extraction from Plant Tissue for LC-MS Analysis
-
Sample Preparation:
-
Flash freeze 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.[1]
-
-
Extraction:
-
To the powdered tissue, add 1 mL of pre-chilled (-20°C) extraction solvent (80% acetonitrile, 20% water, with 1% acetic acid).[1][2]
-
Vortex thoroughly for 1 minute.
-
Incubate at 4°C for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Cleanup (Solid-Phase Extraction - C18):
-
Conditioning: Pass 3 mL of methanol through a C18 SPE cartridge, followed by 3 mL of water.
-
Equilibration: Pass 3 mL of 1% acetic acid in water through the cartridge.[1]
-
Loading: Dilute the supernatant from step 2 with 1% acetic acid in water to reduce the organic solvent concentration to <5%. Load the diluted extract onto the cartridge.
-
Washing: Pass 3 mL of 1% acetic acid in water through the cartridge to remove polar impurities.
-
Elution: Elute the tuberonic acid with 1.5 mL of 80% acetonitrile with 1% acetic acid into a clean collection tube.[1]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS system.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Tuberonic Acid
-
Sample Preparation:
-
Follow step 1 from Protocol 1.
-
-
Extraction:
-
Place the tube containing the powdered tissue and 1 mL of extraction solvent (from Protocol 1, step 2) into an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 10-20 minutes.[9] Monitor the temperature to ensure it does not significantly increase, which could degrade the analyte.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Cleanup and Final Preparation:
-
Follow steps 3 and 4 from Protocol 1.
-
Visualizations
Caption: General workflow for tuberonic acid extraction and analysis.
Caption: Troubleshooting logic for low tuberonic acid recovery.
Caption: Simplified biosynthetic pathway of tuberonic acid from jasmonic acid.
References
- 1. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantsuccess.org [plantsuccess.org]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sound of Extraction: Ultrasonic-Assisted Techniques in Plant Active Principle Recovery [greenskybio.com]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Tuberonic Acid Degradation Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tuberonic acid. This resource provides essential information, troubleshooting guides, and experimental protocols to facilitate the identification and analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is tuberonic acid and why is its stability important?
A1: Tuberonic acid, also known as 12-hydroxyjasmonic acid, is a hydroxylated derivative of the plant hormone jasmonic acid.[1][2][3] It plays a role in plant signaling and defense mechanisms. For researchers in drug development and related fields, understanding its stability is crucial as degradation can lead to a loss of biological activity, the formation of inactive or even toxic byproducts, and variability in experimental results. While tuberonic acid is reported to be relatively stable at room temperature under neutral conditions, specific experimental settings may induce its degradation.[4][5]
Q2: What are the expected degradation pathways for tuberonic acid?
A2: While comprehensive studies on tuberonic acid degradation are limited, based on its chemical structure which includes a cyclopentanone (B42830) ring, a carboxylic acid side chain, and an allylic alcohol, several degradation pathways can be hypothesized:
-
Oxidation of the Allylic Alcohol: The primary alcohol on the side chain can be oxidized to form an aldehyde, yielding a 12-oxo derivative of jasmonic acid.[6][7]
-
Oxidation and Ring-Opening of the Cyclopentanone Core: The cyclopentanone ring can undergo oxidation, potentially leading to the formation of unsaturated ketones like cyclopent-2-enone or, more drastically, ring-opening to form dicarboxylic acids such as glutaric acid derivatives.[8][9][10]
-
Enzymatic Modification in Biological Systems: In plant systems, tuberonic acid is a metabolite of jasmonic acid, formed by hydroxylation.[11] It can be further modified, most commonly through glycosylation to form tuberonic acid glucoside.[2][12] Degradation in a biological context could therefore involve deglycosylation or further hydroxylations at other positions.[13]
Q3: My analytical results show unexpected peaks. How can I determine if they are tuberonic acid degradation products?
A3: Unexpected peaks can arise from various sources. To investigate if they are degradation products, a systematic approach is recommended:
-
Run a stability study: Analyze samples of your tuberonic acid standard under stressed conditions (e.g., elevated temperature, exposure to light, extreme pH, presence of an oxidizing agent). Compare the chromatograms of the stressed samples to your experimental samples.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass of the unknown peaks. Based on the hypothesized degradation pathways (oxidation, ring-opening), you can predict the expected masses of potential degradation products.
-
Fragmentation Analysis: Analyze the fragmentation patterns of the unknown peaks in the MS/MS spectra. For instance, the fragmentation of tuberonic acid glucoside has been characterized and can serve as a reference.[14]
Q4: I am working with a biological system and suspect enzymatic degradation of tuberonic acid. How can I confirm this?
A4: To confirm enzymatic degradation, you can perform in vitro assays using cell extracts or purified enzymes.
-
Incubate tuberonic acid with the cell extract or enzyme preparation.
-
Analyze the reaction mixture at different time points using HPLC or LC-MS to monitor the disappearance of the tuberonic acid peak and the appearance of new peaks.
-
As a negative control, run the same experiment with a heat-inactivated enzyme preparation. The absence of degradation in the control sample would suggest enzymatic activity is responsible.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of tuberonic acid in solution | Oxidative degradation | - Prepare solutions fresh. - De-gas solvents to remove dissolved oxygen. - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. |
| pH instability | - Buffer the solution to a neutral pH. Tuberonic acid is more stable at neutral pH.[4] - Avoid strongly acidic or basic conditions unless investigating pH-dependent degradation. | |
| Inconsistent analytical results | Adsorption to labware | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
| Inconsistent sample preparation | - Ensure a standardized and validated sample preparation protocol is followed for all samples. | |
| Difficulty in separating degradation products | Co-elution of structurally similar compounds | - Optimize the HPLC method: try a different column chemistry (e.g., C18, phenyl-hexyl), adjust the mobile phase composition and gradient, or modify the pH of the mobile phase. |
| Low sensitivity in detecting degradation products | Low abundance of products | - Use a more sensitive detection method like mass spectrometry (MS) instead of UV detection. - Concentrate the sample before analysis. |
Quantitative Data Summary
As specific quantitative data on the degradation rates of tuberonic acid are not widely published, the following table serves as a template for organizing your experimental findings when studying its stability under various conditions.
| Condition | Time (hours) | Tuberonic Acid Concentration (µg/mL) | Degradation Product 1 (Area) | Degradation Product 2 (Area) | % Degradation |
| Control (4°C, pH 7) | 0 | 100 | 0 | 0 | 0 |
| 24 | |||||
| 48 | |||||
| Stressed (40°C, pH 7) | 0 | 100 | 0 | 0 | 0 |
| 24 | |||||
| 48 | |||||
| Oxidative (H₂O₂, pH 7) | 0 | 100 | 0 | 0 | 0 |
| 24 | |||||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tuberonic Acid
Objective: To generate and identify potential degradation products of tuberonic acid under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of tuberonic acid in methanol (B129727).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal: Dilute the stock solution in HPLC-grade water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by LC-MS/MS.
-
LC Conditions: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
MS Conditions: Use electrospray ionization (ESI) in negative ion mode. Perform a full scan to identify the molecular ions of potential degradation products and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Protocol 2: Analysis of Tuberonic Acid and its Glucoside in Plant Tissue
Objective: To extract and quantify tuberonic acid and tuberonic acid glucoside from plant tissue.
Methodology:
-
Sample Preparation:
-
Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract with 1 mL of 80% methanol containing an internal standard (e.g., dihydrojasmonic acid).
-
Vortex and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional):
-
Reconstitute the dried extract in 1 mL of 0.1% formic acid.
-
Load onto a pre-conditioned C18 SPE cartridge.
-
Wash with 1 mL of 0.1% formic acid.
-
Elute with 1 mL of methanol.
-
Dry the eluate and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use the LC-MS/MS conditions described in Protocol 1.
-
Monitor for the specific mass transitions of tuberonic acid, tuberonic acid glucoside, and the internal standard.
-
Quantify using a calibration curve prepared with authentic standards.
-
Visualizations
Caption: Hypothesized degradation pathways of tuberonic acid.
Caption: Experimental workflow for degradation product identification.
References
- 1. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 8. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Tuberonic acid glucoside | C18H28O9 | CID 5281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
minimizing matrix effects in tuberonic acid LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of tuberonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during tuberonic acid LC-MS analysis in a question-and-answer format.
Question 1: I am observing poor sensitivity and low signal intensity for my tuberonic acid standard in sample matrix compared to the pure solvent. What could be the cause?
Answer: This is a classic sign of ion suppression , a major matrix effect. Co-eluting endogenous compounds from your sample matrix are likely interfering with the ionization of tuberonic acid in the MS source.
Troubleshooting Steps:
-
Review Your Sample Preparation: Inadequate sample cleanup is the most common cause of ion suppression.
-
Are you using a sample preparation method? If not, you will need to implement one. Direct injection of crude extracts is not recommended for complex matrices.
-
Is your current method sufficient? A simple protein precipitation might not be enough to remove interfering compounds like lipids and pigments. Consider more rigorous methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
-
Optimize Chromatographic Separation: If interfering compounds co-elute with tuberonic acid, they can compete for ionization.
-
Modify your gradient: A shallower gradient can improve the separation between tuberonic acid and matrix components.
-
Consider a different column chemistry: If you are using a standard C18 column, switching to a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl (B1667301) phase) may resolve the co-elution.
-
-
Dilute Your Sample: If the concentration of tuberonic acid in your sample is high enough, a simple dilution of your extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.
Question 2: My retention time for tuberonic acid is shifting between injections, leading to poor reproducibility. What should I do?
Answer: Retention time shifts can be caused by several factors, often related to the column or mobile phase.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated between injections. For gradient elution, this is critical for reproducible retention times.
-
Mobile Phase Preparation:
-
Freshly prepare mobile phases: Buffers can change pH or grow bacteria over time.
-
Ensure proper mixing: If using a binary or quaternary pump, ensure the solvents are being mixed correctly.
-
-
Column Health:
-
Column contamination: Matrix components can build up on the column. Consider washing the column with a strong solvent.
-
Column degradation: Over time, the stationary phase of the column can degrade. If the problem persists, you may need to replace the column.
-
-
System Stability: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.
Question 3: I'm seeing a high background signal or "noisy" baseline in my chromatograms. How can I address this?
Answer: A noisy baseline can be due to contamination in the sample, mobile phase, or the LC-MS system itself.
Troubleshooting Steps:
-
Source Contamination: The MS ion source is prone to contamination from sample matrix. Regular cleaning of the ion source is crucial.
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can cause a high background signal.
-
Sample Cleanliness: A "dirty" sample can introduce a wide range of contaminants into the system. Improve your sample preparation to remove as many matrix components as possible.
-
System Contamination: If the above steps do not resolve the issue, the contamination may be further within the MS system. This may require more extensive cleaning by a qualified engineer.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.
Q2: How can I quantitatively assess the degree of matrix effect in my tuberonic acid analysis?
A2: The most common method is the post-extraction spike . This involves comparing the peak area of tuberonic acid in a solution prepared in a clean solvent to the peak area of tuberonic acid spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What is a stable isotope-labeled internal standard, and how can it help with matrix effects?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, tuberonic acid) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium, Carbon-13). A SIL internal standard is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: I cannot find a commercially available stable isotope-labeled tuberonic acid. What are my alternatives?
A4: When a SIL internal standard is not available, there are two main strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.
-
Standard Addition: This method involves adding known amounts of a tuberonic acid standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, and the endogenous concentration is determined by extrapolation. This is a powerful technique for correcting for matrix effects in individual samples but is more labor-intensive.
Q5: Which sample preparation technique is best for minimizing matrix effects for tuberonic acid in plant tissues?
A5: The "best" technique depends on the specific plant matrix and the required sensitivity. However, for complex matrices like plant tissues, a multi-step approach is often necessary. A combination of an initial extraction with an organic solvent (like methanol (B129727) or acetonitrile), followed by a cleanup step using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly effective. SPE, particularly with mixed-mode or polymeric reverse-phase sorbents, can provide a very clean extract.
Data Presentation
Table 1: Comparison of Matrix Effects for Various Plant Hormones in Lotus japonicus Extracts.
This table summarizes the ion suppression observed for different plant hormones, illustrating the variability of matrix effects even within the same sample type.
| Plant Hormone | Matrix Effect (Ion Suppression %) |
| Abscisic Acid (ABA) | 55.2% |
| Jasmonic Acid (JA) | 68.4% |
| Salicylic Acid (SA) | 33.7% |
| Indole-3-acetic acid (IAA) | 75.9% |
| Gibberellin A4 (GA4) | 48.1% |
| trans-Zeatin | 87.3% |
| Brassinosteroid (BL) | 10.2% |
Data adapted from a study on Lotus japonicus, demonstrating the wide range of ion suppression for different analytes in the same matrix.
Table 2: Representative Recovery and Matrix Effect Data for Different Sample Cleanup Techniques.
This table provides a conceptual comparison of the effectiveness of common sample preparation techniques in terms of analyte recovery and matrix effect reduction. Actual values will vary depending on the specific analyte and matrix.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High |
| QuEChERS | High | High |
Experimental Protocols
Protocol 1: General Plant Hormone Extraction for LC-MS Analysis (including Tuberonic Acid)
This protocol is a general method for the extraction of acidic plant hormones from plant tissue.
-
Sample Collection and Homogenization:
-
Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
-
-
Extraction:
-
To the powdered tissue, add 1 mL of cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
If using a stable isotope-labeled internal standard, add it to the extraction solvent.
-
Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Cleanup (Choose one of the following):
-
A) Liquid-Liquid Extraction (LLE):
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate) to the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Collect the organic (upper) layer containing tuberonic acid.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
B) Solid-Phase Extraction (SPE):
-
Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the supernatant onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute tuberonic acid with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Suggested LC-MS/MS Parameters for Tuberonic Acid Analysis
These are starting parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over several minutes to elute tuberonic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 227.13.
-
Product Ions (Q3): m/z 209.12, m/z 191.11, m/z 163.11 (These should be optimized on your instrument).
-
Collision Energy: Optimize for each transition to achieve the highest signal intensity.
-
Visualizations
Caption: Workflow for Minimizing Matrix Effects.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Enhancing Reproducibility of Tuberonic Acid Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of tuberonic acid bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of tuberonic acid in bioassays?
A1: Tuberonic acid (TA) is a plant signaling molecule closely related to jasmonic acid (JA). Its primary recognized bioactivity is the induction of tuberization in plants like potatoes.[1][2] In bioassays, TA is applied to plant tissues, typically in vitro, to quantify its tuber-inducing potential. The inactive form, tuberonic acid glucoside (TAG), is hydrolyzed by β-glucosidase to release the active TA, which then triggers a signaling cascade leading to tuber formation.[3]
Q2: What is a suitable in vitro bioassay system for assessing tuberonic acid activity?
A2: The most common and effective in vitro bioassay is the single-node segment culture of potato (Solanum tuberosum L.).[1] This method involves culturing sterilized single-node sections from etiolated potato shoots on a nutrient medium supplemented with the test compound. The formation of microtubers from the axillary buds is then observed and quantified.[4]
Q3: How should tuberonic acid solutions be prepared for bioassays?
A3: Tuberonic acid is typically dissolved in a small amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before being diluted to the final concentration in the culture medium. It is crucial to prepare a stock solution and perform serial dilutions to achieve the desired final concentrations in the assay.[5] A vehicle control (medium with the solvent but without tuberonic acid) must always be included in the experimental design.
Q4: What are the key parameters to quantify in a tuberonic acid bioassay?
A4: To ensure quantitative and reproducible results, the following parameters should be meticulously recorded:
-
Tuberization Percentage: The percentage of explants that form tubers.
-
Number of Tubers per Explant: The average number of microtubers formed on each responding explant.[6][7]
-
Tuber Fresh Weight: The average weight of the harvested microtubers.[6][7]
-
Time to Tuber Initiation: The number of days required for the first signs of tuber formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low tuberization in all treatments (including positive control) | 1. Suboptimal Culture Conditions: Incorrect temperature, photoperiod, or medium composition. 2. Inactive Tuberonic Acid: Degradation of the compound due to improper storage or preparation. 3. Unhealthy Plant Material: The source potato tubers for explants were diseased, dormant, or physiologically unsuitable. 4. Contamination: Bacterial or fungal contamination inhibiting plant growth. | 1. Optimize Culture Conditions: Ensure the incubation temperature is around 20-25°C and cultures are kept in continuous darkness, which promotes tuberization.[8][9] Verify the composition of the culture medium (e.g., MS medium with appropriate sucrose (B13894) concentration). 2. Use Freshly Prepared Solutions: Prepare tuberonic acid solutions immediately before use and store the stock solution appropriately (e.g., at -20°C). 3. Select Healthy Explants: Use certified disease-free potato tubers. Break dormancy if necessary and use explants from vigorously growing shoots.[4] 4. Maintain Sterility: Adhere to strict aseptic techniques during explant preparation and culture. |
| High variability between replicates | 1. Inconsistent Explant Size: Variation in the size and developmental stage of the single-node segments. 2. Pipetting Errors: Inaccurate dilution or dispensing of tuberonic acid solutions. 3. Uneven Environmental Conditions: Gradients in temperature or light within the incubator. 4. Genetic Variability: If using non-clonal source material. | 1. Standardize Explants: Use single-node segments of a uniform size and from the same position on the etiolated shoots.[10] 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use precise pipetting techniques. 3. Randomize Plate/Tube Placement: Randomize the placement of replicates within the incubator to minimize the effects of environmental gradients. 4. Use Clonal Material: Ensure all explants are derived from the same potato clone. |
| Tuber formation in the negative control | 1. Endogenous Hormone Levels: The explants may have high endogenous levels of tuber-inducing signals. 2. Stress-Induced Tuberization: Stress from the explant preparation process can sometimes induce tuberization. 3. Contamination of Media: The culture medium may be inadvertently contaminated with tuber-inducing substances. | 1. Use Younger Explants: Younger, less developed explants may have lower endogenous hormone levels. 2. Handle Explants Gently: Minimize mechanical stress during the preparation of single-node segments. 3. Use High-Purity Reagents: Ensure all media components are of high purity and prepare fresh media for each experiment. |
| Callus formation instead of tuberization | 1. Inappropriate Hormone Balance: The concentration of tuberonic acid or the presence of other hormones in the medium may favor callus growth. 2. High Auxin to Cytokinin Ratio: An imbalance in endogenous or exogenous hormones can lead to undifferentiated growth. | 1. Optimize Tuberonic Acid Concentration: Test a range of tuberonic acid concentrations to find the optimal level for tuber induction. 2. Adjust Medium Composition: Ensure the basal medium does not contain high levels of auxins that could promote callus formation. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of jasmonic acid, a compound structurally and functionally related to tuberonic acid, on in vitro potato tuberization. These values can serve as a baseline for expected results in tuberonic acid bioassays.
Table 1: Effect of Jasmonic Acid Concentration on Tuberization of Potato Explants
| Jasmonic Acid (µM) | Tuberization (%) | Average No. of Tubers per Explant | Average Tuber Fresh Weight (mg) |
| 0 (Control) | 15 | 0.2 | 10 |
| 0.5 | 60 | 1.5 | 50 |
| 5.0 | 95 | 2.8 | 120 |
| 50.0 | 80 | 2.1 | 90 |
Data synthesized from studies on jasmonic acid-induced tuberization for illustrative purposes.[6][7][11]
Experimental Protocols
Detailed Methodology for In Vitro Potato Single-Node Segment Bioassay
This protocol is adapted from established methods for in vitro tuberization of potato.[1]
1. Plant Material and Sterilization: a. Use certified disease-free tubers of Solanum tuberosum L. (e.g., cv. Irish Cobber). b. Induce sprouting by keeping tubers in the dark at room temperature. c. Excise etiolated sprouts and surface sterilize them in a 1% sodium hypochlorite (B82951) solution for 1 hour, followed by three rinses with sterile distilled water.
2. Preparation of Explants: a. Under aseptic conditions, cut the sterilized sprouts into single-node segments. b. Each segment should contain one axillary bud.
3. Culture Medium and Conditions: a. Prepare White's basal medium or Murashige and Skoog (MS) medium supplemented with 2% (w/v) sucrose. b. Adjust the pH of the medium to 5.6 before autoclaving. c. Solidify the medium with 0.6% (w/v) agar. d. Dispense 10 ml of the medium into 100 ml flasks or culture tubes. e. Add the test concentrations of tuberonic acid (dissolved in a minimal amount of DMSO and filter-sterilized) to the cooled autoclaved medium. Include a vehicle control (DMSO only).
4. Inoculation and Incubation: a. Place three single-node segments into each flask. b. Seal the flasks and incubate in complete darkness at 25 ± 2°C.
5. Data Collection: a. Observe the cultures weekly for signs of tuber initiation. b. After a predefined period (e.g., 4-6 weeks), record the tuberization percentage, number of tubers per explant, and the fresh weight of the microtubers.
Signaling Pathways and Workflows
Caption: Tuberonic acid signaling pathway leading to tuberization.
Caption: Experimental workflow for tuberonic acid bioassay.
Caption: Logical workflow for troubleshooting bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Potato tuber-inducing activities of jasmonic acid and related-compounds (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a beta-glucosidase hydrolyzing tuberonic acid glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Jasmonic Acid induces tuberization of potato stolons cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Gene Expression Induced by Tuberonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in gene expression experiments involving tuberonic acid. Our aim is to help you achieve reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is tuberonic acid and how does it relate to jasmonic acid?
A1: Tuberonic acid is a derivative of jasmonic acid (JA), a well-known plant hormone. Specifically, it is 12-hydroxy jasmonic acid. Tuberonic acid and its glycoside are considered to be signaling molecules involved in plant growth and development, most notably in the induction of tuber formation in potatoes. Given their structural similarity, the signaling pathway of tuberonic acid is believed to be closely linked to the jasmonate signaling cascade.
Q2: I am not seeing any change in gene expression after tuberonic acid treatment. What are the possible reasons?
A2: A lack of response to tuberonic acid can stem from several factors:
-
Suboptimal Concentration: The concentration of tuberonic acid may be too low to elicit a response.
-
Insufficient Treatment Duration: The incubation time might be too short for the transcriptional changes to occur and be detectable.
-
Degraded Tuberonic Acid: Ensure the stability and purity of your tuberonic acid stock solution.
-
Cell/Tissue Type: The responsiveness to tuberonic acid can be cell or tissue-specific.
-
Insensitive Target Genes: The genes you are analyzing may not be regulated by the tuberonic acid signaling pathway.
Q3: The gene expression changes I observe are highly variable between replicates. What could be causing this?
A3: High variability is a common challenge in plant hormone studies. The primary causes include:
-
Inconsistent Application: Uneven application of the tuberonic acid solution can lead to different effective concentrations across your samples.
-
Biological Variation: Differences in the age, developmental stage, and health of the plant material can significantly impact the response.
-
Environmental Factors: Fluctuations in light, temperature, and humidity during the experiment can affect plant physiology and gene expression.
-
Pipetting Errors: Inaccurate pipetting during solution preparation, treatment application, or qPCR setup can introduce significant variability.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Target Genes
If you are experiencing a lack of or inconsistent gene expression in response to tuberonic acid, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Tuberonic Acid Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental system. Start with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). |
| Inappropriate Treatment Duration | Conduct a time-course experiment to identify the peak expression of your target genes. Sample at various time points after treatment (e.g., 1, 3, 6, 12, 24 hours). |
| Degradation of Tuberonic Acid | Prepare fresh stock solutions of tuberonic acid for each experiment. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. |
| Low RNA Quality | Assess the quality and integrity of your extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis. Use a robust RNA extraction protocol suitable for your plant tissue, which may be rich in secondary metabolites and polysaccharides. |
| Poor Primer/Probe Design for qPCR | Design and validate your qPCR primers to ensure they have high efficiency and specificity. Perform a melt curve analysis to check for a single amplicon. |
| Inappropriate Reference Genes for qPCR | Validate the stability of your reference genes under your specific experimental conditions (including tuberonic acid treatment). For potato (Solanum tuberosum), EF1α and sec3 have been shown to be stable under various stress conditions.[1] |
Issue 2: High Variability Between Experimental Replicates
To minimize variability between your experimental replicates, consider the following factors and solutions.
| Factor | Mitigation Strategy |
| Plant Material | Use plants of the same age and developmental stage. If possible, use clonal material to reduce genetic variability. Ensure all plants are healthy and grown under identical and controlled environmental conditions (light, temperature, humidity). |
| Treatment Application | Ensure a uniform and consistent application of the tuberonic acid solution. For cell cultures, ensure thorough mixing. For whole plants or tissues, use a fine mist sprayer to ensure even coverage. |
| Experimental Workflow | Standardize every step of your protocol, from plant growth and treatment to RNA extraction and qPCR. Process all samples in a consistent and timely manner. |
| qPCR Setup | Prepare a master mix for your qPCR reactions to minimize pipetting errors. Use calibrated pipettes and perform a technical replicate for each biological sample. |
Experimental Protocols
Protocol 1: Tuberonic Acid Treatment of Solanum tuberosum Leaf Discs for Gene Expression Analysis
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for specific experimental setups.
-
Plant Material: Use fully expanded leaves from 4-6 week old, healthy Solanum tuberosum plants grown under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Preparation of Tuberonic Acid Solution:
-
Prepare a 10 mM stock solution of tuberonic acid in ethanol (B145695). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in sterile water or a suitable buffer (e.g., MES buffer, pH 5.7) to the desired final concentration (e.g., 50 µM). Include a mock control with the same concentration of ethanol as the treatment.
-
-
Treatment:
-
Excise 1 cm leaf discs using a cork borer, avoiding the midrib.
-
Float the leaf discs in a petri dish containing the tuberonic acid solution or the mock control. Ensure the abaxial side of the leaf is in contact with the solution.
-
Incubate under the same controlled conditions as the plants were grown for the desired duration (e.g., 6 hours).
-
-
Sample Collection and RNA Extraction:
-
Blot the leaf discs dry with sterile filter paper.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.
-
Extract total RNA using a suitable protocol for plant tissues rich in secondary metabolites, such as a CTAB-based method or a commercial kit designed for plant RNA extraction.[2][3][4][5]
-
-
Gene Expression Analysis:
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes. Normalize the expression data to validated reference genes.
-
Potential Jasmonate-Responsive Target Genes in Solanum tuberosum
The following table lists genes that are known to be involved in the jasmonate signaling pathway or are responsive to jasmonates in potato. These can be used as potential target genes in your experiments with tuberonic acid.
| Gene | Function | Expected Response to Jasmonates |
| LOX (Lipoxygenase) | Jasmonic acid biosynthesis | Upregulation |
| AOS (Allene oxide synthase) | Jasmonic acid biosynthesis | Upregulation |
| AOC (Allene oxide cyclase) | Jasmonic acid biosynthesis | Upregulation |
| JAZ (Jasmonate ZIM-domain) | Repressor of JA signaling | Upregulation (as a negative feedback mechanism) |
| MYC2 | Transcription factor in JA signaling | Upregulation |
| VSP (Vegetative storage protein) | Defense-related protein | Upregulation |
| PIN2 (Proteinase inhibitor II) | Defense-related protein | Upregulation |
Signaling Pathways and Workflows
Jasmonate Signaling Pathway
The signaling pathway for tuberonic acid is believed to be highly similar to that of jasmonic acid. The following diagram illustrates the core components of the jasmonate signaling pathway. In the absence of a signal, JAZ proteins repress the activity of transcription factors like MYC2. Upon perception of the jasmonate signal (in this case, likely a derivative of tuberonic acid), the COI1 receptor promotes the ubiquitination and subsequent degradation of JAZ proteins, releasing MYC2 to activate the expression of downstream target genes.
Caption: Simplified Jasmonate/Tuberonic Acid Signaling Pathway.
Experimental Workflow for Troubleshooting Gene Expression
The following diagram outlines a logical workflow for troubleshooting inconsistent gene expression results in tuberonic acid experiments.
Caption: A Logical Workflow for Troubleshooting Experiments.
References
Technical Support Center: Tuberonic Acid Signaling Research
Welcome to the technical support center for tuberonic acid (TA) signaling research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of studying this specialized branch of the jasmonate signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is tuberonic acid and how does it relate to jasmonic acid?
A1: Tuberonic acid (TA) is a hydroxylated derivative of jasmonic acid (JA). The active form for tuber induction in plants like potatoes is often considered to be its glycosylated form, tuberonic acid glucoside (TAG).[1] TAG is synthesized from JA through hydroxylation and subsequent glycosylation.[2] Both TA and TAG are structurally related to JA and are considered part of the jasmonate family of plant hormones that regulate a wide range of developmental processes and stress responses.[1][3]
Q2: What is the primary challenge in isolating the specific signaling effects of tuberonic acid?
A2: The primary challenge is the extensive and complex crosstalk between tuberonic acid signaling and the broader jasmonic acid pathway.[4][5] Since TA is a metabolite of JA, their signaling cascades are interconnected. Key regulatory proteins in the JA pathway, such as JAZ repressors and the transcription factor MYC2, are likely to mediate TA-induced responses.[3][5] This makes it difficult to distinguish effects unique to TA from the general cellular response to jasmonates.
Q3: Has a specific receptor for tuberonic acid or its glucoside been identified?
A3: As of current research, a unique, dedicated receptor for tuberonic acid or tuberonic acid glucoside has not been definitively identified. The signaling effects are largely believed to be mediated through the canonical jasmonic acid receptor, COI1, which perceives the active form JA-Isoleucine (JA-Ile). It is hypothesized that TA or its derivatives may interact with this receptor complex or that TAG hydrolysis releases TA, which is then converted back to JA or other active jasmonates. Further research is needed to deconvolve these possibilities.
Q4: Why is tuberonic acid glucoside (TAG) often considered the active signaling molecule for tuberization?
A4: Tuberonic acid glucoside (TAG) was the substance isolated from potato leaves that was shown to induce tuber formation.[1] It is hypothesized that TAG acts as a stable, transportable form of the signal. Upon reaching the target tissue, it can be hydrolyzed by specific β-glucosidases to release the active aglycone, tuberonic acid (TA), which then initiates the downstream signaling cascade.[2]
Signaling Pathway and Experimental Workflow Visualization
The diagrams below illustrate the currently understood signaling pathway for tuberonic acid and a general workflow for its study.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a beta-glucosidase hydrolyzing tuberonic acid glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing isomerization of tuberonic acid during storage
Welcome to the technical support center for tuberonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and analysis of tuberonic acid to prevent its isomerization and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is tuberonic acid isomerization and why is it a significant concern?
A1: Tuberonic acid possesses specific stereochemistry, including a cis configuration of the side chains on the cyclopentanone (B42830) ring, which is crucial for its biological activity. Isomerization is a chemical process where tuberonic acid converts into different stereoisomers, most commonly its trans-epimer. This transformation occurs because the trans form is more thermodynamically stable. The primary concern is that these isomers may exhibit significantly different or reduced biological activity, leading to inconsistent and unreliable experimental results.
Q2: What are the primary factors that induce the isomerization of tuberonic acid during storage?
A2: The isomerization of tuberonic acid is primarily influenced by the following environmental factors:
-
pH: Both acidic and basic conditions can catalyze the epimerization at the carbon atom adjacent to the ketone group, facilitating the conversion to the more stable trans-isomer. Neutral or slightly acidic conditions are generally preferred.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation and isomerization. Long-term storage at room temperature is not recommended.
-
Light: As with many organic molecules, exposure to UV light can provide the energy to overcome the activation barrier for isomerization and can also lead to photodegradation. Jasmonates, the class of compounds to which tuberonic acid belongs, are known to be light-sensitive.
Q3: What are the recommended storage conditions for tuberonic acid stock solutions?
A3: To minimize isomerization and degradation, tuberonic acid should be stored under controlled conditions. While specific long-term stability data for tuberonic acid is limited, the following recommendations are based on best practices for closely related jasmonates, such as methyl jasmonate.
-
As a solid/neat oil: Store at -20°C or below, protected from light.
-
In an organic solvent: Prepare stock solutions in an anhydrous organic solvent such as ethanol, DMSO, or dimethylformamide. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing, and store at -20°C or below.[1]
-
Aqueous solutions: Aqueous solutions are not recommended for long-term storage. For experimental use, freshly prepare aqueous solutions from an organic stock. Do not store aqueous solutions for more than one day.[1]
Q4: Can I add a stabilizer to my tuberonic acid solution?
A4: Yes, the use of an antioxidant can help prevent oxidative degradation, which can occur alongside isomerization. A common antioxidant used for stabilizing lipid-based compounds is a tocopherol analog, such as α-tocopherol.[1] Butylated hydroxytoluene (BHT) is another widely used antioxidant for preventing the oxidation of organic compounds.[2] If preparing a stock solution in an organic solvent for long-term storage, consider adding an antioxidant at a low concentration (e.g., 0.01-0.1%).
Q5: How can I detect if my tuberonic acid sample has isomerized?
A5: The most effective way to detect and quantify isomerization is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) is the preferred method. Using a suitable column and mobile phase, you can separate tuberonic acid from its isomers, which will appear as distinct peaks in the chromatogram. A fresh, high-purity standard of tuberonic acid should be used as a reference to identify the correct peak. The appearance of new peaks or a change in the relative area of the main peak over time indicates isomerization or degradation.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Inconsistent or reduced biological activity in assays. | The tuberonic acid may have isomerized to a less active form. | 1. Verify the storage conditions of your stock solution (temperature, solvent, age). 2. Analyze the sample by HPLC to check for the presence of isomeric impurities. 3. Prepare fresh solutions from a new or properly stored solid stock for subsequent experiments. |
| New peaks appear in the HPLC chromatogram of my sample over time. | This is a strong indication of isomerization or degradation. | 1. Confirm the identity of the new peaks using mass spectrometry (MS) if available. 2. Discard the old solution and prepare a fresh one. 3. Review and optimize your storage protocol based on the recommendations in this guide (see Table 1). |
| The pH of my buffered experimental solution is slightly acidic or basic. | Non-neutral pH is a known catalyst for tuberonic acid epimerization. | 1. Whenever possible, adjust the pH of your final experimental medium to be as close to neutral (pH 7.0) as possible. 2. Minimize the time the tuberonic acid is in the non-neutral buffer before the experiment begins. |
| Stock solution was left on the benchtop under ambient light. | Exposure to light and room temperature can accelerate isomerization and degradation. | 1. Immediately store the solution at -20°C in the dark. 2. Before the next use, run an HPLC check to assess its purity. 3. Adopt a strict handling protocol: always keep stock solutions on ice and protected from light (e.g., in amber vials or wrapped in foil) when not in the freezer. |
Data Presentation
Table 1: Recommended Storage Conditions to Minimize Tuberonic Acid Isomerization
This table summarizes the recommended conditions for storing tuberonic acid based on general chemical principles and data from related compounds. Users should validate these conditions for their specific long-term applications.
| Parameter | Solid Compound | Organic Stock Solution | Aqueous Solution | Rationale |
| Temperature | ≤ -20°C | ≤ -20°C | Prepare Fresh (Do not store) | Low temperatures significantly reduce the rate of chemical reactions, including isomerization and degradation.[3] |
| Solvent | N/A | Anhydrous Ethanol, DMSO, or DMF | PBS or other aqueous buffers | Organic solvents provide a more stable environment than water. Aqueous solutions can facilitate hydrolysis and are not recommended for storage.[1] |
| pH | N/A | N/A (unbuffered) | ~7.0 (Neutral) | Both acidic and basic conditions can catalyze epimerization. Neutral pH is optimal for stability. |
| Light Exposure | Store in Dark | Store in Amber Vials or Wrapped in Foil | Protect from Light During Use | Jasmonates are sensitive to light, which can provide the energy for isomerization and degradation. |
| Atmosphere | Store under Inert Gas (e.g., Argon) | Purge with Inert Gas before Sealing | N/A | Minimizing exposure to oxygen reduces the risk of oxidative degradation. |
| Additives | N/A | Optional: Add 0.01-0.1% α-tocopherol or BHT | N/A | Antioxidants can prevent degradation from radical oxidation processes.[1][2] |
Experimental Protocols
Protocol: HPLC Analysis for Quantifying Tuberonic Acid Isomerization
This protocol provides a general method for the separation of tuberonic acid and its potential isomers using reverse-phase HPLC. This method should be optimized and validated for your specific instrumentation and requirements.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Phosphoric acid or formic acid.
-
Tuberonic acid standard and sample solutions.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic or Gradient. Start with an isocratic elution of 30-40% B. If separation is not optimal, a shallow gradient may be required (e.g., 30% to 50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (for the carboxyl group).
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Dilute the tuberonic acid stock solution to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL) using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a fresh, high-purity tuberonic acid standard to determine its retention time.
-
Inject the aged or suspect sample solution.
-
Monitor the chromatogram for the appearance of new peaks or a shift in the peak area ratios. The primary isomer, the trans-epimer, is expected to elute close to the main tuberonic acid peak.
-
The percentage of isomerization can be estimated by calculating the relative peak areas (assuming a similar response factor for the isomers).
Visualizations
Caption: Chemical pathway showing the isomerization and degradation of tuberonic acid.
Caption: Workflow for conducting a long-term stability study of tuberonic acid.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
selecting the right internal standard for tuberonic acid analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the right internal standard for tuberonic acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for tuberonic acid analysis?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of tuberonic acid, such as deuterated tuberonic acid (e.g., tuberonic acid-d4). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which provides the most accurate quantification.[1][2]
Q2: Are there commercially available deuterated internal standards for tuberonic acid?
A2: As of the latest search, a commercially available deuterated tuberonic acid internal standard is not readily found. This may require custom synthesis.
Q3: If a deuterated internal standard is unavailable, what are the alternatives?
A3: A structural analog can be used as an alternative internal standard. The analog should be a compound with a similar chemical structure and physicochemical properties to tuberonic acid, but with a different mass that can be distinguished by the mass spectrometer.[3] It is crucial that the chosen analog is not naturally present in the samples being analyzed.
Q4: How do I choose a suitable structural analog internal standard?
A4: When selecting a structural analog, consider the following:
-
Structural Similarity: The core structure should be similar to tuberonic acid to ensure comparable extraction efficiency and chromatographic behavior.
-
Ionization Efficiency: The analog should ionize similarly to tuberonic acid under the chosen mass spectrometry conditions.
-
Chromatographic Co-elution: Ideally, the analog should elute close to tuberonic acid without overlapping.
-
Mass Difference: The mass-to-charge ratio (m/z) of the analog must be different enough from tuberonic acid to be clearly resolved by the mass spectrometer.
-
Commercial Availability and Purity: The analog should be readily available in high purity.
Q5: What are the key parameters to consider for LC-MS/MS method development for tuberonic acid?
A5: Key parameters for LC-MS/MS method development include selecting the appropriate column, mobile phase composition, gradient elution profile, and mass spectrometer settings (e.g., ionization mode, precursor and product ions, collision energy). A C18 column is often a good starting point for the separation of organic acids like tuberonic acid.[4][5]
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Internal Standard Spiking | - Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest stage of sample preparation.- Verify the stability of the internal standard stock solution. | The internal standard corrects for variability introduced during sample processing; inconsistent addition will lead to inaccurate results.[2] |
| Matrix Effects | - Perform a post-extraction addition experiment to assess ion suppression or enhancement.- Develop a more rigorous sample cleanup procedure (e.g., solid-phase extraction).- Dilute the sample extract to reduce the concentration of interfering matrix components. | The sample matrix can interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.[6][7][8] |
| Poor Chromatographic Peak Shape | - Optimize the mobile phase composition and gradient.- Check for column contamination or degradation.- Ensure the injection solvent is compatible with the mobile phase. | Poor peak shape can lead to inconsistent integration and, therefore, variable results. |
Issue 2: No or Low Signal for Tuberonic Acid
| Possible Cause | Troubleshooting Steps | Rationale |
| Inefficient Extraction | - Evaluate different extraction solvents and techniques.- Optimize pH of the extraction solvent, as tuberonic acid is a carboxylic acid. | The analyte must be efficiently extracted from the sample matrix to be detected. |
| Suboptimal Mass Spectrometry Parameters | - Perform direct infusion of a tuberonic acid standard to optimize precursor and product ions, and collision energy.- Ensure the mass spectrometer is properly calibrated. | Correct MS/MS parameters are crucial for sensitive and specific detection. |
| Degradation of Tuberonic Acid | - Minimize sample exposure to high temperatures and extreme pH.- Analyze samples as quickly as possible after preparation. | Tuberonic acid may be sensitive to certain environmental conditions. |
Data Presentation
Table 1: Key Mass Spectrometry Parameters for Tuberonic Acid Identification
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₄ | [9] |
| Pseudo molecular weight [M+H]⁺ | 227.1278 | [9] |
| MS/MS Fragment Ions (m/z) | 209.1172, 191.1065, 163.1117 | [9] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Tuberonic Acid from Plant Tissue
-
Homogenization: Homogenize 50-100 mg of fresh plant tissue in a suitable solvent (e.g., methanol (B129727)/water mixture) after flash-freezing in liquid nitrogen.[10][11]
-
Internal Standard Spiking: Add a known amount of the selected internal standard (deuterated tuberonic acid or a structural analog) to the homogenate.
-
Extraction: Vortex the mixture vigorously and centrifuge to pellet solid debris.
-
Cleanup (if necessary): Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]
Protocol 2: LC-MS/MS Method Development for Tuberonic Acid
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[5]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute tuberonic acid.
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tuberonic Acid: Monitor the transition from the precursor ion (m/z 227.1) to one or two of its most abundant product ions (e.g., m/z 209.1, 191.1).[9]
-
Internal Standard: Determine the appropriate MRM transition for the chosen internal standard.
-
-
Mandatory Visualization
Caption: Workflow for selecting an internal standard for tuberonic acid analysis.
Caption: Troubleshooting guide for high variability in tuberonic acid quantification.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for the quantitation of IMB-YH-4py5-2H, an antituberculosis candidate, and its application to the pharmacokinetic study | PLOS One [journals.plos.org]
- 5. Development and validation of a sensitive LC-MS/MS method for the quantitation of IMB-YH-4py5-2H, an antituberculosis candidate, and its application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
dealing with low endogenous levels of tuberonic acid
Welcome to the technical support center for tuberonic acid research. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low endogenous levels of tuberonic acid in experimental settings. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during its quantification and analysis.
Frequently Asked Questions (FAQs)
Q1: What is tuberonic acid and what is its biological role?
A1: Tuberonic acid (TA) is a plant hormone, structurally related to jasmonic acid (JA).[1][2] It is considered a derivative of jasmonic acid, specifically 12-hydroxy jasmonic acid.[2][3] Its primary recognized role is in plant physiology, most notably in the induction of tuber formation in potatoes.[1][4] Beyond this, it is involved in various plant developmental processes and responses to stress.[4] In its inactive form, it is often stored as tuberonic acid glucoside (TAG), a molecule where a sugar is attached, which can be activated by enzyme hydrolysis.[5][6]
Q2: Why are endogenous levels of tuberonic acid typically low?
A2: Tuberonic acid is a signaling molecule, and like many such molecules, it is synthesized in response to specific developmental or environmental cues.[7] Plants store it in an inactive glycosylated form (TAG) and only release the active tuberonic acid when needed.[5][6] Its synthesis from jasmonic acid is a tightly regulated process, and its levels can be transient, making detection of high endogenous concentrations challenging without the proper stimulus.[1]
Q3: What is the relationship between tuberonic acid and jasmonic acid?
A3: Tuberonic acid is a hydroxylated derivative of jasmonic acid.[1][8] They are both part of the jasmonate family of plant hormones and share structural similarities.[8] The biosynthesis of tuberonic acid and its glucoside (TAG) proceeds from jasmonic acid through hydroxylation and subsequent glycosylation.[5] Due to this close relationship, they are often involved in similar signaling pathways that regulate plant growth, development, and defense mechanisms.[1][4]
Q4: What are the main challenges in quantifying low levels of tuberonic acid?
A4: The primary challenges in quantifying low endogenous levels of tuberonic acid include issues with sensitivity, selectivity, and specificity in analytical assays.[9] Low concentrations can be near the detection limit of instruments, leading to high variability.[10] Matrix effects from other compounds in a biological sample can interfere with the signal, and separating tuberonic acid from structurally similar molecules like jasmonic acid requires highly specific methods.[9][11]
Troubleshooting Guides
This section provides practical guidance for common issues encountered during tuberonic acid experiments.
Data Presentation: Tuberonic Acid Quantification Parameters
The following table summarizes typical parameters that researchers might encounter or need to optimize when quantifying tuberonic acid, particularly when dealing with low concentrations.
| Parameter | Typical Range / Method | Rationale & Considerations |
| Sample Type | Plant leaves, tubers, cell cultures | The concentration of tuberonic acid can vary significantly between different tissues and developmental stages.[1] |
| Extraction Solvent | Methanol, Chloroform:Methanol (2:1 v/v) | Choice of solvent affects extraction efficiency. A Folch method is common for lipid-based molecules.[10] |
| Internal Standard | Isotopically labeled standards (e.g., oleic acid-d9), Odd-chain fatty acids (e.g., tricosanoic acid) | Crucial for correcting variability in sample preparation, extraction, and injection volume.[10] |
| Quantification Method | LC-MS/MS, GC-MS | These methods offer the high sensitivity and selectivity required for low-level quantification.[10][12] |
| Derivatization (for GC-MS) | Esterification (e.g., FAMEs), Silylation (e.g., TMS esters) | Necessary to increase the volatility of tuberonic acid for gas chromatography. Incomplete derivatization is a common source of variability.[10] |
| Limit of Quantification (LOQ) | 0.1 - 10 µM (Method Dependent) | The LOQ must be low enough to reliably measure endogenous levels. Optimization of the method may be required to improve sensitivity.[11] |
| Supplementation Concentration | 5 - 50 µM | For experiments requiring exogenous application, concentrations are typically in the low micromolar range to elicit a biological response.[1] |
Experimental Protocols
Protocol 1: General Methodology for Tuberonic Acid Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of tuberonic acid from plant tissue. Note: This is a template and must be optimized for your specific sample type and instrumentation.
-
Sample Preparation & Homogenization:
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue into a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Record the exact weight of the tissue used.
-
-
Internal Standard Spiking:
-
To the homogenized powder, add a known amount of an appropriate internal standard (e.g., a deuterated analog). This should be done at the earliest stage to account for losses during extraction.[10]
-
-
Lipid Extraction (Folch Method):
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.6 mL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, including tuberonic acid.[10]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for separation.
-
Optimize the mobile phase gradient and mass spectrometer parameters (e.g., ion source settings, collision energy) for tuberonic acid and the internal standard.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[13]
-
-
Quantification:
-
Generate a calibration curve using standards of known tuberonic acid concentrations, prepared in the same matrix if possible.
-
Calculate the concentration in your samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[10]
-
Mandatory Visualizations
Caption: Simplified signaling pathway for tuberonic acid.
Caption: General experimental workflow for tuberonic acid analysis.
Troubleshooting Specific Issues
Q5: I am seeing high variability and poor reproducibility in my quantification results. What are the likely causes?
A5: High variability is a common problem when dealing with low-concentration analytes.[10] Consider the following potential sources of error:
-
Inconsistent Sample Homogenization: Ensure your tissue sample is completely uniform before taking an aliquot for extraction.[10]
-
Inaccurate Internal Standard Addition: The internal standard must be added precisely and at the very beginning of the workflow to account for all subsequent variations.[10] Check the stability and concentration of your standard stock solution.
-
Incomplete Derivatization (GC-MS): If using GC-MS, ensure the derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent concentration. Ensure your sample is free of water, as it can quench many derivatization reactions.[10]
-
Instrument Contamination or Carryover: Low endogenous levels are easily affected by carryover from previous, more concentrated samples. Run blank injections between samples to check for and mitigate this issue.[11]
Q6: My signal is too low and I cannot reliably detect tuberonic acid. How can I improve the sensitivity of my measurement?
A6: Improving sensitivity requires optimizing several steps in the protocol:
-
Increase Sample Amount: If possible, start with a larger amount of initial tissue to increase the total amount of analyte.
-
Optimize Extraction: Ensure your extraction protocol is efficient for tuberonic acid. You may need to test different solvent systems.
-
Concentrate the Sample: Reconstitute the final dried extract in a smaller volume. Be cautious, as this will also concentrate any interfering matrix components.
-
Enhance Mass Spectrometer Signal: For LC-MS, meticulously optimize the ion source parameters (e.g., gas flows, temperatures, voltages) and compound-specific parameters (e.g., collision energy) to maximize the signal for your specific transitions.[12]
Q7: I am considering using exogenous tuberonic acid to supplement my cell culture or plant system. What should I consider?
A7: Supplementation can be an effective way to study the effects of tuberonic acid when endogenous levels are too low.
-
Solubility: Tuberonic acid is an organic acid and may have limited solubility in aqueous media. Consider dissolving it in a small amount of a solvent like ethanol (B145695) or DMSO before diluting it to the final concentration in your culture medium. Always run a vehicle control (medium with the solvent only) to ensure the solvent itself is not causing an effect.[14]
-
Concentration: The effective concentration can vary widely between systems. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.[15]
-
Stability: The stability of tuberonic acid in your experimental medium should be considered, especially for long-term experiments. It may degrade over time, requiring replenishment.
Q8: Can I use tuberonic acid glucoside (TAG) in my experiments instead?
A8: Yes, using TAG can be a valuable approach. TAG is the inactive storage form and is generally more stable.[5][6] This can be useful if you want to study the metabolic activation of tuberonic acid. Your experimental system must have the necessary β-glucosidase enzymes to hydrolyze TAG and release the active tuberonic acid.[5] If you apply TAG, you can then measure the appearance of TA over time to study the activity of these enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Tuberonic acid | 124649-26-9 [smolecule.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for tuberonic acid experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing buffer conditions in experiments involving tuberonic acid. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the stability and activity of tuberonic acid in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a buffer when working with tuberonic acid?
A1: The optimal buffering range for tuberonic acid, a carboxylic acid, is near its acid dissociation constant (pKa). The pKa for the structurally similar plant hormone jasmonic acid is 4.71.[1][2] Therefore, a buffer with a pH between 4.0 and 6.0 is recommended to maintain tuberonic acid in a stable, protonated state and ensure maximal activity and consistency in bioassays.
Q2: How should I dissolve tuberonic acid for my experiments?
A2: Tuberonic acid and other jasmonates have limited solubility in aqueous solutions. The recommended procedure is to first create a concentrated stock solution by dissolving the compound in an organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethyl formamide.[3] This stock solution can then be diluted to the final working concentration in your chosen aqueous buffer immediately before use. It is crucial to ensure the final concentration of the organic solvent is minimal, as it may have physiological effects on biological systems.[3]
Q3: My tuberonic acid solution is cloudy or has a precipitate. What is the cause?
A3: Cloudiness or precipitation upon dilution of the organic stock solution into an aqueous buffer is a common issue related to poor solubility. This can occur if the final concentration of tuberonic acid exceeds its solubility limit in the aqueous buffer or if the concentration of the organic solvent is too low to maintain solubility. To resolve this, try decreasing the final working concentration of tuberonic acid or slightly increasing the percentage of the organic solvent, ensuring it remains within a range that does not affect your experimental model.
Q4: How does buffer choice impact the stability of tuberonic acid?
A4: Buffer composition can significantly impact the stability of tuberonic acid. As a lipid-derived molecule, it can undergo degradation through oxidation or hydrolysis, processes that can be influenced by pH and temperature.[4][5] It is recommended to use freshly prepared buffers and to store tuberonic acid stock solutions at -20°C or -80°C in a tightly sealed, light-protected container.[6] Aqueous working solutions should ideally be prepared fresh for each experiment and not stored for more than a day to minimize degradation.[3]
Q5: Which buffer systems are compatible with downstream applications like mass spectrometry?
A5: If you plan to analyze your samples using mass spectrometry (MS), it is critical to use volatile buffers that will not interfere with ionization. Phosphate-based buffers (like PBS) are non-volatile and must be removed. Recommended volatile buffers include ammonium (B1175870) acetate (B1210297) or ammonium formate, which are effective in the acidic to neutral pH range and will vaporize during the MS analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Bioactivity | Degradation: Tuberonic acid may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged time in aqueous solution. | Prepare fresh working solutions from a properly stored (-20°C or colder) stock for each experiment. Avoid storing diluted aqueous solutions.[3][6] |
| Suboptimal pH: The buffer pH may be outside the optimal range (pH 4.0-6.0), affecting the compound's charge state and its ability to interact with its target. | Prepare a fresh buffer and verify the pH. Use a buffer system effective in the pH 4.0-6.0 range, such as a citrate (B86180) or acetate buffer. | |
| Solvent Interference: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the compound may be high enough to cause artifacts in the bioassay. | Perform a solvent control experiment to determine the tolerance of your system. Keep the final solvent concentration below 0.1% whenever possible. | |
| Poor Solubility / Precipitation | Low Solvent Concentration: The amount of organic solvent carried over into the final aqueous solution is insufficient to keep the compound dissolved. | When diluting the stock, add it to the buffer with vigorous vortexing. If precipitation persists, consider if a slightly higher final solvent concentration is permissible for your assay. |
| Concentration Too High: The final working concentration of tuberonic acid exceeds its solubility limit in the aqueous medium. | Reduce the final concentration of tuberonic acid in your working solution. | |
| Baseline Drift in SPR or ITC | Buffer Mismatch: The buffer used to dissolve the analyte (tuberonic acid) does not exactly match the running buffer. | Ensure the final dilution buffer for the analyte is identical to the running buffer, including the pH and the concentration of any additives and organic solvent. |
| Compound Instability: The compound is degrading over the course of a long experiment, causing a change in the solution's properties. | Prepare the tuberonic acid solution immediately before starting the experiment. For long runs, consider using an autosampler with temperature control. |
Experimental Protocols
Protocol 1: Preparation of Tuberonic Acid Stock and Working Solutions
This protocol describes the standard procedure for preparing a tuberonic acid solution for use in typical bioassays.
-
Materials:
-
Tuberonic acid (solid/oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Appropriate aqueous experimental buffer (e.g., 0.1 M Sodium Acetate, pH 5.0)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of tuberonic acid (Molecular Weight: 226.27 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the tuberonic acid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6]
-
-
Procedure for Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Prepare the required volume of your aqueous experimental buffer.
-
Perform a serial dilution. For a 10 µM solution, dilute the stock 1:1000 into the aqueous buffer (e.g., add 1 µL of 10 mM stock to 999 µL of buffer).
-
Add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Use the working solution immediately. Do not store aqueous working solutions for more than one day.[3]
-
Protocol 2: Quantitative Gene Expression Assay in Arabidopsis thaliana
This protocol details a method to quantify the expression of tuberonic acid-responsive genes (e.g., JAZ or MYC family genes) in Arabidopsis seedlings.
-
Plant Growth and Treatment:
-
Grow Arabidopsis thaliana seedlings on a suitable medium (e.g., 0.5x MS agar) for 10-14 days under controlled conditions.
-
Prepare a working solution of tuberonic acid (e.g., 50 µM) in liquid MS medium using the method from Protocol 1. Include a mock control with the same final concentration of solvent.
-
Treat the seedlings by flooding the plates with the tuberonic acid or mock solution.
-
Incubate for the desired time (e.g., 3, 6, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest seedling tissue, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.[7]
-
-
Quantitative RT-PCR (qRT-PCR):
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for your target gene(s) (e.g., JAZ2, MYC2) and a reference gene (e.g., ACTIN2), and diluted cDNA template.[7]
-
Use the following typical thermal cycling conditions:
-
Analyze the results using the 2-ΔΔCt method to determine the relative gene expression levels.[6]
-
Visualizations
Caption: Workflow for selecting an optimal buffer for tuberonic acid experiments.
Caption: Troubleshooting flowchart for tuberonic acid experimental issues.
Caption: Simplified signaling pathway for tuberonic acid in plant cells.
References
- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of marker genes for jasmonic acid signaling in shoots and roots of wheat - PMC [pmc.ncbi.nlm.nih.gov]
avoiding contamination in tuberonic acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in tuberonic acid stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.
Troubleshooting Contamination in Tuberonic Acid Stock Solutions
| Issue | Possible Cause | Solution |
| Visible microbial growth (cloudiness, films, or clumps) in the stock solution. | 1. Non-sterile equipment or reagents.2. Improper aseptic technique during preparation.3. Contaminated work area (laminar flow hood, benchtop). | 1. Discard the contaminated stock solution. Do not attempt to salvage it.2. Review and reinforce aseptic techniques. Ensure all glassware, pipette tips, and containers are properly sterilized (autoclaved or sterile, disposable).3. Sterilize the solvent and water used for preparing the solution by autoclaving or using a 0.22 µm filter.[1]4. Thoroughly disinfect the work area with 70% ethanol (B145695) before and after use.[2][3] |
| Precipitate forms in the stock solution upon storage. | 1. Poor solubility of tuberonic acid in the chosen solvent.2. The concentration of the stock solution is too high.3. The storage temperature is too low, causing the solute to fall out of solution. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at a slightly warmer temperature (e.g., 4°C instead of -20°C for short-term storage), but be mindful of potential degradation.2. Prepare a new, more dilute stock solution. 3. Consider using a different solvent. Tuberonic acid is reported to be soluble in methanol (B129727) at 10 mg/mL.[4] For other solvents, a solubility test is recommended. |
| Inconsistent or unexpected experimental results. | 1. Degradation of tuberonic acid in the stock solution due to improper storage (e.g., exposure to light or high temperatures).2. Chemical contamination of the stock solution from improperly cleaned glassware or contaminated reagents. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions protected from light in amber vials or by wrapping the container in aluminum foil.3. Store at the recommended temperature. For long-term storage of tuberonic acid in solvent, -80°C is recommended.[5]4. Use high-purity solvents and reagents. 5. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for dissolving tuberonic acid?
Tuberonic acid is commercially available as a 10 mg/mL solution in methanol, indicating good solubility in this solvent.[4] For other common laboratory solvents such as DMSO and ethanol, it is advisable to perform a small-scale solubility test to determine the optimal concentration for your stock solution. Generally, for jasmonates and other organic acids, dissolving the powder in a small amount of a polar organic solvent like ethanol or DMSO before diluting with water is a common practice.[6][7]
2. How should I sterilize my tuberonic acid stock solution?
Tuberonic acid, like many plant growth regulators, is likely heat-labile. Therefore, autoclaving is not recommended as it can lead to degradation. The preferred method for sterilizing tuberonic acid stock solutions is filter sterilization . Use a sterile syringe filter with a pore size of 0.22 µm to pass the solution into a sterile container.
3. What are the optimal storage conditions for tuberonic acid stock solutions?
For long-term storage, it is recommended to store tuberonic acid stock solutions at -80°C .[5] For short-term storage, -20°C is also a common practice. To minimize degradation from light, store the solutions in amber vials or wrap clear vials in aluminum foil. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
4. How can I prevent microbial contamination when preparing my stock solution?
Strict aseptic technique is crucial.[8][2] This includes:
-
Working in a laminar flow hood or a similarly clean environment.
-
Wearing appropriate personal protective equipment (gloves, lab coat).
-
Disinfecting all surfaces and equipment with 70% ethanol.[3]
-
Using sterile glassware, pipette tips, and other equipment.
-
Opening sterile containers for the minimum time necessary and close to a flame if working on an open bench.[2]
5. My cells are showing signs of toxicity. Could it be the tuberonic acid stock solution?
While tuberonic acid itself may have effects on cell growth, toxicity can also be caused by the solvent used to prepare the stock solution. Ensure that the final concentration of the solvent (e.g., DMSO or ethanol) in your cell culture medium is below the toxic level for your specific cell line. It is good practice to run a solvent control in your experiments.[9]
Data Presentation
Table 1: Physical and Chemical Properties of Tuberonic Acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₄ | [10][11][12] |
| Molecular Weight | 226.27 g/mol | [10][11][12] |
| IUPAC Name | 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | [10] |
| Synonyms | (+)-Tuberonic Acid, 12-hydroxy-epi-jasmonic acid | [10][12] |
| Appearance | Neat (likely an oil or solid) | [12] |
Table 2: Solubility and Recommended Solvents for Tuberonic Acid
| Solvent | Solubility | Recommendations and Notes |
| Methanol | Reported as a 10 mg/mL solution.[4] | A good initial choice for preparing stock solutions. |
| Ethanol | Expected to be soluble. | Often used for dissolving plant growth regulators. A small-scale solubility test is recommended to determine the maximum concentration. |
| DMSO | Expected to be soluble. | A common solvent for preparing stock solutions of organic compounds for biological assays. Keep the final concentration in media low to avoid cytotoxicity.[13] |
| Water | Likely has low solubility. | Tuberonic acid is an organic acid and may require the addition of a small amount of base (e.g., NaOH) to dissolve in aqueous solutions. However, this may affect the stability and pH of the final solution. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 10 mM Tuberonic Acid Stock Solution in Methanol
Materials:
-
Tuberonic acid (solid)
-
Anhydrous methanol, sterile-filtered
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Vortex mixer
-
Laminar flow hood
-
Sterile 0.22 µm syringe filter and sterile syringe
Procedure:
-
Work in a laminar flow hood and ensure all surfaces are disinfected with 70% ethanol.
-
Calculate the required mass of tuberonic acid. For 1 mL of a 10 mM stock solution (MW = 226.27 g/mol ), you will need 2.26 mg of tuberonic acid.
-
Weigh the tuberonic acid accurately using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile methanol (in this case, 1 mL) to the tube.
-
Vortex the tube until the tuberonic acid is completely dissolved. Gentle warming in a water bath may aid dissolution, but avoid high temperatures.
-
Filter-sterilize the solution. Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new, sterile, light-protected microcentrifuge tube.
-
Label the tube clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for short-term use or aliquot and store at -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for preparing a sterile stock solution of tuberonic acid.
Caption: Role of tuberonic acid in the jasmonate signaling pathway.
References
- 1. Aseptic techniques in plant tissue culture | PPT [slideshare.net]
- 2. Aseptic techniques [practicalbiology.org]
- 3. youtube.com [youtube.com]
- 4. csstc.org [csstc.org]
- 5. Tuberonic acid glucoside | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. benchchem.com [benchchem.com]
- 10. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tuberonic acid | CAS#:124649-26-9 | Chemsrc [chemsrc.com]
- 12. (±)-Tuberonic Acid (~90%) | CymitQuimica [cymitquimica.com]
- 13. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
calibration curve issues in tuberonic acid quantification
Technical Support Center: Tuberonic Acid Quantification
Welcome to the technical support center for tuberonic acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with calibration curves during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is it critical for tuberonic acid quantification?
A calibration curve is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1][2] It is created by measuring the analytical signal (e.g., peak area in LC-MS) of a series of standards with known concentrations.[1][2] By plotting the signal against the concentration, a linear relationship is typically established. This curve is critical as it provides the basis for converting the signal from an experimental sample into a precise concentration, ensuring the accuracy and reliability of the quantification data.[3]
Q2: What is an acceptable R-squared (R²) value for a tuberonic acid calibration curve?
The coefficient of determination, or R-squared (R²), indicates how well the data points fit the linear regression line. For bioanalytical methods, an R² value of ≥ 0.99 is generally considered the minimum for establishing good linearity.[4] However, it's important to also visually inspect the curve and assess the performance of each calibration point, as a high R² value alone does not guarantee a perfect fit.[5]
Q3: What are "matrix effects" and how can they impact my tuberonic acid analysis?
Matrix effects are the alteration (suppression or enhancement) of the ionization of the target analyte (tuberonic acid) by co-eluting compounds from the sample matrix (e.g., plant extract, plasma).[6][7] These effects can lead to inaccurate quantification by causing the instrument's response to be different in the sample compared to the clean standards used for calibration.[7] For plant hormones like tuberonic acid, which are often in complex biological samples, matrix effects are a significant challenge that can compromise accuracy and precision.[8]
Troubleshooting Guide: Calibration Curve Issues
This guide addresses specific problems you might encounter with your tuberonic acid calibration curve.
Problem 1: Poor Linearity (R² < 0.99)
Q: My calibration curve is not linear and the R² value is below the acceptable limit. What are the potential causes and how can I fix it?
A: Poor linearity is a common issue that can stem from several sources. Below is a summary of potential causes and solutions.
Potential Causes & Solutions for Poor Linearity
| Potential Cause | Explanation | Recommended Solution(s) |
| Standard Preparation Error | Inaccurate dilutions, calculation errors, or degradation of the stock solution can lead to standards with incorrect concentrations.[9] | Re-prepare the calibration standards from a fresh, high-purity stock. Use calibrated pipettes and ensure all volumetric glassware is clean. Verify all calculations.[9] |
| Inappropriate Concentration Range | The selected concentration range may be outside the linear dynamic range of the instrument for tuberonic acid. Very high concentrations can cause detector saturation, while very low concentrations may be near the limit of detection (LOD). | Narrow the concentration range. If detector saturation is suspected, dilute the higher concentration standards. If low-end performance is poor, increase the concentration of the lowest standards. |
| Instrument Contamination | Carryover from a previous injection or contamination in the LC-MS system (e.g., column, tubing, ion source) can interfere with the signal. | Run several blank injections (solvent only) to check for carryover. If contamination is present, clean the ion source, flush the system, and consider replacing the guard column or analytical column. |
| Matrix Effects | If using matrix-matched standards, variability in the matrix itself can affect linearity. | Ensure the matrix used for standards is consistent and free of tuberonic acid. Alternatively, use stable isotope-labeled internal standards to compensate for matrix variability. |
| Incorrect Data Processing | Improper peak integration (e.g., splitting peaks, incorrect baseline) will lead to inaccurate peak areas and poor linearity. | Manually review the integration of each standard's peak. Adjust integration parameters to ensure consistent and accurate peak area calculation across all concentrations. |
Below is a workflow to systematically troubleshoot poor linearity issues.
Problem 2: High Signal in Blank Samples
Q: I am detecting a significant peak for tuberonic acid in my blank (solvent-only) injections. What is causing this and what should I do?
A: A signal in the blank indicates system contamination or carryover.
-
Identify the Source: The most common cause is carryover from a high-concentration sample injected previously. Contamination can also originate from the solvent, vials, or sample preparation equipment.
-
Perform Wash Cycles: Inject multiple blanks sequentially. If the peak area decreases with each injection, it confirms sample carryover from the autosampler needle or injection port.
-
Clean the System: If blanks do not resolve the issue, a more thorough cleaning is needed. This may involve flushing the entire LC system with a strong solvent (e.g., isopropanol), cleaning the ion source, and replacing the guard column.
Problem 3: Inconsistent or Non-Reproducible Results
Q: My calibration curves are different every time I run them. Why is this happening?
A: Lack of reproducibility can be caused by several factors:
-
Standard Instability: Tuberonic acid, like many organic acids, may not be stable in solution for long periods.[3] Always prepare fresh calibration standards for each analytical run.
-
Instrument Fluctuation: Changes in mobile phase composition, column temperature, or MS source conditions can lead to variability. Ensure the system is fully equilibrated before starting an analysis and monitor system parameters throughout the run.
-
Inconsistent Sample Preparation: If using matrix-matched standards, variability in the extraction process can introduce inconsistencies. Ensure your sample preparation protocol is robust and followed precisely each time.
Experimental Protocols & Data
Protocol: Preparation of Tuberonic Acid Calibration Standards
This protocol provides a general methodology for preparing calibration standards for LC-MS analysis. Note: This is a representative protocol and should be optimized for your specific instrumentation and sample matrix.
| Step | Procedure | Key Considerations |
| 1. Stock Solution Preparation | Accurately weigh ~1 mg of high-purity (>98%) tuberonic acid standard. Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL primary stock solution. | Use an analytical balance and Class A volumetric flasks. Store the stock solution at -20°C or lower in an amber vial to prevent degradation. |
| 2. Intermediate Stock | Perform a serial dilution from the primary stock to create a working or intermediate stock solution (e.g., 10 µg/mL). | This step helps minimize errors associated with pipetting very small volumes from the concentrated primary stock. |
| 3. Calibration Standards | Prepare a series of at least 6-8 calibration standards by diluting the intermediate stock solution with the analysis mobile phase or a blank sample matrix. | The concentration range should bracket the expected concentration of tuberonic acid in your samples. Prepare standards fresh for each analysis. |
| 4. Blank and Zero Samples | Prepare a blank sample (mobile phase or matrix without analyte or internal standard) and a zero sample (mobile phase or matrix with internal standard only). | These are essential for confirming the absence of contamination and interference. |
| 5. Storage and Use | Analyze the standards immediately after preparation. If short-term storage is necessary, keep them at 4°C in the autosampler. | Avoid repeated freeze-thaw cycles. |
Sample Calibration Curve Data
The table below shows a representative set of concentrations for a tuberonic acid calibration curve and the acceptance criteria.
| Standard Level | Concentration (ng/mL) | Acceptance Criteria |
| Blank | 0 | No significant peak at the retention time of tuberonic acid |
| Cal 1 (LLOQ) | 0.5 | Accuracy: 80-120%; Precision (CV): ≤20% |
| Cal 2 | 1.0 | Accuracy: 85-115%; Precision (CV): ≤15% |
| Cal 3 | 5.0 | Accuracy: 85-115%; Precision (CV): ≤15% |
| Cal 4 | 25.0 | Accuracy: 85-115%; Precision (CV): ≤15% |
| Cal 5 | 100.0 | Accuracy: 85-115%; Precision (CV): ≤15% |
| Cal 6 | 250.0 | Accuracy: 85-115%; Precision (CV): ≤15% |
| Cal 7 (ULOQ) | 500.0 | Accuracy: 80-120%; Precision (CV): ≤20% |
| Overall Curve | - | R-squared (R²): ≥ 0.99 |
Visualized Workflows
The following diagram illustrates the standard experimental workflow for generating a valid calibration curve.
References
- 1. uoninevah.edu.iq [uoninevah.edu.iq]
- 2. anvajo.com [anvajo.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Matrix Effect | PPT [slideshare.net]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Role of Tuberonic Acid in Tuberization: A Comparative Guide
Introduction
The formation of tubers in plants like potatoes (Solanum tuberosum) is a complex developmental process governed by a network of environmental and internal signals. Among the internal chemical messengers, the jasmonate family of phytohormones has been identified as a significant promoter of tuberization. Tuberonic acid (TA), a derivative of jasmonic acid (JA), has been proposed as a key signaling molecule in this process. This guide provides a comparative analysis of tuberonic acid's role in tuberization, supported by experimental data and protocols, to offer researchers and scientists a clear perspective on its function relative to other tuber-inducing compounds.
The central hypothesis posits that under tuber-inducing conditions, such as short photoperiods, jasmonic acid is synthesized and subsequently metabolized to tuberonic acid and its glucoside. These compounds are then thought to act as downstream signals that trigger the morphological and biochemical changes leading to tuber formation. However, the exact signaling pathway and the preeminence of tuberonic acid over other signals remain areas of active research. Some studies suggest that other signals, such as the mobile protein StSP6A and certain mRNAs, are the primary long-distance signals, while jasmonates may play a more localized role in the stolon.[1][2]
Comparative Analysis of Tuber-Inducing Compounds
The efficacy of tuberonic acid and its precursors in inducing tuberization is best understood in comparison to other related compounds and phytohormones. In vitro bioassays, typically using potato stolons or single-node cuttings, are the standard for quantifying the tuber-inducing activity of various substances.
| Compound | Concentration Range | Tuberization Rate (%) | Avg. Tuber Weight (mg) | Observations & Key Findings | Reference |
| Control (No hormone) | N/A | Low / None | N/A | Primarily stolon elongation and root development. | [3] |
| Jasmonic Acid (JA) | 0.5 - 10 µM | High (up to 100%) | Significantly Increased | A potent inducer of tuberization. At 5 µM, JA increased tuber number by a factor of 2.8 and tuber weight by 6.4 compared to kinetin.[3][4] JA application can increase the endogenous levels of tuberonic acid.[5] | [3][4][5] |
| Methyl Jasmonate (MeJA) | 1 - 10 µM | High | Increased | Similar high activity to Jasmonic Acid, often used in vapor form for experiments. | [1] |
| Tuberonic Acid (TA) | 1 - 10 µM | High | Increased | Considered a direct downstream signal; shows strong tuber-inducing activity. | [1] |
| Kinetin (a cytokinin) | 10 - 50 µM | Moderate | Moderately Increased | Promotes tuberization but is generally less potent than jasmonates. A concentration of 11.6 µM was required for effects comparable to 0.5 µM JA.[3] | [3] |
| Sucrose (B13894) | 6 - 8% (w/v) | High (in combination) | Increased | High sucrose concentration in the medium is a critical factor for in vitro tuberization, often used in combination with hormonal treatments.[6] | [6][7] |
Signaling Pathways in Tuberization
The regulation of tuber formation is not governed by a single linear pathway but by a complex network of interacting signals. Key players include photoperiod-regulated mobile signals, phytohormones, and metabolic factors like sucrose.
Jasmonate Signaling Pathway
The proposed pathway for jasmonate-induced tuberization begins with the biosynthesis of Jasmonic Acid from α-linolenic acid. JA is then converted to its active form, JA-isoleucine (JA-Ile), which promotes the degradation of JAZ transcriptional repressors. This de-repression allows transcription factors to activate genes responsible for tuber development. Tuberonic acid is formed through the hydroxylation of jasmonic acid.
Integrated Tuberization Pathway
It is crucial to recognize that jasmonates are part of a larger regulatory network. The primary long-distance signal for tuberization is believed to be the StSP6A protein, an ortholog of FLOWERING LOCUS T (FT).[2] Its production in leaves is regulated by photoperiod. This signal travels to the stolon, where, in conjunction with other factors like StBEL5 mRNA and hormonal balances (e.g., low gibberellin levels), it initiates tuber development. Jasmonates may act downstream or in parallel to amplify this signal within the stolon.
Experimental Protocols
In Vitro Tuberization Bioassay
This protocol is a standard method for assessing the tuber-inducing capacity of chemical compounds.
Objective: To induce the formation of microtubers from single-node cuttings of potato on a sterile medium supplemented with test compounds.
Materials:
-
Healthy, virus-free potato plantlets cultured in vitro.
-
Murashige and Skoog (MS) basal medium, including vitamins.
-
Sucrose (typically 6-8%).
-
Gelling agent (e.g., Agar).
-
Test compounds (e.g., Tuberonic Acid, Jasmonic Acid) at various concentrations.
-
Sterile culture vessels (e.g., test tubes or petri dishes).
-
Sterile scalpels, forceps, and laminar flow hood.
Methodology:
-
Medium Preparation: Prepare MS medium supplemented with a high concentration of sucrose (e.g., 80 g/L).[6] Aliquot the medium into culture vessels. Autoclave to sterilize. For heat-labile compounds, add them to the cooled medium via filter sterilization.
-
Explant Excision: Under sterile conditions in a laminar flow hood, take 3-4 week old potato plantlets and excise single-node segments (a piece of stem with one leaf and an axillary bud).
-
Inoculation: Place one nodal segment onto the surface of the prepared medium in each culture vessel. Ensure the axillary bud is in contact with the medium.
-
Incubation: Incubate the cultures in complete darkness at a controlled temperature (e.g., 18-20°C).[6] Darkness is a critical factor for inducing tuberization in vitro.[6]
-
Data Collection: After 3-6 weeks, record the number of microtubers formed per explant, the percentage of explants forming tubers (tuberization rate), and the fresh/dry weight of the harvested microtubers.
Conclusion
The evidence strongly supports a significant role for the jasmonate family, including tuberonic acid, as potent inducers of potato tuberization.[1][3][4][8] Quantitative data from in vitro assays consistently demonstrate that jasmonic acid and its derivatives are more effective at lower concentrations than other phytohormones like cytokinins.[3][4] However, validating the precise role of tuberonic acid requires placing it within the broader context of a complex regulatory network. The current understanding suggests that while mobile signals from the leaves (StSP6A, StBEL5) act as primary long-distance triggers in response to environmental cues, jasmonates function as crucial signaling molecules within the stolon, possibly amplifying the initial signal and driving the developmental switch from stolon growth to tuber formation. Future research should focus on dissecting the crosstalk between the jasmonate pathway and other signaling cascades to fully elucidate the molecular control of this vital agronomic process.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multiple Signals That Control Tuber Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Jasmonic Acid induces tuberization of potato stolons cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standardization of protocol for in vitro tuberization in potato (Solanum tuberosum) cultivar Kufri Sindhuri | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonic Acid Induces Tuberization of Potato Stolons Cultured in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Tuberonic Acid and its Glucoside in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of tuberonic acid (TA) and its corresponding glucoside (TAG), focusing on their roles as plant growth regulators. The information presented is curated from scientific literature to aid researchers in understanding their distinct biological activities and mechanisms of action.
Introduction: The Role of Tuberonic Acid and its Glucoside in Plant Development
Tuberonic acid (12-hydroxyjasmonic acid) and its glucoside are members of the jasmonate family of plant hormones, which are critical regulators of various developmental processes and stress responses.[1] Tuberonic acid glucoside (TAG) is considered a transport and storage form of the biologically active tuberonic acid (TA).[2] The conversion of TAG to TA is a crucial activation step, catalyzed by the enzyme β-glucosidase, which releases the active aglycone.[3][4] This guide will delve into a functional comparison of these two molecules, supported by experimental evidence.
Comparative Bioactivity: Tuber-Inducing Potential
The following table is a hypothetical representation based on the principle that TAG must be hydrolyzed to TA to exert its full biological effect. The presented data is extrapolated from studies on jasmonic acid's effect on in vitro potato tuberization and the known precursor-product relationship between TAG and TA.
Table 1: Hypothetical Comparative Efficacy of Tuberonic Acid and Tuberonic Acid Glucoside on In Vitro Potato Tuberization
| Concentration (µM) | Tuberonic Acid (TA) - Tuberization Rate (%) | Tuberonic Acid Glucoside (TAG) - Tuberization Rate (%) | Tuberonic Acid (TA) - Average Tuber Weight (mg) | Tuberonic Acid Glucoside (TAG) - Average Tuber Weight (mg) |
| 0 (Control) | 5 | 5 | 10 | 10 |
| 0.1 | 30 | 10 | 25 | 15 |
| 1 | 75 | 35 | 60 | 30 |
| 10 | 95 | 60 | 110 | 55 |
| 50 | 90 (slight inhibition) | 70 | 95 | 65 |
Note: This data is illustrative and intended to reflect the expected lower activity of the glucoside compared to the aglycone. Actual experimental results may vary.
Mechanism of Action and Signaling Pathway
Tuberonic acid, as a hydroxylated form of jasmonic acid, is believed to exert its effects through the canonical jasmonate signaling pathway. This pathway is central to the regulation of gene expression for a wide range of developmental and defense-related processes.
The core of the jasmonate signaling pathway involves the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[5][6] In the absence of a jasmonate signal, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.
The binding of a bioactive jasmonate, such as jasmonoyl-isoleucine (JA-Ile), to the COI1-JAZ co-receptor complex targets the JAZ protein for degradation by the 26S proteasome.[5] This degradation releases the transcription factors, allowing them to activate gene expression.
While the direct interaction of tuberonic acid with the COI1-JAZ complex has not been as extensively studied as that of JA-Ile, it is hypothesized that as a bioactive jasmonate, it can also promote this interaction. However, studies on other hydroxylated jasmonates suggest that this modification can alter bioactivity, in some cases leading to a partial switch-off of jasmonate signaling.[7] This suggests that tuberonic acid might modulate the jasmonate signaling pathway with different specificity or efficacy compared to JA-Ile.
Tuberonic acid glucoside, being a larger and more polar molecule, is not expected to directly interact with the COI1-JAZ complex. Its activity is contingent on its hydrolysis to tuberonic acid.
Caption: Proposed signaling pathway of Tuberonic Acid.
Experimental Protocols
In Vitro Potato Tuberization Bioassay (Single-Node Cuttings)
This bioassay is a standard method to assess the tuber-inducing activity of various compounds.
Materials:
-
Virus-free potato plantlets (e.g., Solanum tuberosum L. cv. 'Kennebec') grown in vitro.
-
Murashige and Skoog (MS) basal medium, including vitamins.
-
Agar.
-
Test compounds: Tuberonic acid and Tuberonic acid glucoside.
-
Sterile culture vessels (e.g., test tubes or petri dishes).
-
Sterile scalpels and forceps.
-
Laminar flow hood.
Procedure:
-
Preparation of Plant Material: Use in vitro-grown potato plantlets that are 4-6 weeks old.
-
Explant Preparation: Under sterile conditions in a laminar flow hood, excise single-node segments (approximately 1 cm in length) from the middle part of the plantlet stems. Each segment should contain one axillary bud.
-
Culture Medium Preparation: Prepare MS medium supplemented with a high concentration of sucrose (e.g., 8% w/v) to promote tuberization. Aliquot the medium into culture vessels.
-
Incorporation of Test Compounds: Add filter-sterilized tuberonic acid or tuberonic acid glucoside to the autoclaved and cooled MS medium at various concentrations (e.g., 0.1, 1, 10, 50 µM). A control group with no added test compound should be included.
-
Culturing: Place one single-node cutting vertically on the surface of the medium in each culture vessel.
-
Incubation: Incubate the cultures in the dark at a constant temperature (e.g., 20°C) for 3-4 weeks.
-
Data Collection: After the incubation period, record the following parameters:
-
Percentage of explants forming microtubers.
-
Average number of microtubers per explant.
-
Average fresh and dry weight of microtubers.
-
Morphology of the microtubers.
-
Caption: Workflow for the in vitro potato tuberization bioassay.
Enzymatic Hydrolysis of Tuberonic Acid Glucoside
To confirm that the bioactivity of TAG is dependent on its conversion to TA, an enzymatic hydrolysis experiment can be performed.
Materials:
-
Tuberonic acid glucoside solution.
-
β-glucosidase from a commercial source (e.g., from almonds).
-
Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).
-
Incubator or water bath.
-
Method for quenching the reaction (e.g., heat inactivation or addition of a stop solution like sodium carbonate).
-
Analytical method to quantify TA and TAG (e.g., HPLC-MS).
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing a known concentration of tuberonic acid glucoside in the reaction buffer.
-
Enzyme Addition: Add β-glucosidase to the reaction mixture. A control reaction without the enzyme should be run in parallel.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by heat-inactivating the enzyme (e.g., boiling for 5-10 minutes) or by adding a stop solution.
-
Analysis: Analyze the reaction mixture using HPLC-MS to quantify the amounts of remaining TAG and the newly formed TA.
-
Bioassay of Hydrolyzed Product: The resulting solution containing the enzymatically produced TA can then be used in the in vitro tuberization bioassay described above to confirm its biological activity.
Caption: Workflow for enzymatic hydrolysis of TAG.
Conclusion
Tuberonic acid is the biologically active form of the plant hormone responsible for inducing tuberization and other jasmonate-related responses. Its glucoside, tuberonic acid glucoside, serves as a stable, transportable precursor that requires enzymatic hydrolysis to become active. This conversion provides a regulatory checkpoint for modulating jasmonate signaling in plants. For researchers in drug development and plant science, understanding this functional difference is key to designing experiments and interpreting results related to the physiological effects of these compounds. Future research should focus on obtaining direct comparative quantitative data to further elucidate the subtleties of their bioactivities.
References
- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interactions with the COI1 F-box protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a beta-glucosidase hydrolyzing tuberonic acid glucoside in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Gene Expression by Tuberonic Acid and Methyl Jasmonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression induced by tuberonic acid (TA) and methyl jasmonate (MeJA). While both are oxylipins derived from the octadecanoid pathway and play roles in plant development and stress responses, their effects on gene expression and their signaling mechanisms appear to diverge significantly. This document synthesizes available experimental data to highlight these differences, offering insights for researchers in plant biology and drug development.
Executive Summary
Methyl jasmonate is a well-established elicitor of broad-spectrum defense and stress-responsive gene expression in plants. Its signaling is predominantly mediated by the COI1-JAZ co-receptor complex, leading to the transcriptional regulation of a vast number of genes. In contrast, the role of tuberonic acid in gene expression is less characterized and appears to be more specialized, primarily associated with the induction of tuber formation in potatoes. Emerging evidence suggests that tuberonic acid and its glucoside may function through a signaling pathway independent of the canonical COI1-JAZ system, indicating a distinct mode of action and potentially a more targeted set of downstream genes. This guide presents a comparison based on the current understanding, acknowledging the limited direct comparative transcriptomic data for tuberonic acid.
Data Presentation: Quantitative Comparison of Gene Expression
| Feature | Methyl Jasmonate (MeJA) | Tuberonic Acid (TA) & Tuberonic Acid Glucoside (TAG) |
| Number of Differentially Expressed Genes (DEGs) | High; often thousands of genes are up- or down-regulated.[1][2][3] | Expected to be lower and more specific; primarily genes related to tuber development.[4][5][6][7] |
| Primary Biological Processes Affected | Defense response, stress signaling, secondary metabolite biosynthesis, senescence, wounding response.[1][2][8] | Tuber induction and development, storage protein synthesis, starch accumulation.[4][5][9] |
| Key Upregulated Gene Families/Pathways | Jasmonate biosynthesis genes (e.g., LOX, AOS, AOC), transcription factors (e.g., MYC2, ERFs), defense-related proteins (e.g., proteinase inhibitors, VSP), secondary metabolism pathways (e.g., alkaloids, terpenoids).[1][2] | Genes involved in starch biosynthesis, storage protein genes (e.g., patatin), and genes regulating cell division and expansion in stolons.[5] |
| Signaling Pathway Dependency | Primarily dependent on the COI1-JAZ co-receptor complex for signaling.[10][11][12][13] | Potentially acts through a COI1-JAZ-independent pathway.[10] |
Signaling Pathways: A Tale of Two Mechanisms
The signaling pathways of methyl jasmonate and tuberonic acid appear to be a key point of divergence. MeJA, or more precisely its bioactive form jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein COI1, promoting the ubiquitination and subsequent degradation of JAZ repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of a wide array of jasmonate-responsive genes.
Tuberonic acid glucoside, on the other hand, has been shown to induce physiological responses such as leaf closing in Samanea saman in a manner that is independent of the COI1-JAZ pathway. This suggests the existence of a distinct receptor and downstream signaling cascade for tuberonic acid, which would explain its more specific effects on gene expression.
Experimental Protocols
Detailed methodologies for studying the effects of these compounds on gene expression are crucial for reproducible research. Below are representative protocols for MeJA treatment and subsequent RNA-sequencing analysis. A similar protocol could be adapted for tuberonic acid treatment.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Col-0) is a common model organism.
-
Growth: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
Methyl Jasmonate Treatment
-
Preparation of MeJA solution: A stock solution of MeJA is prepared in ethanol (B145695) and diluted to the final working concentration (e.g., 50-100 µM) in sterile water or MS liquid medium.
-
Treatment: Seedlings at a specific developmental stage (e.g., 10-14 days old) are sprayed with the MeJA solution or transferred to liquid MS medium containing MeJA. Control plants are treated with the same solution lacking MeJA.
-
Time Course: Samples are harvested at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to capture the dynamics of gene expression.[1] Harvested tissue is immediately frozen in liquid nitrogen and stored at -80°C.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.[14][15] RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to create the sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-Seq Data
A generalized workflow for the bioinformatic analysis of the sequencing data is depicted below.
Conclusion
The comparison between tuberonic acid and methyl jasmonate reveals a fascinating divergence in the signaling and function of closely related plant hormones. While MeJA acts as a master regulator of defense and stress responses, affecting a broad suite of genes through the well-characterized COI1-JAZ pathway, tuberonic acid appears to have a more specialized role, particularly in tuberization, and likely utilizes a distinct, COI1-JAZ-independent signaling mechanism. Further research, including direct comparative transcriptomic studies, is necessary to fully elucidate the gene regulatory networks governed by tuberonic acid and to understand the molecular basis of its specific biological functions. Such studies will not only advance our fundamental understanding of plant hormone signaling but also open new avenues for targeted crop improvement and the development of novel plant growth regulators.
References
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. Systematic Identification of Methyl Jasmonate-Responsive Long Noncoding RNAs and Their Nearby Coding Genes Unveils Their Potential Defence Roles in Tobacco BY-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome Analysis Reveals Novel Genes Potentially Involved in Tuberization in Potato | MDPI [mdpi.com]
- 5. Gene expression during tuber development in potato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transcriptomics Identifies Differentially Expressed Genes Inducing Tuber Formation in Early- and Late-Maturing Potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonate-Responsive Gene Expression | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Xenobiotic- and Jasmonic Acid-Inducible Signal Transduction Pathways Have Become Interdependent at the Arabidopsis CYP81D11 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA-Seq protocols for non-model species [protocols.io]
Comparative Metabolomics of Tuberonic Acid-Treated Plants: A Guide for Researchers
This guide provides a comparative analysis of the metabolomic profiles of plants treated with tuberonic acid versus untreated control plants. Tuberonic acid, a derivative of jasmonic acid, is a signaling molecule involved in plant defense and development. Understanding its impact on the plant metabolome is crucial for research in plant science and the development of novel agrochemicals and pharmaceuticals. This document presents expected quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Metabolomic Data Summary
The following table summarizes the anticipated quantitative changes in key metabolites in tuberonic acid-treated plants compared to untreated controls. These changes are based on the known roles of jasmonates in inducing defense responses and secondary metabolism. The data is representative and specific fold changes may vary depending on the plant species, experimental conditions, and analytical methods used.
| Metabolite Class | Metabolite Example | Expected Change in Tuberonic Acid-Treated Plants | Putative Function |
| Amino Acids | Proline | Increased | Osmoprotectant, stress indicator |
| Tryptophan | Increased | Precursor for secondary metabolites | |
| Aspartic Acid | Decreased | Precursor for other amino acids | |
| Phenylpropanoids | Salicylic Acid | Increased | Phytohormone in defense signaling |
| Caffeic Acid | Increased | Antioxidant, precursor for lignin | |
| Ferulic Acid | Increased | Antioxidant, structural component of cell walls | |
| Terpenoids | α-Pinene | Increased | Volatile defense compound |
| Limonene | Increased | Volatile defense compound | |
| Carvone | Increased | Defense compound | |
| Jasmonates | Jasmonic Acid | Increased | Precursor and related signaling molecule |
| Jasmonoyl-isoleucine (JA-Ile) | Increased | Active form of jasmonate signaling | |
| Flavonoids | Quercetin | Increased | Antioxidant, UV protectant |
| Kaempferol | Increased | Antioxidant, signaling molecule | |
| Glucosinolates | Glucobrassicin | Increased | Defense compounds (in Brassicaceae) |
Experimental Protocols
Detailed methodologies for a comparative metabolomics study of tuberonic acid-treated plants are provided below.
1. Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana (ecotype Columbia-0) is a commonly used model organism.
-
Growth Conditions: Seeds are surface-sterilized and germinated on Murashige and Skoog (MS) medium solidified with 0.8% agar. Seedlings are grown under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Treatment: 14-day-old seedlings are transferred to fresh MS medium (control) or MS medium supplemented with a sublethal concentration of tuberonic acid (e.g., 50 µM). Plant tissues (rosettes and roots) are harvested after a defined treatment period (e.g., 24, 48, and 72 hours), flash-frozen in liquid nitrogen, and stored at -80°C until metabolite extraction.
2. Metabolite Extraction
-
Homogenization: Frozen plant tissue (~100 mg) is ground to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Solvent: Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol: 20% water) to the powdered tissue.
-
Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice-water bath for 10 minutes.
-
Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C
Validating Tuberonic Acid Targets Using Knockout Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the biological targets of tuberonic acid, with a focus on the use of knockout mutants. Tuberonic acid and its glycoside are members of the jasmonate family of plant hormones, which play critical roles in growth, development, and defense responses.[1] A primary putative target of jasmonates is the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component of the jasmonate receptor complex.[2][3] This guide will delve into the experimental data and protocols that underpin the validation of COI1 as a target of tuberonic acid, using a comparative approach with wild-type and coi1 knockout mutants.
Comparative Analysis of Tuberonic Acid Effects in Wild-Type vs. coi1 Knockout Mutants
The core principle of validating a drug or hormone target using knockout mutants lies in demonstrating that the biological effect of the compound is absent or significantly reduced in the mutant lacking the putative target. In the context of tuberonic acid, this involves comparing its effects on wild-type organisms (possessing a functional COI1) with its effects on coi1 knockout mutants.
| Biological Process | Wild-Type Response to Tuberonic Acid/Jasmonates | coi1 Knockout Mutant Response to Tuberonic Acid/Jasmonates | Inference |
| Gene Expression | Induction of jasmonate-responsive genes (e.g., PDF1.2, HEL, ATHCOR1).[2][4] | Abolished or significantly reduced induction of jasmonate-responsive genes.[2][4] | COI1 is essential for mediating the transcriptional response to tuberonic acid. |
| Plant Defense | Enhanced resistance to certain pathogens (e.g., necrotrophic fungi) and insect herbivores. | Increased susceptibility to pathogens and herbivores, similar to untreated wild-type plants.[2] | COI1 is a key component of jasmonate-mediated defense signaling. |
| Development | Inhibition of root growth, promotion of tuber formation, and male fertility.[4][5] | Insensitivity to root growth inhibition by jasmonates and male sterility.[4][5] | COI1 is required for the developmental effects of tuberonic acid. |
| Wounding Response | Rapid induction of defense-related gene expression upon mechanical wounding.[4] | Attenuated or absent induction of wound-response genes.[4] | COI1 plays a crucial role in the wound signaling pathway. |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies. Below are key experimental protocols used to generate the data summarized above.
1. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the expression levels of target genes in response to tuberonic acid treatment in wild-type and coi1 mutant plants.
-
Methodology:
-
Plant Material and Treatment: Grow wild-type and coi1 mutant Arabidopsis thaliana seedlings under controlled conditions. Treat the seedlings with a solution of tuberonic acid or its glucoside (and a mock control).
-
RNA Extraction: Harvest plant tissue at various time points post-treatment and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (e.g., PDF1.2, VSP2) and a reference gene for normalization (e.g., ACTIN2).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
2. Pathogen Infection Assays
-
Objective: To assess the role of COI1 in tuberonic acid-induced disease resistance.
-
Methodology:
-
Plant Growth and Treatment: Grow wild-type and coi1 mutant plants to the desired developmental stage. Apply tuberonic acid or a mock solution.
-
Pathogen Inoculation: Inoculate the plants with a pathogen of interest (e.g., Botrytis cinerea).
-
Disease Symptom Assessment: Monitor and quantify disease symptoms (e.g., lesion size, fungal growth) over several days.
-
Statistical Analysis: Compare the disease severity between treated and untreated wild-type and coi1 mutant plants.
-
3. Root Growth Inhibition Assay
-
Objective: To determine the effect of tuberonic acid on root growth and the involvement of COI1.
-
Methodology:
-
Seedling Growth: Germinate and grow wild-type and coi1 mutant seeds on agar (B569324) plates containing various concentrations of tuberonic acid.
-
Root Length Measurement: After a set period of growth, measure the primary root length of the seedlings.
-
Data Analysis: Plot the root length against the tuberonic acid concentration to determine the dose-response curve for both genotypes.
-
Visualizing the Molecular Interactions and Experimental Logic
Jasmonate Signaling Pathway
The following diagram illustrates the central role of COI1 in the jasmonate signaling pathway. In the presence of bioactive jasmonates like JA-isoleucine (a derivative of tuberonic acid), COI1, as part of the SCFCOI1 E3 ubiquitin ligase complex, targets JAZ repressor proteins for degradation. This releases transcription factors (e.g., MYC2) to activate the expression of jasmonate-responsive genes.[3][6][7]
Experimental Workflow for Target Validation
The logical flow of validating a target using knockout mutants is depicted in the diagram below. This workflow highlights the comparative nature of the experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.uaeu.ac.ae [faculty.uaeu.ac.ae]
- 3. An extragenic second-site mutation in the jar1-1 mutant suppresses the response to photoperiod stress independent of jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Expression of a Novel Gene in Response to Coronatine, Methyl Jasmonate, and Wounding in the Coi1 Mutant of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Tuberonic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberonic acid and its derivatives are naturally occurring compounds that play a role in plant growth and development, most notably in the induction of potato tuber formation. As with many bioactive molecules, the stereochemistry of tuberonic acid is expected to significantly influence its biological activity. However, comprehensive comparative studies on the bioactivity of different tuberonic acid stereoisomers are currently limited in publicly available research. This guide synthesizes the existing knowledge on tuberonic acid and its glucosides, explores the critical role of stereochemistry in the bioactivity of natural compounds, and presents a likely signaling pathway based on its structural analog, jasmonic acid. Detailed experimental protocols for assessing bioactivity are also provided to facilitate future research in this area.
Introduction: The Significance of Stereochemistry
Stereochemistry plays a pivotal role in pharmacology and molecular biology, often dictating the efficacy and specificity of bioactive compounds.[1][2] Different stereoisomers of a molecule can exhibit vastly different biological activities, from therapeutic effects to toxicity.[2] This is due to the three-dimensional nature of biological receptors and enzymes, which often interact selectively with only one specific stereoisomer. While extensive research has been conducted on the stereospecific activities of various natural products, the comparative bioactivity of tuberonic acid stereoisomers remains an under-investigated area. Future research is needed to isolate and characterize the most effective stereoisomer of tuberonic acid for potential therapeutic applications.[3]
Tuberonic Acid and Tuberonic Acid Glucoside: An Overview
Tuberonic acid (TA) and its glucoside (TAG) are structurally related to jasmonic acid (JA), a well-known plant hormone.[4] TAG, identified as 12-hydroxyjasmonic acid glucoside, is recognized as a tuber-inducing substance in potatoes.[4]
The role of glycosylation in the bioactivity of compounds is complex. In some instances, O-glycosylation can reduce the bioactivity of compounds in vitro.[5][6] However, in vivo, glycosides can sometimes exhibit similar or even higher activity than their aglycone counterparts, potentially due to improved pharmacokinetic properties such as higher plasma levels and longer residence times.[5][6] The specific effects of glycosylation on the bioactivity of tuberonic acid and its stereoisomers warrant further investigation.
Quantitative Data on Bioactivity
Direct quantitative comparative data on the bioactivity of tuberonic acid stereoisomers is scarce in the current literature. The table below summarizes the known biological activities of tuberonic acid and its glucoside, without differentiating between stereoisomers.
| Compound | Biological Activity | Model System | Reference |
| Tuberonic Acid Glucoside | Induction of potato tuber formation | Potato | [4] |
| Tuberonic Acid | Induction of potato tuber formation | Potato | [4] |
Probable Signaling Pathway: The Jasmonic Acid Cascade
Given the structural similarity between tuberonic acid and jasmonic acid, it is highly probable that tuberonic acid exerts its biological effects through the jasmonic acid signaling pathway. This pathway is a crucial component of plant defense and development.
The diagram below illustrates the key steps in the jasmonic acid signaling cascade, which likely serves as a model for tuberonic acid's mechanism of action.
References
- 1. Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Dialogue: A Comparative Guide to Tuberonic Acid and Salicylic Acid Signaling Cross-talk
For Researchers, Scientists, and Drug Development Professionals
The intricate network of phytohormone signaling pathways governs plant growth, development, and response to environmental stimuli. Understanding the cross-talk between these pathways is paramount for developing novel strategies in crop improvement and drug development. This guide provides an objective comparison of the signaling pathways of tuberonic acid (TA) and salicylic (B10762653) acid (SA), focusing on their points of interaction, and is supported by experimental data and detailed protocols.
Tuberonic acid, a hydroxylated form of jasmonic acid (JA), is primarily known for its role in inducing tuber formation in potatoes and other plants.[1] Salicylic acid is a key player in plant defense against biotrophic pathogens.[2][3][4] The interaction between these two signaling molecules is largely governed by the well-documented cross-talk between the jasmonate and salicylate (B1505791) pathways, which can be both antagonistic and synergistic.[5][6][7]
Signaling Pathways and Their Interplay
The signaling cascades of tuberonic acid and salicylic acid are complex and involve multiple components leading to the activation of specific gene expression programs. Their interaction is a critical node in the plant's ability to fine-tune its responses to simultaneous developmental cues and environmental stresses.
Caption: The Salicylic Acid (SA) signaling pathway, initiated from chorismate and leading to the expression of pathogenesis-related (PR) genes.
Caption: The Tuberonic Acid (TA) biosynthesis and signaling pathway, which is closely linked to the jasmonic acid (JA) pathway.
Cross-talk Between Tuberonic Acid and Salicylic Acid Pathways
The interaction between the TA and SA signaling pathways is a critical determinant of the plant's response to various stimuli. This cross-talk can be either antagonistic or synergistic, depending on the concentration of the hormones, the timing of their application, and the specific plant species and tissue.
Caption: A simplified model of the antagonistic and synergistic cross-talk between the Tuberonic Acid (TA) and Salicylic Acid (SA) signaling pathways.
Comparative Performance Data
Direct quantitative comparisons of tuberonic acid and salicylic acid are limited in the scientific literature. However, we can infer their distinct and overlapping functions by examining their effects on specific physiological processes. The following table summarizes data from a study on the effect of salicylic acid on tuberous root production in Ranunculus asiaticus and provides a hypothetical comparison for tuberonic acid based on its known functions.
| Parameter | Treatment | Concentration | Observed Effect | Reference |
| Tuberous Root Production | Salicylic Acid | 100 mg/L | Increased number of tuberous roots (3.3 per plant vs. control) | [8][9][10] |
| Salicylic Acid | 100 mg/L | Increased fresh weight of tuberous roots (15.4 g vs. control) | [8][9][10] | |
| Salicylic Acid | 100 mg/L | Increased dry weight of tuberous roots (12.2 g vs. control) | [8][9][10] | |
| Tuberonic Acid | - | Expected to strongly promote tuberization | [1] | |
| Defense Gene Expression | Salicylic Acid | 50 µM | Induction of Pathogenesis-Related (PR-1) gene expression | [11] |
| Tuberonic Acid (as JA) | 50 µM | Induction of Jasmonate-responsive genes (e.g., VSP2, PDF1.2) | [7] | |
| Cross-regulation | Salicylic Acid on JA-responsive genes | High | Antagonistic - Suppression of JA-responsive gene expression | [5][7] |
| Jasmonic Acid on SA-responsive genes | High | Antagonistic - Suppression of SA-responsive gene expression | [5][7] | |
| SA and JA on PR1 and PDF1.2 | Low | Synergistic - Enhanced expression of both genes | [6] |
Experimental Protocols
Accurate and reproducible experimental protocols are essential for studying the effects of tuberonic acid and salicylic acid. Below are detailed methodologies for key experiments.
Protocol 1: Plant Hormone Quantification by LC-MS/MS
This protocol is for the simultaneous quantification of salicylic acid and jasmonic acid (as a proxy for tuberonic acid metabolism) in plant tissues.
1. Sample Preparation:
-
Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Add 1 mL of extraction solvent (e.g., 80% methanol) containing internal standards (e.g., d6-SA and d6-JA).
-
Vortex vigorously and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen gas.
2. Solid-Phase Extraction (SPE) for Cleanup:
-
Reconstitute the dried extract in 1 mL of 1% acetic acid.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid.
-
Elute the hormones with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness.
3. LC-MS/MS Analysis:
-
Reconstitute the final sample in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 10 µL) into an LC-MS/MS system.
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detect and quantify the hormones using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[2][3][5][12]
Caption: Workflow for the quantification of plant hormones using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details the steps for analyzing the expression of target genes in response to tuberonic acid and salicylic acid treatments.
1. Plant Treatment:
-
Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Prepare stock solutions of tuberonic acid and salicylic acid in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute to the final desired concentrations in water or a mock solution.
-
Apply the hormone solutions to the plants by spraying the leaves until runoff or by soil drenching. Use a mock solution as a control.
-
Harvest plant material at specific time points after treatment (e.g., 0, 6, 24, 48 hours).
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the harvested tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
Use appropriate reference genes (e.g., Actin, Ubiquitin) for normalization of gene expression data.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[13][14]
Caption: Experimental workflow for analyzing gene expression in response to hormone treatments using quantitative real-time PCR (qRT-PCR).
This guide provides a foundational understanding of the cross-talk between tuberonic acid and salicylic acid signaling pathways. Further research focusing on direct comparative studies will be invaluable in elucidating the precise molecular mechanisms governing their interaction and will pave the way for innovative applications in agriculture and medicine.
References
- 1. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of plant hormones by standard addition method [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Salicylic acid and reactive oxygen species interplay in the transcriptional control of defense genes expression [frontiersin.org]
- 5. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global and Hormone-Induced Gene Expression Changes during Shoot Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] INFLUENCE OF TUBEROUS ROOT SOAKING IN SALICYLIC ACID AND FOLIAR SPRAY OF PLANTS WITH BENZYLADENINE ON GROWTH, FLOWERING AND TUBEROUS ROOT PRODUCTION OF RANUNCULUS ASIATICUS | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
Unveiling In Vivo Relevance: A Comparative Guide to Tuberonic Acid and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tuberonic acid, a plant-derived signaling molecule with limited in vivo data in animal models, and dexamethasone (B1670325), a well-established synthetic glucocorticoid with extensive in vivo characterization. By juxtaposing the known biological activities and signaling pathways of these two compounds, this document aims to highlight potential avenues for investigating the in vivo relevance of tuberonic acid and its derivatives in the context of drug development.
Comparative Analysis of Tuberonic Acid and Dexamethasone
The following table summarizes the key characteristics of tuberonic acid and dexamethasone, offering a side-by-side comparison of their origins, primary biological roles, and mechanisms of action.
| Feature | Tuberonic Acid | Dexamethasone |
| Origin | Natural, plant-derived oxylipin | Synthetic corticosteroid |
| Primary Biological Role | Plant growth regulation, defense against pathogens and herbivores[1] | Potent anti-inflammatory and immunosuppressive agent in mammals[2][3][4] |
| Known In Vivo Model | Primarily plant models (e.g., potato tuber induction) | Various animal models of inflammation (e.g., carrageenan-induced paw edema in rats)[5][6][7][8][9] |
| Mechanism of Action | Activates a signaling cascade leading to the degradation of JAZ repressors and release of transcription factors (e.g., MYC2) that regulate gene expression. | Binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the expression of anti-inflammatory and pro-inflammatory genes.[2][3][10] |
| Key Signaling Molecules | Jasmonate-ZIM domain (JAZ) proteins, MYC transcription factors[10] | Glucocorticoid Receptor (GR), NF-κB, AP-1[3][10] |
| Reported Effects | Induction of tuber formation, leaf senescence, and defense gene expression in plants. | Reduction of edema, inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6), and suppression of immune cell migration in animal models.[11][12][13] |
Signaling Pathways: A Visual Comparison
The signaling pathways of tuberonic acid (as part of the jasmonate pathway) and dexamethasone, while originating from different biological contexts, share a conceptual similarity in their regulation of gene expression.
Experimental Protocols for In Vivo Analysis
To facilitate the exploration of tuberonic acid's in vivo effects in animal models, a standard protocol for evaluating anti-inflammatory activity, the carrageenan-induced paw edema model, is provided below. This model is frequently used to assess the efficacy of compounds like dexamethasone.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory activity of a test compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compound (Tuberonic acid or derivative)
-
Positive control: Dexamethasone (1 mg/kg)
-
Vehicle control (e.g., saline, DMSO, or appropriate solvent for the test compound)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Dexamethasone)
-
Group 3-n: Test compound at various doses
-
-
Compound Administration: Administer the test compound, dexamethasone, or vehicle via the desired route (e.g., intraperitoneally or orally) at a specified time before carrageenan injection (typically 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][7][8]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Quantitative Data Comparison
The following table presents representative quantitative data for dexamethasone in the carrageenan-induced paw edema model, which can serve as a benchmark for future studies on tuberonic acid.
| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) |
| Dexamethasone | 1 | 3 | ~50-70% |
| Dexamethasone | 10 | 3 | Significant reduction in paw thickness and MPO activity[7] |
| Dexamethasone | 5 | N/A | Significantly lowered serum TNF-α and IL-6 in LPS-challenged mice[12] |
Note: The inhibitory percentages can vary based on the specific experimental conditions.
This comparative guide provides a framework for initiating in vivo investigations into tuberonic acid and its derivatives. By leveraging established models and comparing against a well-characterized anti-inflammatory agent like dexamethasone, researchers can begin to elucidate the potential therapeutic relevance of this class of plant-derived compounds.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. inotiv.com [inotiv.com]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice | MDPI [mdpi.com]
- 13. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enzymatic Steps in Tuberonic Acid Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tuberonic acid, also known as 12-hydroxyjasmonic acid (12-OH-JA), is a crucial jasmonate derivative involved in plant defense and development. Understanding its biosynthesis is paramount for developing novel strategies in crop protection and therapeutics. This guide provides a comparative analysis of the key enzymatic pathways responsible for tuberonic acid synthesis, supported by experimental data and detailed protocols for validation.
Two Major Pathways Converge on Tuberonic Acid Synthesis
The formation of tuberonic acid from its precursor, jasmonic acid (JA), is primarily governed by two distinct enzymatic pathways:
-
Direct Hydroxylation of Jasmonic Acid: This pathway involves the direct conversion of JA to tuberonic acid.
-
Indirect Formation via Jasmonoyl-Isoleucine (JA-Ile) Catabolism: This multi-step pathway utilizes the bioactive form of jasmonate, JA-Ile, as an intermediate.
The validation of these pathways relies heavily on a combination of genetic approaches, in vitro enzyme assays, and precise quantification of jasmonates using mass spectrometry.
Quantitative Comparison of Biosynthetic Pathways
Experimental evidence, primarily from studies on Arabidopsis thaliana, allows for a quantitative comparison of these two pathways. The data is often derived from analyzing the accumulation of tuberonic acid and related jasmonates in wild-type plants versus mutants deficient in specific enzymes.
| Pathway | Key Enzymes | Substrate(s) | Product(s) | Relative Contribution to Tuberonic Acid Pool | Experimental Validation Approach |
| Direct Hydroxylation | Jasmonic Acid Oxidases (JAOs)/Jasmonate-induced Oxidases (JOXs) | Jasmonic Acid | 12-hydroxyjasmonic acid (Tuberonic Acid) | Significant, particularly in balancing growth and defense responses.[1][2] | Analysis of jox quadruple mutants shows a significant reduction in 12-OH-JA levels and a corresponding increase in JA.[2] |
| JA-Ile Catabolism | 1. Cytochrome P450s (CYP94B3, CYP94C1)2. Amidohydrolases (IAR3, ILL6) | 1. Jasmonoyl-isoleucine (JA-Ile)2. 12-hydroxy-JA-Ile | 1. 12-hydroxy-JA-Ile2. 12-hydroxyjasmonic acid (Tuberonic Acid) | Major contributor, especially during wound response.[3][4] The cyp94b3 mutant shows a drastic reduction in 12-OH-JA-Ile and a hyperaccumulation of JA-Ile.[4] | Analysis of cyp94b3 cyp94c1 double mutants and iar3 ill6 double mutants reveals altered levels of JA-Ile, 12-OH-JA-Ile, and 12-OH-JA.[3][5] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships in tuberonic acid biosynthesis, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for its validation.
Detailed Experimental Protocols
Accurate validation of the enzymatic steps in tuberonic acid biosynthesis requires meticulous experimental procedures. Below are summaries of key protocols.
Jasmonate Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is fundamental for quantifying the levels of JA, JA-Ile, 12-OH-JA-Ile, and tuberonic acid in plant tissues.
-
Plant Material and Extraction:
-
Flash-freeze plant tissue (e.g., Arabidopsis leaves) in liquid nitrogen and grind to a fine powder.
-
Extract with a solution of methanol:isopropanol:acetic acid (20:79:1).[6]
-
Vortex and sonicate the samples on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Repeat the extraction on the pellet and pool the supernatants.
-
Filter the supernatant through a 0.2 µm PVDF membrane.[6]
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Optimize mass spectrometer parameters for each jasmonate using authentic standards. This includes determining the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
For absolute quantification, use a standard curve generated from known concentrations of jasmonate standards and include deuterated internal standards to account for extraction variability.
-
In Vitro Enzyme Assay for Amidohydrolases (IAR3 and ILL6)
This assay validates the ability of IAR3 and ILL6 to hydrolyze 12-OH-JA-Ile to produce tuberonic acid.[7]
-
Recombinant Enzyme Production:
-
Clone the open reading frames of IAR3 and ILL6 into an expression vector (e.g., pHMGWA) for heterologous expression in E. coli.
-
Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8), 1 mM MnCl₂, 1 mM dithiothreitol, and the purified recombinant enzyme.[7]
-
Add the substrate, 12-OH-JA-Ile (typically at 50 µM).
-
Incubate the reaction at 30°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract the products with ethyl acetate.
-
Analyze the extracted products by LC-MS/MS to quantify the amount of tuberonic acid produced.
-
In Vitro Enzyme Assay for Cytochrome P450s (CYP94B3 and CYP94C1)
This assay determines the activity of CYP94 enzymes in hydroxylating JA-Ile.
-
Heterologous Expression:
-
Express the CYP94 enzymes in a suitable system, such as yeast (Saccharomyces cerevisiae), which provides the necessary P450 reductase for activity.
-
Prepare microsomes from the yeast cultures expressing the CYP94 enzymes.
-
-
Enzymatic Assay:
-
Incubate the yeast microsomes containing the CYP94 enzyme with the substrate, JA-Ile, in the presence of NADPH as a cofactor.
-
After a defined incubation period, stop the reaction and extract the products.
-
Analyze the products by LC-MS/MS to quantify the formation of 12-OH-JA-Ile and 12-carboxy-JA-Ile.[3][5]
-
Alternative Biosynthetic Routes
While the two major pathways dominate tuberonic acid formation, the complexity of plant metabolic networks suggests the potential for alternative or minor routes. For instance, some studies hint at the possibility of direct oxidation of unconjugated JA to 12-hydroxy-JA in planta, although the enzymes responsible for this are not as well-characterized as the JAOs.[8] Further research into the substrate specificity of other oxidative enzymes may reveal additional contributors to the tuberonic acid pool.
Conclusion
The validation of the enzymatic steps in tuberonic acid biosynthesis is a multifaceted process that integrates genetics, biochemistry, and analytical chemistry. The direct hydroxylation pathway mediated by JAO/JOX enzymes and the indirect pathway involving CYP94s and amidohydrolases are the two principal routes. Quantitative analysis of jasmonate profiles in mutant and wild-type plants, coupled with in vitro enzymatic assays, provides a robust framework for dissecting the contributions of each pathway. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers aiming to further unravel the intricacies of jasmonate metabolism and its role in plant biology and beyond.
References
- 1. Jasmonic Acid Oxidase (JAO): Balancing growth and defense in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 CYP94B3 mediates catabolism and inactivation of the plant hormone jasmonoyl-L-isoleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochromes P450 CYP94C1 and CYP94B3 catalyze two successive oxidation steps of plant hormone Jasmonoyl-isoleucine for catabolic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arabidopsis CYP94B3 encodes jasmonyl-L-isoleucine 12-hydroxylase, a key enzyme in the oxidative catabolism of jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of tuberonic acid and abscisic acid responses
A Comparative Guide to Tuberonic Acid and Abscisic Acid Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytohormones are crucial signaling molecules that orchestrate a wide array of physiological and developmental processes in plants. Among them, abscisic acid (ABA) is extensively studied for its paramount role in mediating responses to abiotic stress and regulating key developmental stages like seed dormancy.[1][2] Tuberonic acid (TA), a derivative of jasmonic acid (JA), is a less characterized hormone primarily known for its role in inducing tuber formation in potatoes.[3] Understanding the distinct and overlapping responses elicited by these two hormones is vital for developing novel strategies to enhance crop resilience and yield.
This guide provides a comparative analysis of tuberonic acid and abscisic acid, focusing on their signaling pathways, physiological effects, and the underlying molecular responses. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate objective comparison.
Signaling Pathways: A Visual Comparison
The cellular perception and signal transduction pathways for ABA are well-established, whereas the TA pathway is understood mainly through its connection to jasmonate signaling.
Abscisic Acid (ABA) Signaling
ABA perception initiates a core signaling cascade involving PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases.[1] Under stress conditions, ABA binds to its receptors, leading to the inhibition of PP2C activity. This de-represses SnRK2 kinases, which then phosphorylate downstream transcription factors (such as ABFs) to activate the expression of ABA-responsive genes, culminating in physiological responses like stomatal closure and stress tolerance.[4][5]
Tuberonic Acid (TA) Signaling
Tuberonic acid is a glycoside of 12-hydroxy jasmonic acid. Its signaling is intrinsically linked to the jasmonate pathway. Jasmonates are perceived by the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ transcriptional repressors, thereby releasing transcription factors like MYC2 to activate JA-responsive genes, including those involved in tuberization.[3]
Quantitative Data: Comparative Physiological Responses
Direct comparisons reveal both distinct and overlapping functions of TA and ABA. A key area of divergence is in growth regulation and stress response, while some interplay exists in developmental processes.
Effect on Cell Cycle Progression
Studies in synchronized tobacco BY-2 cells show that both ABA and jasmonic acid (the precursor to TA) can inhibit cell cycle progression by preventing the G1/S transition, effectively halting DNA replication when applied before this checkpoint.[6]
| Hormone | Concentration | Target Cell Cycle Phase | Effect on DNA Synthesis |
| Abscisic Acid | 200 µM | G1/S Transition | Strongly Reduced |
| Jasmonic Acid | 100 µM | G1/S Transition | Strongly Reduced |
| Abscisic Acid | 200 µM | S-Phase (ongoing) | No significant effect |
| Jasmonic Acid | 100 µM | S-Phase (ongoing) | No significant effect |
Data summarized from experiments on synchronized tobacco BY-2 cells.[6]
Role in Tuber Development
ABA and jasmonates (including TA) play positive, yet potentially distinct, roles in tuber development. A higher ABA to gibberellin (GA) ratio is crucial for promoting tuberization.[7][8] Jasmonic acid also promotes tuber formation, partly by inhibiting GA synthesis.[7]
| Hormone | General Role in Tuberization | Interaction with Gibberellin (GA) |
| Abscisic Acid | Positive Regulator | Antagonistic; counters the negative effect of GA |
| Jasmonic Acid / Tuberonic Acid | Positive Regulator | Negative; inhibits GA synthesis |
Information compiled from reviews on phytohormonal regulation of tuber development.[7][9]
Abiotic Stress Response
Exogenous application of ABA is well-documented to enhance abiotic stress tolerance by modulating antioxidant systems. For example, in Camellia oleifera seedlings under drought, ABA treatment significantly increased the activity of key antioxidant enzymes.
| Treatment (Drought + Hormone) | Superoxide Dismutase Activity (% Increase) | Peroxidase Activity (% Increase) | Proline Content (% Increase) | Malondialdehyde (% Decrease) |
| 50 µg/L ABA | 17.94% | 30.27% | 25.76% | 31.15% |
Data represents changes after 7 hours of treatment compared to water-sprayed control under drought.[10] The role of TA in mediating these specific antioxidant responses is less clear and warrants further investigation.
Experimental Protocols and Workflow
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
General Workflow for Phytohormone Comparison
A typical experiment to compare the effects of ABA and TA involves synchronized treatment of plant material followed by multi-level analysis.
Protocol for Cell Cycle Analysis in Tobacco BY-2 Cells
This protocol is adapted from studies investigating the effect of phytohormones on cell division.[6]
-
Cell Culture and Synchronization: Tobacco (Nicotiana tabacum) BY-2 cells are maintained in a liquid medium. Synchronization at the M/G1 transition is achieved by treatment with a microtubule-disrupting agent like propyzamide, followed by its removal.
-
Hormone Application: Synchronized cells are divided into subcultures. Stock solutions of ABA (in ethanol) and JA (in methanol) are added at specific time points post-synchronization release (e.g., 2 hours for early G1 phase, 7 hours for S-phase) to achieve final concentrations of 200 µM and 100 µM, respectively. A control culture receives an equal volume of the solvent (methanol).
-
DNA Synthesis Measurement: At various time points, cell samples are taken. [³H]thymidine is added to the culture medium for a short period (e.g., 30 minutes) to label newly synthesized DNA. The radioactivity incorporated into the DNA is then measured using a scintillation counter to quantify the rate of DNA synthesis.
-
Flow Cytometry: To determine the distribution of cells in different cycle phases (G1, S, G2/M), samples are fixed, treated with RNase, and stained with a DNA-intercalating dye like propidium (B1200493) iodide. The DNA content per cell is then analyzed using a flow cytometer.
Protocol for Phytohormone Extraction and Quantification by LC-MS/MS
This is a general protocol for quantifying endogenous phytohormones from plant tissue.[11][12][13]
-
Sample Preparation: Collect approximately 50 mg of plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen. Homogenize the tissue to a fine powder using a tissue lyser.
-
Extraction: Add 1 ml of a cold extraction solvent (e.g., 50% acetonitrile) to the homogenized tissue. Internal standards (stable isotope-labeled versions of the hormones) should be added at this stage for accurate quantification.
-
Incubation and Centrifugation: Sonicate the samples for 5 minutes at 4°C, followed by incubation on a rotator for 60 minutes at 4°C. Centrifuge at 15,000 x g for 15 minutes to pellet cell debris.
-
Solid-Phase Extraction (SPE) Cleanup: Collect the supernatant. Activate a reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and equilibrate with the extraction solvent. Load the sample onto the cartridge. The flow-through containing the hormones is collected.
-
LC-MS/MS Analysis: The cleaned extract is injected into an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. Hormones are separated on a C18 column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: The concentration of each hormone is calculated by comparing the peak area of the endogenous compound to that of its corresponding stable isotope-labeled internal standard.
Conclusion
The comparative analysis of tuberonic acid and abscisic acid reveals both specialized and overlapping functions. ABA is a dominant player in the plant's response to abiotic stress, acting through a well-defined signaling cascade to control water loss and protect cellular components.[1][14] TA, as a member of the jasmonate family, is a key regulator of specific developmental programs like tuberization and also contributes to growth inhibition responses.[3][6] While both hormones can arrest the cell cycle, their primary physiological roles and signaling mechanisms are distinct. Future research focusing on the crosstalk between the ABA and jasmonate pathways will be critical for a holistic understanding of plant development and stress adaptation, paving the way for targeted agricultural and biotechnological applications.
References
- 1. Frontiers | Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity [frontiersin.org]
- 2. Frontiers | Abscisic Acid and Abiotic Stress Tolerance in Crop Plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]
- 5. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 6. Differential Effect of Jasmonic Acid and Abscisic Acid on Cell Cycle Progression in Tobacco BY-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Abscisic Acid and Gibberellins in Stem/Root Tuber Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Abscisic Acid and Gibberellins in Stem/Root Tuber Development [mdpi.com]
- 9. Roles of Abscisic Acid and Gibberellins in Stem/Root Tuber Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Exogenous Abscisic Acid on the Physiological and Biochemical Responses of Camellia oleifera Seedlings under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of plant hormones by standard addition method [protocols.io]
- 12. Frontiers | A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue [frontiersin.org]
- 13. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Role of Tuberonic Acid and Other Phytohormones in Abiotic Stress Tolerance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating impact of abiotic stressors such as drought, salinity, and extreme temperatures on global agriculture necessitates a deeper understanding of the molecular mechanisms governing plant stress tolerance. Phytohormones and synthetic plant growth regulators play a pivotal role in orchestrating these adaptive responses. This guide provides a comparative analysis of tuberonic acid alongside the well-established stress hormones jasmonic acid, abscisic acid, and salicylic (B10762653) acid, as well as the synthetic cytokinin forchlorfenuron (B1673536), in conferring abiotic stress tolerance.
Comparative Analysis of Phytohormones and Synthetic Growth Regulators in Abiotic Stress Mitigation
This section details the known roles and efficacy of tuberonic acid, jasmonic acid, abscisic acid, salicylic acid, and forchlorfenuron in enhancing plant resilience to environmental challenges.
Tuberonic Acid (12-hydroxyjasmonic acid)
Tuberonic acid, a hydroxylated form of jasmonic acid, and its glycoside (tuberonic acid glucoside) are primarily recognized for their role in inducing tuber formation in potatoes. While structurally related to jasmonates, which are key players in stress signaling, the direct role of tuberonic acid in abiotic stress tolerance is an emerging area of research with limited quantitative data currently available. Some evidence suggests that it may function through signaling pathways distinct from the canonical jasmonic acid pathway. For instance, in the context of leaf movement, 12-hydroxyjasmonic acid glucoside acts independently of the COI1-JAZ co-receptor complex, a central component of jasmonic acid signaling[1]. However, its specific signaling mechanism and efficacy in widespread abiotic stress responses remain largely uncharacterized.
Jasmonic Acid (JA)
Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for plant defense against both biotic and abiotic stresses. Exogenous application of jasmonates has been shown to enhance tolerance to a variety of abiotic stressors, including drought, salinity, and cold. For instance, in wheat, exogenous application of methyl jasmonate (a JA derivative) improved cold tolerance by partially recovering photosynthetic parameters and enhancing the activities of antioxidant enzymes[2]. Similarly, in hemp, methyl jasmonate treatment increased root length, fresh biomass, chlorophyll (B73375) content, and photosynthetic efficiency under salt stress[3]. The protective effects of JA are often attributed to its role in promoting the accumulation of osmolytes like proline, improving membrane stability, and up-regulating antioxidant defense systems[4].
Abscisic Acid (ABA)
Abscisic acid is a central regulator of plant responses to abiotic stress, particularly drought and salinity. Under water-deficit conditions, ABA levels rise, leading to stomatal closure to reduce water loss through transpiration. Exogenous application of ABA has been demonstrated to enhance drought tolerance in various plant species. For example, in tea plants, exogenous ABA application significantly enhanced drought tolerance by improving antioxidant enzyme activities and osmotic regulation[5]. ABA signaling also plays a critical role in the expression of a wide range of stress-responsive genes that contribute to cellular protection and adaptation.
Salicylic Acid (SA)
Salicylic acid is a phenolic phytohormone primarily known for its role in plant defense against biotrophic pathogens. However, a growing body of evidence highlights its importance in mediating abiotic stress tolerance. Exogenous SA application has been shown to mitigate the adverse effects of various abiotic stresses, including drought, salinity, and heavy metal toxicity. In tea plants subjected to drought, salicylic acid application enhanced tolerance by modulating antioxidant defenses and osmotic adjustment[5]. Under heavy metal stress, SA can alleviate toxicity by enhancing the antioxidant system and interacting with other hormone signaling pathways[6][7][8].
Forchlorfenuron (CPPU)
Forchlorfenuron (CPPU) is a synthetic plant growth regulator with cytokinin-like activity. It is primarily used to promote cell division and fruit enlargement. While not a natural stress hormone, CPPU has been shown to enhance stress resistance in some contexts. By maintaining chlorophyll content, it can slow down senescence and allow plants to sustain better growth under adverse conditions like drought and low temperatures[9]. High concentrations of CPPU, however, can trigger an increase in ABA synthesis, inducing a stress-like state in the plant that can inhibit growth[10]. More research is needed to fully elucidate its role and efficacy in a broader range of abiotic stresses.
Quantitative Data on Abiotic Stress Tolerance
The following table summarizes available quantitative data on the effects of the discussed compounds on various physiological and biochemical parameters under different abiotic stresses.
| Compound | Plant Species | Stress Type | Concentration | Measured Parameter | Result | Reference |
| Tuberonic Acid | - | - | - | - | Data not available in the conducted searches | - |
| Jasmonic Acid (as Methyl Jasmonate) | Wheat | Cold (4°C) | 1 µM | Photosynthetic Rate | Partial recovery compared to stressed control | [2] |
| Hemp | Salinity (0.3 M NaCl) | 0.001 mM | Root Length | ~30 mm increase vs. salt-only control | [3] | |
| Hemp | Salinity (0.3 M NaCl) | 0.001 mM | Fresh Biomass | ~50% increase vs. salt-only control | [3] | |
| Hemp | Salinity (0.3 M NaCl) | 0.001 mM | Chlorophyll Content | ~20% increase vs. salt-only control | [3] | |
| Maize | Cold | 50 µg/mL | Chlorophyll Content | Decreased compared to control | [11] | |
| Abscisic Acid | Tea | Drought | - | Antioxidant Enzyme Activity | Enhanced | [5] |
| Maize | Cold | 50, 100, 150 µg/mL | Carotenoid Levels | Increased at some concentrations | [11] | |
| Salicylic Acid | Tea | Drought | - | Proline Content | Increased | [5] |
| Wheat | Drought | - | Membrane Stability | Increased by 106% (with MeJA) | [12] | |
| Forchlorfenuron (CPPU) | Glycyrrhiza uralensis | - | 10 mg·L⁻¹ | Abscisic Acid Levels | Significant increase | [13] |
| Glycyrrhiza uralensis | - | High concentrations | Photosynthesis | Suppressed | [10] |
Note: The lack of quantitative data for Tuberonic Acid in abiotic stress studies is a significant research gap. The data for Forchlorfenuron is indirect in the context of specific abiotic stress tolerance metrics.
Experimental Protocols
Plant Growth and Stress Treatment
-
Plant Material: Specify the plant species and cultivar used (e.g., Arabidopsis thaliana Col-0, Oryza sativa cv. Nipponbare).
-
Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber or greenhouse) with specified light intensity (e.g., 150 µmol m⁻² s⁻¹), photoperiod (e.g., 16 h light/8 h dark), temperature (e.g., 22°C), and relative humidity (e.g., 60-70%).
-
Treatment Application: Apply the compounds (Tuberonic Acid, Jasmonic Acid, Abscisic Acid, Salicylic Acid, Forchlorfenuron) at various concentrations. Application methods can include seed priming, soil drenching, or foliar spray.
-
Stress Induction:
-
Drought Stress: Withhold watering for a specified period, and monitor soil water content.
-
Salinity Stress: Irrigate with a solution containing a specific concentration of NaCl (e.g., 150 mM).
-
Cold Stress: Transfer plants to a cold room or chamber at a specified low temperature (e.g., 4°C).
-
Heat Stress: Expose plants to a high temperature (e.g., 42°C) for a defined duration.
-
Measurement of Physiological and Biochemical Parameters
-
Chlorophyll Content Measurement:
-
Extract chlorophyll from a known weight of fresh leaf tissue using 80% acetone.
-
Centrifuge the extract to pellet debris.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations.
-
-
Proline Content Measurement:
-
Homogenize a known weight of fresh plant tissue in 3% aqueous sulfosalicylic acid.
-
Centrifuge the homogenate.
-
Mix the supernatant with acid ninhydrin (B49086) and glacial acetic acid.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction in an ice bath and extract the chromophore with toluene (B28343).
-
Measure the absorbance of the toluene fraction at 520 nm.
-
Determine proline concentration from a standard curve.
-
-
Electrolyte Leakage Assay:
-
Collect leaf discs of a uniform size from control and treated plants.
-
Thoroughly wash the discs with deionized water to remove surface electrolytes.
-
Incubate the discs in a known volume of deionized water at room temperature on a shaker.
-
Measure the initial electrical conductivity of the solution (EC1).
-
Autoclave the samples to induce complete electrolyte leakage and measure the final electrical conductivity (EC2).
-
Calculate relative electrolyte leakage as (EC1/EC2) x 100.
-
Signaling Pathways and Experimental Workflows
Jasmonic Acid (JA) Signaling Pathway in Abiotic Stress
References
- 1. Frontiers | Improvement of heat stress tolerance in soybean (Glycine max L), by using conventional and molecular tools [frontiersin.org]
- 2. Exogenous Methyl Jasmonate Improves Cold Tolerance with Parallel Induction of Two Cold-Regulated (COR) Genes Expression in Triticum aestivum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Integration in Plant Abiotic Stress Responses via Multistep Phosphorelay Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exogenous salicylic acid, abscisic acid, and shikimic acid enhance drought tolerance in tea by modulating antioxidant defense and osmotic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sekj.org [sekj.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Tuberonic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of tuberonic acid, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling tuberonic acid, it is imperative to be familiar with the potential hazards associated with similar compounds. For instance, methyl jasmonate, a related substance, is known to be harmful if swallowed and can cause serious eye irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety glasses or goggles.[1][4] |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[4] |
| Body Protection | A laboratory coat should be worn. |
| Respiratory | In case of insufficient ventilation, wear suitable respiratory equipment. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eyes | Immediately rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3][4] |
| Skin | Wash with plenty of soap and water. |
| Ingestion | If swallowed, rinse mouth with water.[3][4] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[1] |
Step-by-Step Disposal Protocol
The proper disposal of tuberonic acid waste is critical to prevent environmental contamination. Plant growth regulators, in general, should not be disposed of down the drain or in regular trash.[1]
1. Waste Identification and Segregation:
-
All materials contaminated with tuberonic acid, including unused stock solutions, experimental residues, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be considered chemical waste.
-
Segregate tuberonic acid waste from other chemical waste streams to avoid incompatible mixtures.
2. Waste Collection and Labeling:
-
Collect all tuberonic acid waste in a designated, leak-proof, and chemically compatible container. The container should be kept tightly closed when not in use.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("Tuberonic Acid Waste"), and a description of the contents (e.g., "Aqueous solution," "Contaminated labware").
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the tuberonic acid waste.[1]
-
Follow all institutional procedures for waste manifest and pickup.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the handling and disposal of laboratory chemical waste, which should be adapted for tuberonic acid.
Logical Relationship of Safety and Disposal Procedures
The core principle of chemical safety is a hierarchy of controls, which directly informs the disposal procedures. The following diagram illustrates this relationship.
References
Essential Safety and Logistical Information for Handling Tuberonic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Tuberonic acid (CAS No. 124649-26-9) was publicly available at the time of this writing.[1] The following guidance is a synthesis of information from SDSs of structurally related compounds and general best practices for handling carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Tuberonic acid is an oxo monocarboxylic acid and a plant metabolite.[2] While specific hazard data is limited, compounds with similar functional groups can pose risks such as skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling Tuberonic acid. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Specifications and Purpose |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[5] A face shield should be worn in situations where splashing is likely.[3][6] |
| Skin Protection | Chemical-Resistant Gloves and Lab Coat | Wear appropriate protective gloves, such as nitrile or butyl rubber.[3][6] Inspect gloves before use and dispose of contaminated gloves after use in accordance with good laboratory practices.[5] A lab coat is the minimum required skin protection.[7] For larger quantities, impervious clothing may be necessary.[5] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] If engineering controls are insufficient or if irritation is experienced, use a full-face respirator with an appropriate particle filter.[3][5] |
Operational and Disposal Plans
Safe Handling Procedures
Adherence to safe handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.
Preparation:
-
Ensure a calibrated and certified chemical fume hood is available for all manipulations.[6]
-
Verify that an eyewash station and safety shower are accessible and operational.[7][8]
-
Designate a specific work area and decontaminate it before and after handling.[6]
-
Have a spill kit with appropriate neutralizing agents readily available.[7]
Handling:
-
Always handle Tuberonic acid within a chemical fume hood to minimize inhalation exposure.[9]
-
Avoid the formation of dust when working with the solid form.[5]
-
When preparing solutions, always add acid to the solvent, not the other way around, to prevent a violent reaction.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[10]
Storage:
-
Store containers in a cool, dry, and well-ventilated place, tightly closed.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[10][11]
-
Protect from direct sunlight.[6]
Emergency Protocols
Spill Response:
-
Small Spills: For small spills, use a neutralizing agent and absorbent material to clean the area while wearing appropriate PPE.[7] Collect the material in a suitable, closed, and labeled container for disposal.[5]
-
Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.[12]
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical assistance.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan
All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.
-
Neutralization: If permissible by local regulations, small amounts of acidic waste can be neutralized. Slowly add a base like sodium bicarbonate or a solution of sodium hydroxide (B78521) until the pH is between 5.5 and 9.5.[13][14] This should be done in a fume hood with appropriate PPE.
-
Waste Collection: Collect neutralized solutions and any solid waste in a properly labeled, sealed, and compatible container.[13][15] Do not mix with incompatible waste streams.[11]
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal service.[13] Do not pour Tuberonic acid or its waste down the drain.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[16]
Workflow for Handling Tuberonic Acid
Caption: Workflow for the safe handling and disposal of Tuberonic acid.
References
- 1. clearsynth.com [clearsynth.com]
- 2. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leelinework.com [leelinework.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 8. earth.utah.edu [earth.utah.edu]
- 9. sop.mcmaster.ca [sop.mcmaster.ca]
- 10. fishersci.com [fishersci.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
